Flesinoxan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-[2-[4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c23-17-6-4-16(5-7-17)22(28)24-8-9-25-10-12-26(13-11-25)19-2-1-3-20-21(19)29-15-18(14-27)30-20/h1-7,18,27H,8-15H2,(H,24,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSDRDDQELAVKP-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)OC(CO4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)O[C@H](CO4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98206-10-1 | |
| Record name | Flesinoxan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098206101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLESINOXAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V574S89E1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flesinoxan's Mechanism of Action on 5-HT1A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Flesinoxan is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor, a key player in the modulation of mood, anxiety, and cognition. This technical guide provides a comprehensive overview of this compound's mechanism of action at the molecular and cellular levels, detailing its binding affinity, functional activity, and downstream signaling pathways. The information presented is curated from various scientific studies to support researchers and professionals in the field of drug development.
Core Concepts: Binding Affinity and Functional Profile
This compound exhibits a high affinity for the 5-HT1A receptor, with reported pKi values of approximately 8.91, translating to a Ki in the low nanomolar range.[1] This high affinity underscores its potency as a ligand for this receptor subtype.
A critical aspect of this compound's pharmacology is its differential intrinsic activity at presynaptic versus postsynaptic 5-HT1A receptors. It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which are located on the soma and dendrites of serotonin neurons in the raphe nuclei.[2][3] In contrast, it behaves as a partial agonist at postsynaptic 5-HT1A receptors, which are widely distributed in various brain regions, including the hippocampus, cortex, and amygdala.[2] This dual activity profile is central to its overall physiological effects.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with the 5-HT1A receptor.
Table 1: Binding Affinity of this compound for the 5-HT1A Receptor
| Parameter | Value | Species | Tissue/System | Radioligand | Reference |
| pKi | 8.91 | Rat | Brain | Not Specified | [1] |
| Ki | ~1.23 nM | Not Specified | Not Specified | Not Specified | Calculated from pKi |
| Affinity | High | Rat | Frontal Cortex | [3H]-8-OH-DPAT |
Table 2: Functional Activity of this compound at 5-HT1A Receptors
| Assay | Effect | Potency (EC50/IC50) | Intrinsic Activity | System | Reference |
| Adenylyl Cyclase Inhibition | Inhibition of forskolin-stimulated cAMP accumulation | Not explicitly quantified in reviewed sources | Full Agonist | HeLa cells expressing human 5-HT1A receptors | |
| GIRK Channel Activation | Activation of inwardly rectifying potassium currents | Not explicitly quantified in reviewed sources | Full/Partial Agonist | Neurons | |
| Electrophysiology (Presynaptic) | Suppression of dorsal raphe 5-HT neuron firing | Not explicitly quantified in reviewed sources | Full Agonist | Rat Brain (in vivo) | |
| Electrophysiology (Postsynaptic) | Suppression of CA3 pyramidal neuron firing | Not explicitly quantified in reviewed sources | Partial Agonist | Rat Brain (in vivo) |
Downstream Signaling Pathways
Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gαi/o).
Inhibition of Adenylyl Cyclase
Upon binding of this compound to the 5-HT1A receptor, the Gαi subunit of the associated G-protein is activated. This activation leads to the inhibition of the enzyme adenylyl cyclase. Adenylyl cyclase is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, this compound effectively reduces intracellular cAMP levels, which in turn modulates the activity of protein kinase A (PKA) and other downstream effectors.
Figure 1: this compound-mediated inhibition of the adenylyl cyclase pathway.
Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels
In addition to inhibiting adenylyl cyclase, the activation of the Gαi/o-protein by this compound leads to the dissociation of the Gβγ subunit complex. This Gβγ dimer directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. The opening of these channels allows for the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in an overall inhibitory effect on neuronal activity.
Figure 2: this compound-mediated activation of GIRK channels.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the interaction of this compound with 5-HT1A receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor. A common method is a competition binding assay using a radiolabeled antagonist, such as [3H]-8-OH-DPAT.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat frontal cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [3H]-8-OH-DPAT) and varying concentrations of unlabeled this compound.
-
Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1A ligand.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.
-
Figure 3: Workflow for a radioligand binding assay.
Adenylyl Cyclase Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, typically by quantifying the reduction in forskolin-stimulated cAMP production.
-
Cell Culture and Treatment:
-
Use cells expressing 5-HT1A receptors (e.g., HeLa cells).
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular contents.
-
Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
-
GIRK Channel Electrophysiology (Whole-Cell Patch-Clamp)
Whole-cell patch-clamp recording is used to directly measure the activation of GIRK channels by this compound in individual neurons.
-
Slice Preparation/Cell Culture:
-
Prepare acute brain slices containing neurons of interest (e.g., from the dorsal raphe nucleus or hippocampus) or use cultured neurons expressing 5-HT1A receptors.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential that allows for the measurement of inwardly rectifying K+ currents (e.g., -60 mV).
-
Bath-apply this compound at various concentrations.
-
Record the change in the holding current. An outward current (or a decrease in the inward current required to hold the cell at the set potential) indicates the opening of K+ channels and subsequent hyperpolarization.
-
-
Data Analysis:
-
Measure the amplitude of the this compound-induced current at each concentration.
-
Construct a concentration-response curve and determine the EC50 value, the concentration of this compound that elicits 50% of the maximal current response.
-
Figure 4: Workflow for whole-cell patch-clamp recording of GIRK channels.
Therapeutic Implications: Anxiolytic and Antidepressant Effects
The distinct actions of this compound at presynaptic and postsynaptic 5-HT1A receptors are thought to underlie its anxiolytic and antidepressant properties.
-
Anxiolytic Effects: The activation of postsynaptic 5-HT1A receptors in limbic brain regions such as the amygdala and hippocampus is believed to contribute to the anxiolytic effects of this compound. This activation leads to a dampening of neuronal excitability in these areas, which are critically involved in the processing of fear and anxiety.
-
Antidepressant Effects: The antidepressant effects of this compound are more complex and are thought to involve neuroadaptive changes following chronic administration. Initial activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonin neurons and a subsequent reduction in serotonin release. However, with chronic treatment, these autoreceptors can become desensitized. This desensitization may lead to a restoration or even an enhancement of serotonergic neurotransmission in key brain circuits, contributing to the therapeutic antidepressant effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of 5-hydroxytryptamine1A properties of this compound: in vivo electrophysiology and hypothermia study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Flesinoxan: A Technical Guide to a Selective Serotonin 1A Receptor Agonist
Introduction
Flesinoxan is a potent and selective 5-HT1A receptor partial/near-full agonist belonging to the phenylpiperazine chemical class.[1] Initially investigated as a potential antihypertensive agent, its significant antidepressant and anxiolytic properties were later discovered in preclinical studies.[1] This led to its evaluation in human pilot studies for major depressive disorder, where it demonstrated considerable efficacy and good tolerability.[1][2] Despite these promising findings, the clinical development of this compound was discontinued due to internal corporate decisions.[1] Nevertheless, this compound remains a valuable tool in neuroscience research for elucidating the role of the 5-HT1A receptor in various physiological and pathological processes. This guide provides an in-depth technical overview of this compound, focusing on its chemical properties, pharmacology, associated signaling pathways, and key experimental methodologies.
Chemical and Physical Properties
This compound is chemically designated as 4-fluoro-N-(2-{4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl}ethyl)benzamide. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C22H26FN3O4 | |
| Molar Mass | 415.465 g·mol−1 | |
| CAS Number | 98206-10-1 | |
| PubChem CID | 57347 | |
| SMILES | C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)O--INVALID-LINK--CO | |
| InChI Key | NYSDRDDQELAVKP-SFHVURJKSA-N |
Pharmacology
Mechanism of Action
This compound exerts its effects by acting as a high-affinity agonist at serotonin 1A (5-HT1A) receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating serotonergic neurotransmission. 5-HT1A receptors are found in two main locations in the brain:
-
Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei. Activation of these autoreceptors by agonists like this compound inhibits the firing of serotonergic neurons, thereby reducing the synthesis and release of serotonin.
-
Postsynaptic Heteroreceptors: Located on non-serotonergic neurons in various brain regions, including the hippocampus, cortex, and limbic areas. Activation of these receptors mediates the direct postsynaptic effects of serotonin and its agonists.
The antidepressant and anxiolytic effects of 5-HT1A agonists are thought to be mediated by the desensitization of presynaptic autoreceptors following chronic administration, leading to a restoration of serotonergic neurotransmission, coupled with the continued activation of postsynaptic heteroreceptors.
Binding Affinity and Selectivity
This compound exhibits high affinity and selectivity for the 5-HT1A receptor over other receptor types, including other serotonin receptor subtypes and dopaminergic and adrenergic receptors.
| Receptor/Binding Site | pKi | Ki (nM) | Reference |
| 5-HT1A | 8.91 | ~1.23 | |
| D2 Dopaminergic | < 6 | > 1000 | |
| Alpha-1-Adrenergic | < 6 | > 1000 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Pharmacokinetics and Pharmacodynamics
In rats, the pharmacokinetics of this compound can be described by a three-compartment model following intravenous administration. Pharmacodynamic studies in both animals and humans have demonstrated that this compound induces a dose-dependent hypothermic response and modulates the secretion of several hormones, including increases in cortisol, ACTH, growth hormone, and prolactin. These physiological responses are considered reliable markers of 5-HT1A receptor engagement in vivo.
Signaling Pathways
Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves coupling to inhibitory G-proteins, specifically Gαi and Gαo.
-
G-Protein Activation: Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of GDP from the Gα subunit and the binding of GTP. This causes the dissociation of the Gα-GTP and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA).
-
Ion Channel Modulation: The Gβγ subunit directly interacts with and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. Additionally, G-protein activation can inhibit voltage-gated calcium channels, further reducing neuronal firing.
-
Other Pathways: Beyond the classical pathway, 5-HT1A receptor activation has also been linked to the modulation of other signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in processes like neurogenesis and neuronal plasticity.
References
Flesinoxan: A Deep Dive into its 5-HT1A Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Flesinoxan is a potent and highly selective serotonin 5-HT1A receptor agonist. This technical guide provides an in-depth analysis of its binding characteristics, the experimental methods used to determine them, and the relevant signaling pathways. All quantitative data are presented in structured tables for clear comparison, and key experimental and signaling workflows are visualized using diagrams.
Executive Summary
This compound exhibits a high affinity for the human 5-HT1A receptor, with a reported Ki value of 0.6 nM.[1] Its selectivity for the 5-HT1A receptor is a defining characteristic, showing significantly lower affinity for other neurotransmitter receptors, including dopamine D2 and various adrenergic subtypes. This high selectivity minimizes off-target effects, making this compound a valuable tool in neuroscience research and a candidate for therapeutic applications targeting the 5-HT1A receptor.
Data Presentation: Binding Affinity and Selectivity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. It is typically expressed as the inhibition constant (Ki), with lower values denoting higher affinity.
This compound Binding Affinity Profile
| Receptor | Species | Ligand | Ki (nM) | Reference |
| 5-HT1A | Human | [3H]-cAMP | 0.6 | [1] |
This compound Receptor Selectivity Profile
Experimental Protocols: Determining Binding Affinity
The gold-standard method for determining the binding affinity of a compound like this compound is the radioligand binding assay. This technique measures the displacement of a radioactively labeled ligand from a receptor by the test compound.
Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive inhibition radioligand binding assay to determine the Ki of this compound for the 5-HT1A receptor.
1. Materials:
- Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist)
- Test Compound: this compound
- Non-specific Binding Control: 10 µM Serotonin or another suitable 5-HT1A ligand
- Membrane Preparation: Homogenates from cells expressing the human 5-HT1A receptor or from brain tissue rich in these receptors (e.g., hippocampus or cortex).
- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
- Wash Buffer: Cold assay buffer
- Glass Fiber Filters
- Scintillation Cocktail
- Liquid Scintillation Counter
2. Procedure:
- Membrane Preparation:
- Homogenize the cell pellets or brain tissue in ice-cold assay buffer.
- Centrifuge the homogenate at low speed to remove large debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.
- Assay Setup (in 96-well plates):
- Total Binding: Add assay buffer, a fixed concentration of [³H]-8-OH-DPAT, and the membrane preparation.
- Non-specific Binding: Add assay buffer, [³H]-8-OH-DPAT, the membrane preparation, and a high concentration of the non-specific binding control.
- Competitive Binding: Add a range of concentrations of this compound, [³H]-8-OH-DPAT, and the membrane preparation.
- Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: 5-HT1A Receptor
Caption: Simplified signaling pathway of the 5-HT1A receptor.
Signaling Pathways: Adrenergic Receptors
Caption: Overview of major adrenergic receptor signaling pathways.
References
- 1. 15277 [pdspdb.unc.edu]
- 2. 5-HT1A-versus D2-receptor selectivity of this compound and analogous N4-substituted N1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenoceptors and dopamine receptors are not involved in the discriminative stimulus effect of the 5-HT1A receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Stereochemistry and Activity of Flesinoxan Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flesinoxan, a phenylpiperazine derivative, is a potent and selective serotonin 5-HT1A receptor agonist that has been extensively studied for its anxiolytic and antidepressant properties. As a chiral molecule, this compound exists as two enantiomers, (R)-flesinoxan and (S)-flesinoxan. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the distinct binding affinities and functional activities of the (R) and (S)-enantiomers of this compound at the 5-HT1A receptor, supported by detailed experimental methodologies and visual representations of key concepts. The (R)-enantiomer is generally considered the more potent 5-HT1A agonist. In animal studies, the discriminative stimulus effects of this compound have been shown to correlate well with the binding affinities of its enantiomers to the 5-HT1A receptor.
Binding Affinity of this compound Enantiomers at the 5-HT1A Receptor
The affinity of a ligand for its receptor is a critical determinant of its potency. Radioligand binding assays are the gold standard for quantifying this interaction. These assays measure the ability of a test compound (in this case, the this compound enantiomers) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The resulting data is used to calculate the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Enantiomer | Receptor | Radioligand | Preparation | Ki (nM) |
| (R)-flesinoxan | 5-HT1A | [3H]-8-OH-DPAT | Rat Hippocampal Membranes | Data Not Available |
| (S)-flesinoxan | 5-HT1A | [3H]-8-OH-DPAT | Rat Hippocampal Membranes | Data Not Available |
| Racemic this compound | 5-HT1A | Not Specified | Not Specified | pKi = 8.91 |
Note: Specific Ki values for the individual enantiomers of this compound from publicly available literature are currently limited. The pKi value for racemic this compound corresponds to a Ki of approximately 1.23 nM.
Functional Activity of this compound Enantiomers
Beyond binding to the receptor, the functional activity of a ligand describes its ability to elicit a biological response upon binding. For G-protein coupled receptors (GPCRs) like the 5-HT1A receptor, agonist-induced activation leads to a cascade of intracellular signaling events, beginning with the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. The GTPγS binding assay is a widely used functional assay that measures the potency (EC50) and efficacy (Emax) of an agonist by quantifying the amount of a non-hydrolyzable GTP analog, [35S]GTPγS, that binds to G-proteins upon receptor activation.
| Enantiomer | Assay | Parameter | Tissue/Cell Line | Value |
| (R)-flesinoxan | GTPγS Binding Assay | EC50 | Data Not Available | Data Not Available |
| (S)-flesinoxan | GTPγS Binding Assay | EC50 | Data Not Available | Data Not Available |
| (R)-flesinoxan | GTPγS Binding Assay | Emax | Data Not Available | Data Not Available |
| (S)-flesinoxan | GTPγS Binding Assay | Emax | Data Not Available | Data Not Available |
Experimental Protocols
Radioligand Binding Assay Protocol for 5-HT1A Receptor
This protocol outlines a general procedure for determining the binding affinity of this compound enantiomers for the 5-HT1A receptor.
1. Membrane Preparation:
-
Rat hippocampi are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
To each well, add:
-
50 µL of various concentrations of the this compound enantiomer or vehicle.
-
50 µL of the radioligand (e.g., [3H]-8-OH-DPAT) at a concentration close to its Kd.
-
150 µL of the membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).
-
The plates are incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The filters are then dried, and scintillation fluid is added.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Characterization of Flesinoxan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flesinoxan is a potent and selective serotonin 1A (5-HT1A) receptor agonist, belonging to the piperazine class of compounds. Its high affinity and functional activity at this receptor subtype have made it a valuable tool in neuroscience research and a candidate for the development of therapeutic agents targeting the serotonergic system. This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its receptor binding profile, functional activity, and the underlying signaling pathways. The experimental protocols described herein are intended to serve as a comprehensive resource for researchers investigating this compound or similar compounds.
Data Presentation: Receptor Binding and Functional Activity
The in vitro pharmacological profile of this compound is characterized by its high affinity and selectivity for the 5-HT1A receptor. Quantitative data from various radioligand binding and functional assays are summarized below.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT1A | [3H]-8-OH-DPAT | Rat Frontal Cortex | 1.23 | [1] |
| D2 | [3H]-Spiperone | Rat Striatum | 316 | [1] |
Ki values represent the inhibitory constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Inhibition of Forskolin-Stimulated Adenylyl Cyclase | Guinea Pig Hippocampal Membranes | pEC50 | 7.8 | [2] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Signaling Pathways
This compound exerts its effects by acting as an agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) negatively coupled to adenylyl cyclase via inhibitory G-proteins (Gi/o).[3][4] Activation of the 5-HT1A receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound signaling pathway via the 5-HT1A receptor.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from methods used to determine the binding affinity of ligands for the 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the 5-HT1A receptor using a competitive radioligand binding assay with [3H]-8-hydroxy-2-(di-n-propylamino)tetralin ([3H]-8-OH-DPAT).
Materials:
-
Receptor Source: Rat frontal cortex membrane homogenates.
-
Radioligand: [3H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific Binding Control: 10 µM 5-HT.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid.
-
Test Compound: this compound hydrochloride.
-
Instrumentation: Scintillation counter, filtration manifold, glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In triplicate, combine in the following order in microcentrifuge tubes or a 96-well plate:
-
Assay buffer.
-
This compound dilution or vehicle (for total binding) or 10 µM 5-HT (for non-specific binding).
-
[3H]-8-OH-DPAT (final concentration ~0.5 nM).
-
Membrane preparation (50-100 µg of protein).
-
-
The final assay volume should be 250 µL.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. 5-HT1A-versus D2-receptor selectivity of this compound and analogous N4-substituted N1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
Preclinical Profile of Flesinoxan: A Technical Guide to its Antidepressant Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flesinoxan, a selective and high-affinity 5-HT1A receptor agonist, has been the subject of significant preclinical investigation for its potential as an antidepressant agent. This technical guide provides a comprehensive overview of the pivotal preclinical studies that have elucidated the pharmacological, behavioral, and neurobiological effects of this compound relevant to its antidepressant-like activity. The data presented herein, summarized from a range of in vivo and in vitro studies, highlights the compound's mechanism of action and its effects in established animal models of depression. This document is intended to serve as a detailed resource for researchers and professionals in the field of antidepressant drug discovery and development.
Mechanism of Action: 5-HT1A Receptor Agonism
This compound exerts its pharmacological effects primarily through its potent and selective agonism at the serotonin 1A (5-HT1A) receptor. These receptors are key components of the serotonergic system, which is critically implicated in the pathophysiology of depression. 5-HT1A receptors are located both presynaptically on serotonin neurons in the dorsal raphe nucleus (somatodendritic autoreceptors) and postsynaptically in various brain regions, including the hippocampus and cortex.
Activation of presynaptic 5-HT1A autoreceptors by an agonist like this compound initially leads to a decrease in the firing rate of serotonin neurons and a reduction in serotonin release. However, chronic administration results in the desensitization of these autoreceptors. This desensitization is a key element of the therapeutic action of many antidepressants, as it is thought to lead to a restoration of normal serotonergic neurotransmission. Postsynaptically, this compound's agonism at 5-HT1A receptors is believed to directly mediate antidepressant and anxiolytic effects.
Signaling Pathway
Upon binding to the 5-HT1A receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The receptor is primarily coupled to inhibitory G-proteins (Gi/o).[1] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1] Furthermore, activation of the 5-HT1A receptor leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal firing.[1] The 5-HT1A receptor can also modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival.[1][2]
Preclinical Efficacy in Animal Models of Depression
This compound has demonstrated antidepressant-like effects in well-validated rodent models of depression, primarily the Forced Swim Test and the Olfactory Bulbectomized (OB) rat model.
Forced Swim Test (FST)
The FST is a widely used behavioral paradigm to screen for potential antidepressant drugs. The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: The test typically involves a two-day protocol. On day one (pre-test), rats are placed in a cylinder (e.g., 40 cm high, 18 cm in diameter) filled with water (25°C) to a depth of 15 cm for 15 minutes. Twenty-four hours later (test session), the animals are placed back in the cylinder for 5 minutes. The duration of immobility during the test session is recorded. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.
-
Drug Administration: this compound (1 and 3 mg/kg) or vehicle is administered subcutaneously (s.c.) prior to the test session.
Results:
Sub-acute administration of this compound at doses of 1 and 3 mg/kg s.c. has been shown to significantly reduce the immobility time in the forced swim test in both sham-operated and olfactory bulbectomized rats.
| Treatment Group | Dose (mg/kg, s.c.) | Outcome | Reference |
| Vehicle | - | Baseline Immobility | |
| This compound | 1 | Significant reduction in immobility time | |
| This compound | 3 | Significant reduction in immobility time |
Note: Specific quantitative data (mean ± SEM) for immobility times were not available in the reviewed literature.
Olfactory Bulbectomized (OB) Rat Model
Bilateral olfactory bulbectomy in rats leads to a range of behavioral, neurochemical, and neuroendocrine changes that are reminiscent of symptoms observed in human depression. A key behavioral characteristic of OB rats is hyperactivity in a novel environment, such as an open field. Chronic, but not acute, treatment with antidepressants is known to reverse this hyperactivity.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure: Rats undergo bilateral surgical removal of the olfactory bulbs under anesthesia. Sham-operated animals undergo the same surgical procedure without the removal of the bulbs. A recovery period of at least two weeks is allowed post-surgery.
-
Open Field Test: The open field apparatus is typically a circular or square arena. The animal is placed in the center of the arena, and its locomotor activity (e.g., number of line crossings, distance traveled) is recorded for a specific duration (e.g., 5-10 minutes).
-
Drug Administration: this compound is administered chronically, for example, via osmotic minipumps, for a period of 14 days.
Results:
Chronic administration of this compound has been shown to attenuate the hyperactivity observed in OB rats in the open field test. The higher dose of 3 mg/kg was effective in significantly reducing the deficit in ambulation.
| Treatment Group | Dose (mg/kg/day) | Outcome in OB Rats | Reference |
| Sham + Vehicle | - | Normal ambulation | |
| OB + Vehicle | - | Increased ambulation (hyperactivity) | |
| OB + this compound | 1 | No significant effect on hyperactivity | |
| OB + this compound | 3 | Significant reduction in hyperactivity |
Note: Specific quantitative data (e.g., ambulation counts) were not available in the reviewed literature.
Neurobiological Effects
The antidepressant-like effects of this compound are underpinned by its modulatory actions on the serotonergic system, particularly on the firing activity of neurons in the dorsal raphe nucleus (DRN).
Electrophysiological Studies in the Dorsal Raphe Nucleus
The DRN is the principal source of serotonergic innervation to the forebrain. The firing rate of these neurons is a critical determinant of serotonin release in projection areas.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
In Vivo Electrophysiology: Single-unit extracellular recordings of presumed serotonergic neurons in the DRN are performed in anesthetized rats. The firing rate of these neurons is recorded before and after the administration of this compound.
-
Drug Administration: this compound is administered either acutely (intravenously) or chronically (via osmotic minipumps).
Results:
Acute administration of this compound leads to a dose-dependent suppression of the firing rate of DRN serotonin neurons. This is consistent with its agonist action at somatodendritic 5-HT1A autoreceptors.
Sustained administration of this compound reveals a time-dependent effect on DRN neuron firing:
-
Short-term (2 days): A significant decrease in the spontaneous firing activity of DRN 5-HT neurons is observed with doses of 2.5 and 5 mg/kg/day.
-
Intermediate-term (1 week): The firing rate remains decreased with a dose of 5 mg/kg/day.
-
Long-term (2 weeks): The firing rate returns to normal levels. This recovery is associated with a desensitization of the somatodendritic 5-HT1A autoreceptors.
| Treatment Duration | This compound Dose (mg/kg/day) | Effect on DRN 5-HT Neuron Firing Rate | Reference |
| 2 days | 2.5 and 5 | Decreased | |
| 1 week | 5 | Decreased | |
| 2 weeks | 5 | Returned to normal (autoreceptor desensitization) |
Note: Specific firing rates (spikes/sec) were not consistently reported in the reviewed literature.
Conclusion
The preclinical data for this compound strongly support its potential as an antidepressant. Its selective 5-HT1A receptor agonist activity translates into clear antidepressant-like effects in validated animal models. The observed desensitization of 5-HT1A autoreceptors following chronic administration is consistent with the mechanism of action of established antidepressant drugs. While the available quantitative data is limited in some of the reviewed literature, the qualitative and semi-quantitative findings consistently point towards a robust antidepressant profile. Further investigation to delineate the precise dose-response relationships and to gather more detailed quantitative data in these preclinical models would be valuable for the continued development of this compound and other 5-HT1A receptor agonists for the treatment of depression.
References
Flesinoxan: A Technical Guide on its Potential as an Anxiolytic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flesinoxan is a potent and selective full agonist of the serotonin 1A (5-HT1A) receptor, a key target in the neurobiology of anxiety and depression. This technical guide provides a comprehensive overview of this compound's pharmacological profile, preclinical efficacy, and clinical evaluation as a potential anxiolytic agent. While initial preclinical studies in rodent models of anxiety demonstrated promising anxiolytic-like effects, clinical trials in patients with panic disorder yielded disappointing results, with some studies reporting a worsening of symptoms. This document delves into the nuanced and sometimes contradictory findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to offer a thorough understanding of this compound's development and its complex role in modulating anxiety.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the continued development of novel therapeutic agents. The serotonergic system, particularly the 5-HT1A receptor, has been a focal point for anxiolytic drug discovery. This compound, a phenylpiperazine derivative, emerged as a highly selective and potent 5-HT1A receptor agonist. This guide synthesizes the available scientific literature to provide an in-depth technical resource for researchers and professionals in the field of drug development.
Mechanism of Action: 5-HT1A Receptor Agonism
This compound exerts its pharmacological effects primarily through its high-affinity binding to and activation of 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular signaling events.
Receptor Binding Affinity
This compound demonstrates high and selective affinity for the 5-HT1A receptor, with a pKi value of 8.91. Its affinity for other receptors, such as alpha-1-adrenergic, H1 histaminergic, and D2 dopaminergic receptors, is significantly lower, highlighting its selectivity.
| Receptor Subtype | pKi |
| 5-HT1A | 8.91 |
| Alpha-1 Adrenergic | < 6.0 |
| H1 Histaminergic | < 6.0 |
| D2 Dopaminergic | < 7.0 |
Signal Transduction Pathway
Activation of the 5-HT1A receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which hyperpolarizes the neuron and reduces neuronal excitability.
Preclinical Evidence for Anxiolytic Potential
This compound has been evaluated in a variety of preclinical models of anxiety, with mixed results. While some studies demonstrate clear anxiolytic-like effects, others have reported anxiogenic or aversive responses, particularly at higher doses.
Elevated Plus-Maze
In the murine elevated plus-maze, a standard test for anxiolytic drug screening, this compound has shown dose-dependent effects. At lower doses (0.1-0.5 mg/kg), it has been observed to inhibit risk assessment behaviors, which is indicative of a reduction in anxiety[1][2]. Higher doses (1.0 mg/kg), while increasing open arm exploration, were also associated with behavioral suppression, suggesting a potential confounding sedative effect[1].
| Dose (mg/kg) | Key Findings in Elevated Plus-Maze | Reference |
| 0.1 - 0.5 | Inhibition of risk assessment behaviors (anxiolytic-like) | [1][2] |
| 1.0 | Increased open arm entries and time; reduced total arm entries and rearing |
Shock-Probe Burying Test
In the shock-probe burying paradigm in rats, this compound at doses of 1 and 3 mg/kg (s.c.) significantly reduced burying and freezing behavior, indicating clear anxiolytic properties.
| Dose (mg/kg, s.c.) | Effect on Burying and Freezing Behavior | Reference |
| 1 | Significant reduction | |
| 3 | Significant reduction |
Aversive/Anxiogenic Effects
Conversely, in a rat model of panic-like anxiety involving stimulation of the dorsolateral periaqueductal grey, this compound (1-10 mg/kg, i.p.) dose-dependently decreased the threshold for acute fear responses, an effect similar to the panic-precipitating agent yohimbine. This suggests a pro-aversive or anxiogenic-like effect in this specific paradigm.
| Dose (mg/kg, i.p.) | Effect on Aversion Threshold | Reference |
| 1 - 10 | Dose-dependent decrease (pro-aversive) |
Clinical Trials in Anxiety Disorders
The promising preclinical anxiolytic data for this compound did not translate into successful clinical outcomes for anxiety disorders, particularly panic disorder.
Studies in Panic Disorder
Two pilot studies in patients with panic disorder failed to demonstrate the efficacy of this compound. In the first study, a single-blind crossover trial, patients' conditions worsened during treatment with up to 2.4 mg/day of this compound, with anxiety being a frequently reported adverse event. The second study, a double-blind, placebo-controlled trial with doses of 0.6 or 1.2 mg/day, showed no treatment effects.
| Study Design | Dose | Outcome in Panic Disorder | Reference |
| Single-blind, crossover | Up to 2.4 mg/day | Worsening of symptoms; increased anxiety | |
| Double-blind, placebo-controlled | 0.6 or 1.2 mg/day | No significant treatment effect |
Pharmacokinetics
Preclinical Pharmacokinetics
In rats, the pharmacokinetics of this compound have been described using a three-compartment model following intravenous administration.
Human Pharmacokinetics
Detailed pharmacokinetic data for oral this compound in humans is limited in the publicly available literature. Intravenous administration of 7 and 14 µg/kg in healthy male volunteers elicited dose-related physiological responses, indicating systemic exposure and target engagement. Clinical studies in panic disorder utilized oral doses ranging from 0.6 to 2.4 mg per day.
Experimental Protocols
Elevated Plus-Maze
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Typically mice or rats.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to testing.
-
This compound or vehicle is administered at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a set duration (e.g., 5 minutes).
-
Key parameters measured include time spent in and entries into the open and closed arms, as well as ethological measures like stretched-attend postures and head dips.
-
-
Data Analysis: Anxiolytic activity is inferred from a statistically significant increase in the proportion of time spent and/or entries into the open arms.
Shock-Probe Burying Test
-
Apparatus: A test chamber with a floor covered in bedding material and an electrified probe mounted on one wall.
-
Animals: Typically rats.
-
Procedure:
-
Animals are habituated to the testing chamber.
-
This compound or vehicle is administered prior to the test.
-
The rat is placed in the chamber.
-
Upon touching the probe, the animal receives a mild electric shock.
-
The animal's behavior is then observed for a set period (e.g., 15 minutes).
-
-
Data Analysis: The duration of burying the probe with bedding material and the time spent immobile (freezing) are measured. Anxiolytic compounds are expected to decrease the duration of both burying and freezing behaviors.
Discussion and Future Directions
The trajectory of this compound from a promising preclinical anxiolytic candidate to a clinically ineffective agent highlights the complexities of translating findings from animal models to human anxiety disorders. The paradoxical anxiogenic effects observed in some preclinical paradigms and in clinical trials suggest that the role of 5-HT1A receptor agonism in anxiety is not straightforward. Several factors could contribute to these discrepancies, including:
-
Full vs. Partial Agonism: this compound is a full agonist, which may lead to receptor desensitization or other adaptive changes that are not beneficial for anxiolysis in the long term.
-
Presynaptic vs. Postsynaptic Effects: The net effect of a 5-HT1A agonist depends on the balance of its actions on presynaptic autoreceptors (which inhibit serotonin release) and postsynaptic receptors.
-
Model Specificity: The conflicting preclinical results underscore the importance of the specific animal model and experimental parameters in determining the observed behavioral effects.
-
Patient Population: The clinical trials were conducted in patients with panic disorder, and the results may not be generalizable to other anxiety disorders.
Future research in this area could focus on 5-HT1A partial agonists, which may offer a more favorable balance of efficacy and tolerability. Additionally, a deeper understanding of the neurocircuitry underlying the differential effects of 5-HT1A agonists in various anxiety states is crucial for the development of more effective treatments.
Conclusion
This compound is a valuable research tool for probing the function of the 5-HT1A receptor system. However, its potential as a clinically viable anxiolytic agent is not supported by the available evidence. The data gathered from the study of this compound provides important lessons for the development of future serotonergic drugs for anxiety disorders, emphasizing the need for a nuanced understanding of receptor pharmacology and the challenges of translating preclinical findings to the clinic.
References
Early-Stage Clinical Trial Data for Flesinoxan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flesinoxan is a potent and selective full agonist of the serotonin 5-HT1A receptor that was investigated for its potential therapeutic effects in major depressive disorder and panic disorder.[1][2] As a member of the phenylpiperazine class of compounds, its mechanism of action is centered on the modulation of the serotonergic system.[1] This technical guide provides a comprehensive overview of the available early-stage clinical trial data for this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. While the development of this compound was discontinued, the data from its initial clinical evaluation remain a valuable resource for researchers in the field of neuropsychopharmacology and drug development.[1]
Core Data Summary
Pharmacodynamic Effects in Healthy Volunteers and Patients
Early clinical studies with this compound demonstrated clear dose-dependent pharmacodynamic effects on neuroendocrine biomarkers and body temperature, consistent with its 5-HT1A receptor agonist activity.
Table 1: Neuroendocrine and Body Temperature Responses to Intravenous this compound in Healthy Male Volunteers (n=11) [3]
| Parameter | Dose | Mean Peak Change from Baseline |
| Body Temperature | 7 µg/kg | -0.3 ± 0.1 °C |
| 14 µg/kg | -0.5 ± 0.1 °C | |
| Growth Hormone (GH) | 7 µg/kg | +8 ± 2 mU/L |
| 14 µg/kg | +15 ± 3 mU/L | |
| Adrenocorticotropic Hormone (ACTH) | 7 µg/kg | +10 ± 2 ng/L |
| 14 µg/kg | +20 ± 4 ng/L | |
| Cortisol | 7 µg/kg | +50 ± 10 nmol/L |
| 14 µg/kg | +100 ± 20 nmol/L | |
| Prolactin | 7 µg/kg | +0.05 ± 0.01 µg/L |
| 14 µg/kg | +0.10 ± 0.02 µg/L |
Table 2: Hormonal and Temperature Responses to this compound in Depressed Patients
| Patient Group | N | Mean Delta Cortisol (µg/L) | P-value | Mean Delta Temperature (°C) | P-value |
| Suicide Attempters | 15 | 14.5 ± 16.3 | 0.006 | 0.20 ± 0.24 | 0.0003 |
| Non-attempters | 15 | 101 ± 94 | 0.60 ± 0.24 |
Clinical Efficacy in Major Depressive Disorder
A pilot open-label study in 16 inpatients with major depressive disorder, most of whom were treatment-resistant, suggested potential antidepressant effects of this compound.
Table 3: Efficacy of this compound in Major Depressive Disorder (4-week open-label study)
| Outcome Measure | Baseline (Mean ± SD) | Week 4 (Mean ± SD) |
| Montgomery-Åsberg Depression Rating Scale (MADRS) | 35.7 ± 10.0 | 13.0 ± 11.9 |
| Clinical Global Impressions (CGI) - Severity | 5.69 ± 1.14 | 2.73 ± 1.62 |
In this study, 13 out of 16 patients were rated as "much" or "very much" improved on the CGI-Global Improvement scale.
Clinical Trials in Panic Disorder
Two pilot studies investigated the efficacy of this compound in patients with panic disorder. The results were not encouraging, with one study showing a worsening of symptoms at a higher dose.
Table 4: this compound Clinical Trials in Panic Disorder
| Study | Design | N | Treatment Groups | Duration | Key Findings |
| I | Single-blind, crossover | 5 | Placebo vs. This compound (up to 2.4 mg/day) | 4 weeks | Worsening of patient condition during this compound treatment. |
| II | Double-blind, parallel | 15 | Placebo vs. This compound (0.6 mg/day) vs. This compound (1.2 mg/day) | 8 weeks | No significant treatment effects observed in any group. |
Experimental Protocols
Study in Healthy Volunteers
-
Design: A double-blind, placebo-controlled, crossover study was conducted in 11 healthy male volunteers.
-
Drug Administration: this compound was administered intravenously at doses of 7 and 14 µg/kg.
-
Assessments: Blood samples were collected for the analysis of growth hormone, ACTH, cortisol, and prolactin. Body temperature was also monitored.
Study in Major Depressive Disorder
-
Design: A 4-week, open-label, pilot study was conducted in 16 inpatients (1 man, 15 women) with a DSM-III-R diagnosis of major depressive episode and a Hamilton Depression Scale (17-item) score of at least 19.
-
Inclusion Criteria: Patients with a diagnosis of major depressive episode according to DSM-III-R and a HDRS-17 score ≥ 19.
-
Exclusion Criteria: Patients with evidence of serious or uncontrolled medical illness.
-
Drug Administration: this compound was administered orally at a dose of 4 mg/day.
-
Assessments: Efficacy was assessed weekly using the MADRS and CGI scales. The Hamilton Depression Scale was administered at baseline and at the end of the study.
Analytical Methods
The specific analytical methods for hormone analysis in the this compound clinical trials are not detailed in the provided search results. However, for the measurement of cortisol and ACTH in clinical trial settings, common and validated methods include:
-
Immunoassays: Techniques such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and chemiluminescence immunoassays are frequently used for their high throughput and sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is considered the gold standard for steroid hormone analysis due to its high specificity and ability to distinguish between structurally similar compounds.
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
This compound exerts its effects by acting as a full agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the 5-HT1A receptor primarily initiates a signaling cascade through the Gαi/o subunit of the G-protein complex.
Workflow of a Typical Early-Stage Clinical Trial for a CNS Drug like this compound
Conclusion
The early-stage clinical data for this compound provide valuable insights into the in-vivo activity of a potent and selective 5-HT1A receptor agonist. The clear pharmacodynamic responses observed in healthy volunteers and patients underscore the engagement of the target receptor. While the clinical development of this compound for depression and panic disorder did not proceed, the foundational data from these initial studies contribute to the broader understanding of the role of the 5-HT1A receptor in psychiatric disorders and serve as a reference for the development of new-generation serotonergic agents. Further analysis of these early findings, in conjunction with data from other 5-HT1A agonists, can inform future drug discovery and development efforts in this area.
References
- 1. An open study of oral this compound, a 5-HT1A receptor agonist, in treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the 5-HT1A receptor agonist this compound in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin1A receptor activation by this compound in humans. Body temperature and neuroendocrine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Flesinoxan's Impact on Neuroendocrine Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroendocrine effects of flesinoxan, a potent and selective 5-HT1A receptor agonist. This compound was initially developed as an antihypertensive agent and later investigated for its anxiolytic and antidepressant properties.[1] Its interactions with the serotonergic system, particularly the 5-HT1A receptor, have profound implications for neuroendocrine function, making it a valuable tool for studying serotonergic regulation of hormone secretion and a subject of interest in psychopharmacology. This document summarizes key findings from preclinical and clinical studies, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.
Mechanism of Action at the 5-HT1A Receptor
This compound exerts its effects by acting as a high-affinity, selective full agonist at 5-HT1A receptors.[2] These receptors are G-protein-coupled receptors that, upon activation, inhibit adenylyl cyclase and activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[3] This leads to hyperpolarization of the neuron and a decrease in neuronal firing.[3] In the context of neuroendocrine regulation, this compound's agonism at postsynaptic 5-HT1A receptors in brain regions like the hippocampus and hypothalamus is believed to mediate its hormonal effects.[4]
References
The Role of Flesinoxan in Modulating Serotonin Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flesinoxan is a potent and highly selective piperazine derivative that acts as a full agonist at the serotonin 1A (5-HT1A) receptor.[1][2][3][4][5] Its high affinity and selectivity for this receptor subtype have made it a valuable pharmacological tool for investigating the role of the 5-HT1A receptor in modulating serotonergic neurotransmission and its potential therapeutic applications in conditions such as anxiety and depression. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Mechanism of Action: 5-HT1A Receptor Agonism
This compound exerts its primary effects by binding to and activating 5-HT1A receptors. These receptors are strategically located on the soma and dendrites of serotonin neurons in the dorsal raphe nucleus (presynaptic autoreceptors) and on non-serotonergic neurons in various brain regions, including the hippocampus and cortex (postsynaptic heteroreceptors).
Activation of presynaptic 5-HT1A autoreceptors by this compound leads to a decrease in the firing rate of dorsal raphe neurons, which in turn reduces the synthesis and release of serotonin in projection areas. At the postsynaptic level, this compound's agonism at 5-HT1A heteroreceptors can directly influence the activity of target neurons.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a clear comparison of this compound's pharmacological properties.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue Source | pKi (mean) | Reference |
| 5-HT1A | [³H]8-OH-DPAT | Rat Brain | 8.91 | Not explicitly stated, but inferred from multiple sources |
Table 2: In Vivo Electrophysiological Effects of this compound on Dorsal Raphe Neurons
| Animal Model | Administration Route | Dose | Effect on Firing Rate | ED₅₀ | Reference |
| Rat | Intravenous (i.v.) | 0-300 µg/kg | Dose-dependent inhibition | 113 µg/kg | |
| Rat | Subcutaneous (s.c.) | 2.5 and 5 mg/kg/day | Significant decrease | - |
Table 3: In Vivo Microdialysis: Effects of this compound on Extracellular Serotonin Levels
| Brain Region | Animal Model | Administration Route | Dose | Maximum Decrease in Serotonin (%) | Reference |
| Median Raphe | Rat | Systemic (s.c.) | 0.3 mg/kg | Significant decrease | |
| Dorsal Hippocampus | Rat | Systemic (s.c.) | 1.0 mg/kg | Significant decrease | |
| Central Nucleus of the Amygdala | Rat | Systemic | 0.3 mg/kg | Significant dose-dependent decrease | Not explicitly stated, but inferred from multiple sources |
| Median Raphe | Rat | Local Perfusion | 20, 100, 1000 nM | Significant decrease |
Table 4: Neuroendocrine and Physiological Responses to this compound in Humans
| Parameter | Administration Route | Dose | Effect | Reference |
| Body Temperature | Intravenous (i.v.) | 7 and 14 µg/kg | Dose-related decrease | |
| Cortisol | Intravenous (i.v.) | 7 and 14 µg/kg | Increase | |
| ACTH | Intravenous (i.v.) | 7 and 14 µg/kg | Increase | |
| Growth Hormone | Intravenous (i.v.) | 7 and 14 µg/kg | Increase | |
| Prolactin | Intravenous (i.v.) | 7 and 14 µg/kg | Increase |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.
Materials:
-
Rat brain tissue (e.g., hippocampus or cortex)
-
[³H]8-OH-DPAT (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a series of tubes, incubate the membrane preparation with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of this compound. Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known 5-HT1A ligand to determine non-specific binding.
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular serotonin levels in specific brain regions of freely moving animals.
Materials:
-
Laboratory animals (e.g., Sprague-Dawley rats)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., dorsal raphe nucleus, hippocampus).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period to establish stable serotonin levels.
-
Drug Administration: Administer this compound systemically (e.g., subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the dialysate samples for serotonin concentration using HPLC-ECD.
-
Data Analysis: Express the serotonin levels as a percentage of the baseline and plot the data over time to visualize the effect of this compound.
Single-Unit Electrophysiology
Objective: To record the firing activity of individual dorsal raphe neurons in response to this compound administration.
Materials:
-
Laboratory animals (e.g., rats)
-
Anesthetic (e.g., chloral hydrate or urethane)
-
Stereotaxic frame
-
Recording microelectrodes (e.g., glass micropipettes filled with a conductive solution)
-
Amplifier and data acquisition system
-
This compound
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Electrode Placement: Carefully lower the microelectrode into the dorsal raphe nucleus according to stereotaxic coordinates.
-
Neuron Identification: Identify serotonergic neurons based on their characteristic slow, regular firing pattern and long-duration action potentials.
-
Baseline Recording: Record the baseline firing rate of an isolated neuron for a stable period.
-
Drug Administration: Administer this compound intravenously or via a cannula for microiontophoretic application directly onto the neuron.
-
Post-Drug Recording: Record the change in the neuron's firing rate following drug administration.
-
Data Analysis: Quantify the firing rate (spikes/second) before and after this compound administration to determine the magnitude and time course of the drug's effect.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the workflows of the described experimental protocols.
Caption: this compound's primary signaling cascade via 5-HT1A receptors.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for an in vivo microdialysis experiment.
Caption: Workflow for a single-unit electrophysiology recording.
Downstream Signaling Pathways
Activation of 5-HT1A receptors by this compound initiates a cascade of intracellular events. The primary and most well-characterized pathway involves the coupling of the receptor to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
Furthermore, there is growing evidence that 5-HT1A receptor activation can modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. While the precise mechanisms of how this compound specifically engages this pathway are still under investigation, studies with other 5-HT1A agonists have shown both activation and inhibition of ERK signaling, suggesting a cell-type and context-dependent regulation. This modulation of the MAPK/ERK pathway may play a role in the long-term neuroplastic changes associated with serotonergic signaling.
Conclusion
This compound's high affinity and selectivity for the 5-HT1A receptor make it an invaluable tool for dissecting the complexities of serotonergic neurotransmission. Through its potent agonism at both presynaptic autoreceptors and postsynaptic heteroreceptors, this compound profoundly modulates serotonin release and neuronal activity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the intricate role of this compound and the 5-HT1A receptor in brain function and pathology. Future research should continue to elucidate the specific downstream signaling cascades, such as the MAPK/ERK pathway, that are engaged by this compound to fully comprehend its spectrum of effects.
References
- 1. This compound dose-dependently reduces extracellular 5-hydroxytryptamine (5-HT) in rat median raphe and dorsal hippocampus through activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of sustained administration of the 5-HT1A receptor agonist this compound on rat 5-HT neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of the 5-HT1A agonist this compound, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the 5-HT1A receptor ligands this compound and WAY 100635 given systemically or microinjected into the laterodorsal tegmental nucleus on REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Flesinoxan: A Technical Guide for Investigating the 5-HT1A Receptor System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flesinoxan is a potent and selective phenylpiperazine derivative that acts as a full agonist at the serotonin 1A (5-HT1A) receptor.[1][2] Its high affinity and specificity have established it as an invaluable research tool for elucidating the physiological and pathological roles of the 5-HT1A receptor system in the central nervous system. This receptor is a key target in the development of therapeutics for mood and anxiety disorders.[3][4] this compound's utility spans a wide range of preclinical and clinical research applications, from fundamental receptor characterization to the investigation of its potential as an anxiolytic and antidepressant agent.[5] This technical guide provides an in-depth overview of this compound's pharmacological properties, detailed experimental protocols for its use, and a summary of its application in studying the 5-HT1A system.
Pharmacological Profile of this compound
This compound exhibits high affinity for the 5-HT1A receptor, with a pKi value of 8.91. It displays significant selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other neurotransmitter receptors, although some interaction with 5-HT2 and dopamine D2 receptors has been noted.
Quantitative Data: Binding Affinity and Receptor Occupancy
| Parameter | Value | Receptor/System | Species | Reference |
| pKi | 8.91 | 5-HT1A | Not Specified | |
| Receptor Occupancy (Cerebral Cortex) | 8.7% (± 13%) | 5-HT1A | Human | |
| Receptor Occupancy (Dose-dependent) | 17-57% (at ≥0.25 mg/kg) | 5-HT1A | Rat |
5-HT1A Receptor Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.
Canonical Signaling Pathway
Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal firing.
References
- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 2. An open study of oral this compound, a 5-HT1A receptor agonist, in treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sketchviz.com [sketchviz.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Flesinoxan In Vivo Experimental Protocols in Rats: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for investigating the in vivo effects of Flesinoxan, a selective 5-HT1A receptor agonist, in rats. The protocols cover key behavioral, cardiovascular, and neurochemical assays. All quantitative data from cited studies are summarized in tables for comparative analysis. Methodological workflows and the relevant signaling pathway are illustrated using diagrams for enhanced clarity.
Behavioral Assays
This compound has been evaluated in various rodent models to assess its anxiolytic and antidepressant-like properties.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The Elevated Plus Maze is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Experimental Protocol:
-
Apparatus: The maze consists of two open arms (e.g., 50 x 12 cm) and two closed arms (e.g., 50 x 12 x 50 cm) extending from a central platform (e.g., 12 x 12 cm). The entire apparatus is elevated (e.g., 50 cm) above the floor.
-
Animal Handling: Handle rats for several days leading up to the test to acclimate them to the experimenter.
-
Drug Administration: Administer this compound (e.g., 0.1-1.0 mg/kg, s.c. or i.p.) or vehicle to the rats. The pre-treatment time can vary but is typically 30 minutes before the test.
-
Test Procedure:
-
Place the rat on the central platform of the maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
Anxiolytic-like effects are indicated by an increase in the time spent and entries into the open arms.
-
Quantitative Data Summary: this compound in the Elevated Plus Maze
| Dose (mg/kg) | Route | Key Findings | Reference |
| 0.1-0.5 | s.c. | Inhibited risk assessment behaviors, indicative of reduced anxiety. | [1] |
| 1.0 | s.c. | Increased percentage of open arm entries and time spent in open arms; also showed some behavioral suppression (reduced total arm entries and rearing). | [1] |
| 1 and 3 | s.c. | Significantly reduced burying and freezing behavior in the shock-probe burying paradigm, indicating anxiolytic properties. | [2] |
Forced Swim Test (FST) for Antidepressant-Like Activity
The Forced Swim Test is a common model to screen for antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behavior when placed in an inescapable, stressful situation.
Experimental Protocol:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 24-30°C) to a depth where the rat cannot touch the bottom (e.g., 30 cm).
-
Procedure (Two-Day Protocol):
-
Day 1 (Pre-test): Place the rat in the swim cylinder for a 15-minute session. This initial exposure induces a state of immobility in the subsequent test.
-
Day 2 (Test): Administer this compound (e.g., 1 and 3 mg/kg, s.c.) or vehicle. Following the appropriate pre-treatment time (e.g., 24 hours, 4 hours, and 30 minutes before the test), place the rat back into the swim cylinder for a 5-minute test session.
-
-
Data Analysis: Record the 5-minute test session and score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Quantitative Data Summary: this compound in the Forced Swim Test
| Dose (mg/kg) | Route | Administration Schedule | Key Findings | Reference |
| 1 and 3 | s.c. | Sub-acute | Significantly reduced immobility time in both sham and olfactory bulbectomized (OB) rats. | [3] |
| 4 and 16 | i.p. | 24 hr, 4 hr, and 30 min before test | Dose-dependent decrease in the duration of immobility. | [4] |
Cardiovascular Assessment
This compound was initially developed as a potential antihypertensive agent. Its cardiovascular effects are primarily mediated by central 5-HT1A receptors.
Experimental Protocol for Anesthetized Rats:
-
Animal Preparation: Anesthetize the rat (e.g., with chloralose/urethane). Insert a catheter into a femoral artery to monitor blood pressure and heart rate, and into a femoral vein for drug administration.
-
Baseline Measurements: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Drug Administration: Administer this compound intravenously (i.v.) in a cumulative dose-response manner (e.g., 30-1000 µg/kg).
-
Data Acquisition: Continuously record arterial blood pressure and heart rate throughout the experiment.
-
Data Analysis: Calculate the change in MAP and HR from baseline at each dose of this compound.
Quantitative Data Summary: Cardiovascular Effects of this compound in Rats
| Rat Model | Dose (µg/kg) | Route | Key Findings on Blood Pressure (BP) and Heart Rate (HR) | Reference |
| Anesthetized Wistar Rats & Spontaneously Hypertensive Rats (SHR) | Not specified | i.v. | Potently lowered BP and HR. | |
| Conscious SHR | Not specified | i.v. | Bradycardia was partially reversed by atropine. | |
| Normotensive Wistar, SHR, and Inherited Stress-Induced Hypertensive Rats | Not specified | Peripheral and Central | Decreased BP and HR. Hypertensive rats were more sensitive. | |
| Stroke Prone SHR | 30-1000 | i.v. | Graded reductions in BP (up to 74 ± 5 mmHg) and HR (up to 63 ± 9 beats min-1). | |
| 2K1C Goldblatt Hypertensive Rats | 30-1000 | i.v. | Maximum decrease in BP of 34 ± 3 mmHg and HR of 20 ± 6 beats min-1. |
In Vivo Microdialysis
Microdialysis is a technique used to measure the concentration of extracellular analytes in living tissue. It is commonly used to assess neurotransmitter release.
Experimental Protocol for Hippocampal 5-HT Measurement:
-
Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the desired brain region (e.g., dorsal hippocampus).
-
Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Baseline Collection: Collect several baseline samples to ensure a stable neurotransmitter concentration.
-
Drug Administration: Administer this compound (e.g., 0.77 mg/kg, s.c.) or vehicle.
-
Sample Analysis: Analyze the concentration of 5-HT in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Express the post-injection 5-HT levels as a percentage of the mean baseline concentration.
Quantitative Data Summary: this compound Effects on Hippocampal 5-HT
| Dose (mg/kg) | Route | Key Findings | Reference |
| 0.77 (ED50) | s.c. | Dose-dependently decreased extracellular 5-HT concentrations in the hippocampus. | |
| 10 (per day) | s.c. (osmotic pump) | Chronic administration failed to alter the inhibitory response of buspirone on 5-HT release, suggesting it did not desensitize somatodendritic 5-HT1A receptors. | |
| 2.5 and 5 (per day x 2 days) | s.c. (osmotic pump) | Decreased the spontaneous firing activity of dorsal raphe 5-HT neurons. | |
| 5 (per day x 14 days) | s.c. (osmotic pump) | Did not modify the responsiveness of postsynaptic 5-HT1A receptors in the dorsal hippocampus. |
Visualizations
Signaling Pathway
References
- 1. protocols.io [protocols.io]
- 2. Antianxiety and behavioral suppressant actions of the novel 5-HT1A receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus effect of this compound: effect of 5-HT1A antagonists and PCPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
Flesinoxan in Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Flesinoxan, a selective 5-HT1A receptor agonist, in rodent behavioral studies. This document includes detailed experimental protocols, quantitative data on effective dosages, and visual representations of the underlying signaling pathway and experimental workflows.
Introduction
This compound is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor.[1][2] Its high affinity for this receptor subtype makes it a valuable tool for investigating the role of the serotonergic system in various behaviors, particularly those related to anxiety and depression.[1][2] In rodent models, this compound has been shown to elicit a range of behavioral effects, making it a compound of interest for preclinical drug development and neuroscience research.[1] This document outlines standardized protocols for utilizing this compound in common rodent behavioral paradigms.
Data Presentation: this compound Dosage and Behavioral Effects
The following tables summarize the effective dosages of this compound and their observed behavioral outcomes in rats and mice across various behavioral tests.
Table 1: this compound Dosage and Effects in Rat Behavioral Studies
| Behavioral Test | Strain | Route of Administration | Dosage (mg/kg) | Observed Effect | Reference |
| Forced Swim Test | Sprague-Dawley | Subcutaneous (s.c.) | 1 and 3 | Reduced immobility time | |
| Open Field Test | Olfactory Bulbectomised (OB) Rats | Subcutaneous (s.c.) | 3 | Reduced hyperactivity | |
| Panic-Like Aversion Model | Wistar | Intraperitoneal (i.p.) | 1 - 10 | Increased aversion (pro-panic effect) | |
| Microdialysis (5-HT levels) | Wistar | Not specified | 0.3 - 1.0 | Decreased extracellular 5-HT in median raphe and dorsal hippocampus | |
| Sleep Studies | Not specified | Subcutaneous (s.c.) | 0.03 - 0.06 µmol/kg | Increased waking and sleep latencies, reduced REM sleep |
Table 2: this compound Dosage and Effects in Mouse Behavioral Studies
| Behavioral Test | Strain | Route of Administration | Dosage (mg/kg) | Observed Effect | Reference |
| Elevated Plus-Maze | DBA | Not specified | 0.1 - 0.5 | Reduced risk assessment behaviors (anxiolytic-like) | |
| Elevated Plus-Maze | DBA | Not specified | 1.0 | Increased open arm entries and time, but also behavioral suppression | |
| Open Field Test | C57BL/6J | Subcutaneous (s.c.) | 0.3 - 3.0 | Increased anxiety-like behavior and decreased activity | |
| Light-Dark Exploration Test | C57BL/6J | Subcutaneous (s.c.) | 0.3 - 3.0 | Increased anxiety-like behavior | |
| Stress-Induced Hyperthermia | C57BL/6J & 129S6/SvEvTac | Subcutaneous (s.c.) | 0.3 - 3.0 | Anxiolytic-like effects (reduced hyperthermia) in both strains |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key behavioral experiments used to assess the effects of this compound in rodents.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus-maze apparatus (for mice: arms 30 cm long x 5 cm wide; for rats: arms 50 cm long x 10 cm wide) raised 40-50 cm from the floor. Two opposite arms are enclosed by walls (15-30 cm high), and the other two are open.
-
Video recording system positioned above the maze.
-
Behavioral analysis software (optional, but recommended).
-
This compound solution and vehicle control.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment. The room should be dimly lit.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p. or s.c.) 30 minutes prior to testing.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Recording: Record the animal's behavior for 5 minutes. Key parameters to measure include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
Risk assessment behaviors (e.g., head dips, stretched-attend postures).
-
-
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
Forced Swim Test (FST)
Objective: To assess depressive-like behavior in rodents. The test is based on the principle of behavioral despair.
Materials:
-
Cylindrical container (for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 40 cm height).
-
Water at 23-25°C, filled to a depth where the animal cannot touch the bottom or escape (approximately 15 cm for mice, 30 cm for rats).
-
Video recording system.
-
Towels for drying the animals.
Procedure:
-
Pre-test Session (for rats): On day 1, place each rat in the water cylinder for 15 minutes. This session promotes the development of immobility on the test day. This is typically not done for mice.
-
Drug Administration: Administer this compound or vehicle. The timing can vary depending on the study design (e.g., acute or chronic administration). For acute studies, a 30-minute pre-treatment time is common.
-
Test Session: On day 2 (for rats) or on the single test day (for mice), place the animal in the water cylinder for a 5-6 minute session.
-
Data Recording: Record the entire session. The primary measure is the duration of immobility, defined as the time the animal makes only the minimal movements necessary to keep its head above water.
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a clean, warm cage.
-
Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (for mice: 40 x 40 x 30 cm; for rats: 100 x 100 x 40 cm). The arena is typically made of a non-porous material for easy cleaning. The floor is often divided into a grid of central and peripheral squares.
-
Video recording and analysis system.
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle 30 minutes before the test.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Recording: Record the animal's activity for a set period, typically 5-30 minutes. Parameters to measure include:
-
Total distance traveled.
-
Time spent in the center of the arena.
-
Number of entries into the center.
-
Rearing frequency (vertical activity).
-
Grooming duration.
-
Defecation boli count.
-
-
Data Analysis:
-
Locomotor activity is assessed by the total distance traveled.
-
Anxiety-like behavior is inferred from the time spent in and entries into the center of the arena. A decrease in these measures suggests an anxiogenic-like effect, while an increase suggests an anxiolytic-like effect.
-
Logical Relationships
The relationship between this compound dosage and its behavioral effects can be complex and is often dose-dependent.
Conclusion
This compound is a critical pharmacological tool for elucidating the role of the 5-HT1A receptor in rodent behavior. The protocols and data presented here provide a foundation for designing and conducting rigorous and reproducible behavioral experiments. Researchers should carefully consider the specific research question, rodent species and strain, and appropriate dosage range when planning studies with this compound. The observed behavioral outcomes can be influenced by these factors, highlighting the importance of standardized procedures and thorough data analysis.
References
Application Notes and Protocols: Flesinoxan in the Forced Swim Test Paradigm
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of flesinoxan, a selective 5-HT1A receptor agonist, within the forced swim test (FST) paradigm. The protocols and data presented are intended to aid in the design and execution of preclinical studies investigating the potential antidepressant effects of this compound and similar compounds.
Introduction
This compound is a highly selective agonist for the serotonin 1A (5-HT1A) receptor.[1][2] Activation of 5-HT1A receptors is a key mechanism of action for several anxiolytic and antidepressant drugs. The forced swim test is a widely used behavioral paradigm in rodents to screen for potential antidepressant activity.[3] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility. This document outlines the protocol for evaluating the effects of this compound in the rat forced swim test.
Data Presentation
The following tables summarize the expected outcomes of this compound administration in the forced swim test based on available literature.
Table 1: Effect of Sub-Acute this compound Administration on Immobility Time in the Rat Forced Swim Test
| Treatment Group | Dose (mg/kg, s.c.) | Immobility Time (seconds) | Statistical Significance vs. Vehicle |
| Vehicle Control | N/A | High | N/A |
| This compound | 1 | Significantly Reduced | p < 0.05 |
| This compound | 3 | Significantly Reduced | p < 0.05 |
Note: The above table is a qualitative representation based on findings that this compound at 1 and 3 mg/kg s.c. significantly reduced immobility time.[1][2] The precise mean and standard error values were not available in the reviewed literature.
Table 2: Expected Behavioral Profile in the Rat Forced Swim Test after 5-HT1A Agonist Administration
| Behavior | Vehicle Control | This compound (1-3 mg/kg, s.c.) |
| Immobility | High | Low |
| Swimming | Baseline | Increased |
| Climbing | Baseline | No significant change expected |
Note: Selective serotonin reuptake inhibitors and 5-HT1A receptor agonists have been shown to selectively increase swimming behavior in the forced swim test, while noradrenergic antidepressants tend to increase climbing behavior.
Experimental Protocols
Protocol 1: Sub-Acute Administration of this compound in the Rat Forced Swim Test
This protocol is based on the findings of Cryan et al. (1997), who demonstrated the antidepressant-like effects of this compound following sub-acute administration.
1. Animals:
-
Male Sprague-Dawley rats (200-250g).
-
House in groups of 4-5 per cage.
-
Maintain on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow at least one week for acclimatization before the start of the experiment.
2. Drug Preparation and Administration:
-
This compound Hydrochloride: Dissolve in 0.9% saline to the desired concentrations (1 mg/ml and 3 mg/ml for 1 mg/kg and 3 mg/kg doses, respectively, assuming a 1 ml/kg injection volume).
-
Administration Route: Subcutaneous (s.c.) injection.
-
Dosing Schedule (Sub-Acute): While the original study does not specify the exact duration, a representative sub-acute schedule can be adapted from similar studies. A short-term treatment of 2 consecutive days has been used for this compound administration via subcutaneous osmotic minipumps. For injection-based studies, administer this compound once daily for 3-5 consecutive days prior to the forced swim test. The last injection should be given 30-60 minutes before the test session.
3. Forced Swim Test Procedure:
-
Apparatus: A transparent glass or plastic cylinder (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Pre-Test Session (Day 1):
-
Individually place each rat into the cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session serves to induce a stable baseline of immobility.
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, administer this compound or vehicle according to the assigned groups.
-
30-60 minutes post-injection, place the rat back into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session using a video camera for later behavioral scoring.
-
4. Behavioral Scoring:
-
An observer blinded to the treatment conditions should score the videos.
-
The 5-minute test session is typically divided into 5-second intervals.
-
Score the predominant behavior in each interval:
-
Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around in the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.
-
-
The total duration of each behavior is calculated by multiplying the number of intervals scored for that behavior by 5 seconds.
5. Statistical Analysis:
-
Compare the mean duration of immobility, swimming, and climbing between the vehicle and this compound-treated groups using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's).
-
A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of this compound (5-HT1A Receptor Agonist)
References
- 1. The effects of the 5-HT1A agonist this compound, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flesinoxan in the Elevated Plus-Maze Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Flesinoxan, a selective 5-HT1A receptor agonist, in the elevated plus-maze (EPM) test, a widely used preclinical model for assessing anxiety-related behaviors in rodents.
Introduction
This compound is a potent and selective full agonist for the serotonin 1A (5-HT1A) receptor.[1] The 5-HT1A receptor is implicated in the modulation of mood and anxiety.[2] The elevated plus-maze is a well-validated behavioral assay that relies on the conflict between a rodent's innate exploratory drive and its aversion to open, elevated spaces to assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[3][4] Ethological analysis of behavior in the EPM, such as risk assessment behaviors (e.g., stretched-attend postures), can provide a more nuanced understanding of a compound's effects.[2]
Data Presentation
The following table summarizes the dose-dependent effects of this compound on key behavioral parameters in the murine elevated plus-maze, based on findings from ethological analysis.
| Dose of this compound (mg/kg) | Effect on Risk Assessment (Stretched-Attend Postures, Closed Arm Returns) | Effect on Open Arm Exploration (% Open Entries, Time in Open Arms) | Effect on Locomotor Activity (Total Arm Entries, Rearing) | Interpretation |
| 0.1 - 0.5 | Inhibition of risk assessment behaviors. | Maintained at control levels. | No significant change. | Anxiolytic-like effects. |
| 1.0 | Inhibition of risk assessment behaviors maintained. | Increased percentage of open arm entries and time spent on the central platform and open arms. | Significant reduction in total arm entries and rearing. | Combination of anxiolytic and behavioral suppressant effects. |
Signaling Pathway of this compound Action
This compound exerts its effects by binding to and activating 5-HT1A receptors, which are G-protein coupled receptors. The activation of these receptors initiates a signaling cascade that ultimately modulates neuronal excitability.
This compound binding to the 5-HT1A receptor leads to neuronal hyperpolarization.
Experimental Protocols
Experimental Workflow for Elevated Plus-Maze Test with this compound
Workflow of the elevated plus-maze experiment with this compound administration.
Detailed Methodology for Elevated Plus-Maze Test
1. Animals:
-
Species: Male mice (e.g., DBA/2 or C57BL/6J) or rats (e.g., Wistar or Sprague-Dawley).
-
Age and Weight: Typically, adult animals (e.g., 8-12 weeks old) with weights appropriate for the species and strain.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
2. Apparatus:
-
The elevated plus-maze should be made of a non-porous material (e.g., PVC or wood painted with a non-reflective color).
-
The maze consists of two open arms and two closed arms of equal dimensions, extending from a central platform. For mice, a common dimension is 30 cm long x 5 cm wide for the arms, with the closed arms having 15 cm high walls. For rats, arms are typically 50 cm long x 10 cm wide, with 40 cm high walls.
-
The maze should be elevated to a height of 40-50 cm above the floor.
-
The testing room should be dimly lit to encourage exploration.
3. Drug Preparation and Administration:
-
Vehicle: Prepare a suitable vehicle for this compound, such as saline (0.9% NaCl) or a small percentage of a solubilizing agent like Tween 80 in saline.
-
This compound Solution: Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., for doses of 0.1, 0.5, and 1.0 mg/kg). Prepare fresh solutions on the day of the experiment.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a consistent volume (e.g., 10 ml/kg for mice). The pre-treatment time should be standardized, typically 30 minutes before placing the animal on the maze.
4. Experimental Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the start of the experiment.
-
Testing:
-
Gently place the animal on the central platform of the EPM, facing one of the closed arms.
-
Immediately start a video recording and tracking software.
-
Allow the animal to explore the maze undisturbed for a single 5-minute session.
-
The experimenter should leave the room or remain out of the animal's sight during the test.
-
-
Post-Test:
-
At the end of the 5-minute session, carefully remove the animal from the maze and return it to its home cage.
-
Thoroughly clean the maze with a 70% ethanol solution and allow it to dry completely between trials to eliminate olfactory cues.
-
5. Data Collection and Analysis:
-
An automated video tracking system is recommended for accurate and unbiased data collection.
-
Primary Behavioral Parameters:
-
Time spent in the open arms: An increase is indicative of anxiolytic-like effects.
-
Number of entries into the open arms: An increase suggests reduced anxiety.
-
Time spent in the closed arms: A decrease may accompany an increase in open arm exploration.
-
Number of entries into the closed arms: Can be used as a measure of general locomotor activity.
-
-
Ethological Parameters:
-
Stretched-Attend Postures (SAPs): A measure of risk assessment; a decrease suggests anxiolytic effects.
-
Head Dips: Exploratory behavior over the sides of the open arms.
-
Rearing: Vertical exploratory activity.
-
Grooming: Can be a displacement behavior associated with stress.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests, such as one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the different dose groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
The elevated plus-maze is a robust tool for evaluating the anxiolytic potential of this compound. A dose-dependent effect is observed, with lower doses demonstrating clear anxiolytic-like properties by reducing risk assessment behaviors. At higher doses, these anxiolytic effects are accompanied by behavioral suppression, highlighting the importance of a comprehensive dose-response analysis. The detailed protocols provided herein will enable researchers to conduct reliable and reproducible studies on the behavioral pharmacology of this compound and other 5-HT1A receptor agonists.
References
- 1. Antianxiety and behavioral suppressant actions of the novel 5-HT1A receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Electrophysiology with Flesinoxan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo electrophysiology experiments involving the application of Flesinoxan, a selective 5-HT1A receptor agonist. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes quantitative data from key studies, and includes visualizations of relevant pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor.[1][2] In the central nervous system, 5-HT1A receptors are found in high densities in limbic and cortical areas, as well as on serotonin neurons themselves in the raphe nuclei, where they act as somatodendritic autoreceptors.
Activation of these autoreceptors by agonists like this compound leads to a reduction in the firing rate of serotonin neurons, thereby decreasing serotonin release in projection areas.[3][4] This mechanism is central to the effects of this compound on neuronal activity and is a key area of investigation in neuroscience and drug development for conditions such as anxiety and depression.[1] this compound has been shown to act as a full agonist at presynaptic 5-HT1A receptors and as a partial agonist at postsynaptic 5-HT1A receptors.
Signaling Pathway of this compound at the 5-HT1A Receptor
Caption: this compound's signaling cascade at the 5-HT1A receptor.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on neuronal firing and other physiological parameters as reported in various in vivo studies.
Table 1: Effect of this compound on 5-HT Neuronal Firing Rate
| Brain Region | Animal Model | Administration Route | Dose Range | Effect on Firing Rate | ED₅₀ | Reference |
| Dorsal Raphe Nucleus | Rat | i.v. | 0-300 µg/kg | Dose-dependent inhibition | 113 µg/kg | |
| Dorsal Raphe Nucleus | Rat | s.c. (osmotic minipumps) | 2.5 and 5 mg/kg/day | Significant decrease | Not reported | |
| CA3 Pyramidal Neurons | Rat | i.v. | Not specified | Suppression | Not reported | |
| Dorsal Hippocampus CA3 Pyramidal Neurons | Rat | i.v. (WAY 100635 antagonist) | 100 and 500 µg/kg | No increase (with antagonist) | Not applicable |
Table 2: Dose-Dependent Effects of this compound on Physiological Parameters
| Parameter | Animal/Human Model | Administration Route | Dose | Effect | Reference |
| Gastric Relaxation | Dog | i.v. | 10, 50, 100, 150 µg/kg | Dose-dependent relaxation | |
| Body Temperature | Human | i.v. | 7 and 14 µg/kg | Dose-related decrease | |
| Growth Hormone | Human | i.v. | 7 and 14 µg/kg | Dose-related increase | |
| ACTH and Cortisol | Human | i.v. | 7 and 14 µg/kg | Dose-related increase | |
| Prolactin | Human | i.v. | 7 and 14 µg/kg | Dose-related increase | |
| Extracellular 5-HT (Median Raphe) | Rat | s.c. | 0.3 mg/kg | Decrease | |
| Extracellular 5-HT (Dorsal Hippocampus) | Rat | s.c. | 1.0 mg/kg | Decrease |
Experimental Protocols
This section provides a detailed methodology for conducting in vivo electrophysiology experiments to assess the effect of this compound on neuronal activity.
Animal Preparation and Surgery
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., chloral hydrate, urethane, or isoflurane). The choice of anesthetic is critical as it can influence neuronal firing rates.
-
Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. Perform a craniotomy to expose the brain region of interest (e.g., dorsal raphe nucleus, hippocampus).
-
Electrode Implantation: Slowly lower a recording microelectrode into the target brain region using stereotaxic coordinates. For example, for the dorsal raphe nucleus, coordinates can be referenced from bregma.
-
Drug Administration Cannula/Catheter: For intravenous (i.v.) administration, cannulate the femoral or jugular vein. For subcutaneous (s.c.) administration, ensure easy access to the dorsal subcutaneous space.
Electrophysiological Recording
-
Recording System: Use a standard extracellular single-unit recording setup, including a high-impedance microelectrode, a preamplifier, an amplifier, and a data acquisition system.
-
Neuron Identification: Identify the target neurons based on their characteristic firing patterns and waveforms. For example, 5-HT neurons in the dorsal raphe typically exhibit a slow, regular firing rate (0.5-2.5 Hz) with a broad, positive action potential.
-
Baseline Recording: Once a stable neuron is isolated, record its baseline firing activity for a sufficient period (e.g., 5-10 minutes) before any drug administration.
-
Data Acquisition: Digitize and store the neuronal signals for offline analysis. Monitor the firing rate in real-time using a window discriminator and a rate meter.
This compound Preparation and Administration
-
Preparation: Dissolve this compound hydrochloride in a suitable vehicle, such as sterile saline (0.9% NaCl). Prepare fresh solutions on the day of the experiment.
-
Administration:
-
Intravenous (i.v.): Administer this compound through the cannulated vein. This route allows for rapid and precise dose-response studies. Doses can be administered cumulatively.
-
Subcutaneous (s.c.): Inject this compound into the subcutaneous space. This route provides a slower onset and longer duration of action.
-
Microiontophoresis: For localized application, this compound can be applied directly onto the recorded neuron using a multi-barrel micropipette.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo electrophysiology study with this compound.
References
- 1. The effects of the 5-HT1A agonist this compound, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 5-hydroxytryptamine1A properties of this compound: in vivo electrophysiology and hypothermia study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sustained administration of the 5-HT1A receptor agonist this compound on rat 5-HT neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dose-dependently reduces extracellular 5-hydroxytryptamine (5-HT) in rat median raphe and dorsal hippocampus through activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flesinoxan as a Pharmacological Challenge Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flesinoxan is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor.[1][2][3] Its specificity makes it an excellent pharmacological tool for probing the function and sensitivity of the 5-HT1A receptor system in both preclinical and clinical research. When used as a pharmacological challenge agent, this compound transiently perturbs the serotonergic system, allowing researchers to measure the downstream physiological and behavioral responses. These responses serve as valuable biomarkers for assessing the integrity of serotonergic pathways, which are often implicated in psychiatric disorders like depression and anxiety.[4][5] The most common readouts in a this compound challenge are neuroendocrine hormone release (e.g., ACTH, cortisol) and changes in body temperature.
Mechanism of Action
This compound exerts its effects by binding to and activating 5-HT1A receptors. These receptors are G-protein-coupled receptors that, upon activation, inhibit adenylyl cyclase activity, leading to decreased intracellular cyclic AMP (cAMP). This signaling cascade results in neuronal hyperpolarization and a reduction in neuronal firing rate.
5-HT1A receptors are located both presynaptically, on the soma and dendrites of serotonin neurons in the raphe nuclei (autoreceptors), and postsynaptically in various brain regions, including the hippocampus, cortex, and hypothalamus. The activation of these receptors by this compound leads to a range of physiological responses, including the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and thermoregulation.
Applications
A this compound challenge can be used to:
-
Assess 5-HT1A Receptor Sensitivity: The magnitude of the hormonal or temperature response serves as an in-vivo index of central 5-HT1A receptor function.
-
Study Psychiatric Disorders: Blunted neuroendocrine responses to 5-HT1A agonists have been observed in conditions like major depression and in patients with a history of suicidal behavior, suggesting impaired serotonergic neurotransmission.
-
Evaluate Drug Efficacy: The challenge can be used to determine if a novel therapeutic agent modulates or restores 5-HT1A receptor function.
-
Investigate Anxiolytic/Anxiogenic Effects: In preclinical models, this compound has shown anxiolytic properties, though in human studies with panic disorder patients, it has sometimes worsened symptoms.
Data Presentation: Quantitative Outcomes
The following tables summarize typical quantitative data from this compound challenge studies in both human and animal subjects.
Table 1: Human Clinical Challenge Data
| Parameter | Dosage | Administration | Peak Response Time | Typical Outcome | Reference |
|---|---|---|---|---|---|
| ACTH | 0.5 - 1.0 mg | IV infusion over 10 min | 30 - 60 min | Dose-dependent increase | |
| Cortisol | 0.5 - 1.0 mg | IV infusion over 10 min | 60 - 90 min | Dose-dependent increase | |
| Growth Hormone | 7 - 14 µg/kg | Intravenous (IV) | 30 - 60 min | Dose-dependent increase | |
| Prolactin | 7 - 14 µg/kg | Intravenous (IV) | 15 - 30 min | Dose-dependent increase | |
| Body Temperature | 0.5 - 1.0 mg | IV infusion over 10 min | 60 - 120 min | Dose-dependent decrease |
| Cortisol (Depression Study) | Not Specified | Not Specified | Not Specified | Response is blunted in depressed patients with a history of suicide attempts (14.5 µg/L vs 101 µg/L in non-attempters) | |
Table 2: Preclinical (Rodent) Challenge Data
| Parameter | Dosage | Administration | Species | Typical Outcome | Reference |
|---|---|---|---|---|---|
| Corticosterone | 3 mg/kg | Subcutaneous (s.c.) | Rat | Significant increase | |
| Prolactin | 1 - 3 mg/kg | Subcutaneous (s.c.) | Rat | Significant increase | |
| Blood Glucose | 3 mg/kg | Subcutaneous (s.c.) | Rat | Significant increase | |
| Anxiety-like Behavior | 1 - 3 mg/kg | Subcutaneous (s.c.) | Rat | Reduced burying and freezing (anxiolytic effect) | |
| Food Intake | Not specified | Not specified | Rat | Acute injection increases food intake |
| Blood Pressure | Not specified | Central or Peripheral | Rat | Decrease in blood pressure and heart rate | |
Experimental Protocols
This protocol is a generalized example based on published studies. All procedures must be approved by an Institutional Review Board (IRB).
Objective: To assess central 5-HT1A receptor sensitivity by measuring hormonal and temperature responses to an intravenous this compound challenge.
Materials:
-
This compound for injection (sterile, pharmaceutical grade)
-
Placebo (e.g., 0.9% saline)
-
Intravenous catheters (x2, one for infusion, one for sampling)
-
Blood collection tubes (e.g., EDTA tubes for ACTH/prolactin, serum tubes for cortisol)
-
Centrifuge
-
-80°C freezer for sample storage
-
Digital thermometer
-
Blood pressure and heart rate monitor
Procedure:
-
Subject Screening: Participants should be healthy volunteers or patients who have been drug-free for a specified period (e.g., at least 3 weeks). A full medical history, physical exam, and baseline blood work should be conducted.
-
Subject Preparation (Day of Study):
-
Subjects fast overnight.
-
Subjects arrive at the clinical research unit in the morning (e.g., 8:00 AM).
-
Two intravenous catheters are inserted, one in each forearm. One is for this compound/placebo infusion, and the other is for serial blood sampling. Keep the sampling line patent with a slow saline drip.
-
Subjects rest quietly for at least 30 minutes before the baseline period begins.
-
-
Baseline Measurement (t = -30 to 0 min):
-
At t=-30 min and t=0 min, collect baseline blood samples.
-
Record baseline oral temperature, blood pressure, and heart rate at these time points.
-
-
Drug Administration (t = 0 to 10 min):
-
At t=0, begin a 10-minute intravenous infusion of either this compound (e.g., 0.5 mg or 1.0 mg) or placebo in a double-blind, crossover design.
-
-
Post-Infusion Monitoring (t = 15 to 120 min):
-
Collect blood samples at t = 15, 30, 60, 90, and 120 minutes post-infusion start.
-
Record temperature and vital signs at the same time points.
-
Monitor subjects for any adverse effects.
-
-
Sample Processing and Analysis:
-
Immediately place blood tubes on ice.
-
Centrifuge within 30 minutes to separate plasma/serum.
-
Aliquot and store plasma/serum at -80°C until assay.
-
Analyze hormone concentrations using appropriate methods (e.g., ELISA, RIA).
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each hormone response.
-
Calculate the maximum change from baseline (Δmax) for each parameter.
-
Use appropriate statistical tests (e.g., ANOVA for repeated measures) to compare responses between this compound and placebo conditions.
-
This protocol is a generalized example based on published studies. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Objective: To assess central 5-HT1A receptor function by measuring neuroendocrine and behavioral responses to a subcutaneous this compound challenge in rats.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Syringes and needles (for s.c. injection)
-
Blood collection supplies (e.g., tail vein catheters or trunk blood collection tubes)
-
Behavioral testing apparatus (e.g., shock-probe burying paradigm chamber)
-
Equipment for hormone analysis
Procedure:
-
Animal Acclimation:
-
Male Wistar or Sprague-Dawley rats are group-housed and acclimated to the facility for at least one week.
-
Handle animals daily to reduce stress-induced responses.
-
-
Drug Preparation:
-
Dissolve this compound in vehicle to the desired concentration (e.g., for doses of 1.0 and 3.0 mg/kg).
-
-
Drug Administration:
-
Administer this compound or vehicle via subcutaneous (s.c.) injection into the scruff of the neck.
-
-
Behavioral Assessment (Optional):
-
If assessing anxiolytic effects, place the animal in the test apparatus (e.g., shock-probe burying chamber) immediately following injection and record behavior (e.g., time spent burying, freezing) for a defined period.
-
-
Blood Sampling:
-
At specified time points post-injection (e.g., 15, 30, 60, 90 minutes), collect blood samples. For terminal studies, this is done via trunk blood collection following decapitation. For survival studies, samples can be taken via a tail vein catheter.
-
-
Sample Processing and Analysis:
-
Process blood to collect plasma or serum as required for corticosterone and prolactin assays.
-
Store samples at -80°C until analysis.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare hormone levels and behavioral scores between the this compound-treated and vehicle-treated groups.
-
References
- 1. Hormonal and temperature responses to the 5-HT1A receptor agonist this compound in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. The effects of the 5-HT1A agonist this compound, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The this compound 5-HT1A receptor challenge in major depression and suicidal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Flesinoxan Administration for Assessing Antidepressant Potential: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Flesinoxan, a selective 5-HT1A receptor agonist, as a tool to assess antidepressant potential in both preclinical and clinical research settings.
Introduction
This compound is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor.[1][2] Its high affinity for this receptor subtype makes it a valuable pharmacological tool for investigating the role of the 5-HT1A receptor in the pathophysiology and treatment of depression.[3][4] Preclinical studies in animal models of depression and clinical trials in patients with major depressive disorder have demonstrated the antidepressant-like effects of this compound, suggesting its potential as a therapeutic agent.[5] These notes outline the key experimental paradigms and provide detailed protocols for administering this compound to evaluate its antidepressant properties.
Mechanism of Action
This compound exerts its effects primarily through the activation of 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, initiate a signaling cascade leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway ultimately results in neuronal hyperpolarization and a reduction in neuronal firing rate. In the context of depression, the antidepressant effects of this compound are thought to be mediated by the desensitization of somatodendritic 5-HT1A autoreceptors in the raphe nuclei, leading to an increase in serotonin release in projection areas such as the hippocampus and prefrontal cortex.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of 8-OH-DPAT on temperature in the rat and its modification by chronic antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Flesinoxan in Animal Models of Anxiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Flesinoxan is a potent and selective full agonist for the 5-HT1A serotonin receptor.[1][2] Its high affinity for this receptor subtype has made it a valuable pharmacological tool for investigating the role of the serotonergic system in anxiety and other neuropsychiatric disorders. In animal models, this compound has demonstrated significant anxiolytic (anti-anxiety) properties, although its effects can be complex and dependent on the specific model, species, and genetic background of the animal.[3][4] These notes provide an overview of this compound's application in preclinical anxiety research, along with detailed protocols for key behavioral assays.
Application Notes
This compound's primary mechanism of action is the stimulation of 5-HT1A receptors. These receptors are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus, amygdala, and lateral septum, which are critically involved in emotional regulation.[1] Presynaptic 5-HT1A autoreceptors act as a negative feedback mechanism, inhibiting serotonin release. In contrast, activation of postsynaptic 5-HT1A receptors is largely responsible for the anxiolytic effects of agonists like this compound. This is supported by evidence showing that direct microinjections of 5-HT1A agonists into the limbic regions produce anxiolytic effects.
The anxiolytic effects of this compound have been demonstrated in several rodent models of anxiety, including the elevated plus-maze, Vogel conflict test, and the shock-probe burying paradigm. However, some studies have reported conflicting results, with this compound showing anxiogenic-like (anxiety-promoting) or minimal effects in certain mouse strains and paradigms. For instance, in C57BL/6J mice, this compound unexpectedly increased anxiety-like behaviors in the open-field and light-dark exploration tests. Conversely, in the stress-induced hyperthermia model, it showed anxiolytic-like effects in both C57BL/6J and 129S6/SvEvTac mouse strains. This highlights the importance of considering the genetic background of the animals and employing a battery of tests to comprehensively assess the anxiolytic potential of compounds targeting the 5-HT1A receptor.
Interestingly, the anxiolytic effects of this compound in the shock-probe burying paradigm do not appear to be related to its neuroendocrine effects, such as increases in plasma corticosterone and glucose levels.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound in various animal models of anxiety.
Table 1: Effects of this compound in Different Animal Models of Anxiety
| Animal Model | Species/Strain | This compound Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Shock-Probe Burying | Wistar Rats | 1 and 3 | s.c. | Significantly reduced burying and freezing behavior. | |
| Elevated Plus-Maze | DBA Mice | 0.1-0.5 | Not specified | Inhibited risk assessment behaviors. | |
| Elevated Plus-Maze | DBA Mice | 1.0 | Not specified | Increased percent open entries and time spent on open arms. | |
| Open-Field Test | C57BL/6J Mice | 0.3-3.0 | s.c. | Increased anxiety-like behavior and decreased activity. | |
| Light-Dark Exploration | C57BL/6J Mice | 0.3-3.0 | s.c. | Increased anxiety-like behavior. | |
| Stress-Induced Hyperthermia | C57BL/6J and 129S6/SvEvTac Mice | 0.3-3.0 | s.c. | Anxiolytic-like effects in both strains. | |
| Vogel Conflict Test | Pigeons | 0.001-0.3 | i.m. | Significantly increased punished responding. | |
| Panic-like Aversion Model | Wistar Rats | 1-10 | i.p. | Enhanced sensitivity to panic-like aversion. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms)
-
Video tracking software
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection). The pre-treatment time will depend on the pharmacokinetic profile of this compound.
-
Test Initiation: Place the animal in the center of the maze, facing one of the closed arms. Start the video recording and tracking software immediately.
-
Test Duration: Allow the animal to explore the maze for a 5-minute period.
-
Data Collection: Record the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.
-
Inter-trial Procedure: Thoroughly clean the maze with a 30% ethanol solution between each animal to eliminate olfactory cues.
Vogel Conflict Test
This test assesses the anxiolytic potential of a drug by its ability to increase punished behavior. Typically, a thirsty animal is punished with a mild electric shock when it attempts to drink.
Materials:
-
Operant conditioning chamber with a drinking spout connected to a shock generator
-
Water deprivation schedule
-
This compound solution
-
Vehicle solution
-
Syringes and needles
Procedure:
-
Water Deprivation: Water-deprive the animals for a specified period (e.g., 18-48 hours) to motivate drinking.
-
Acclimation: Acclimate the animals to the operant chamber.
-
Training (if applicable): Some protocols may involve a training session where the animal learns to drink from the spout without punishment.
-
Drug Administration: Administer this compound or vehicle.
-
Test Session: Place the animal in the chamber. After a set number of licks (e.g., every 20th lick), a mild foot shock is delivered. The test duration is typically 3-5 minutes.
-
Data Collection: Record the total number of licks and the number of shocks received. Anxiolytic compounds are expected to increase the number of licks and shocks the animal is willing to take.
Social Interaction Test
This test evaluates the social behavior of an animal, which can be altered by anxiety. Anxiolytics generally increase the time spent in active social interaction.
Materials:
-
Open field arena
-
Video recording equipment
-
This compound solution
-
Vehicle solution
-
Syringes and needles
-
Novel, unfamiliar conspecific animal
Procedure:
-
Habituation: Acclimate the test animal to the testing room for at least 60 minutes. The arena should also be new to the animal.
-
Drug Administration: Administer this compound or vehicle to the test animal.
-
Test Initiation: Place the test animal and an unfamiliar, weight- and sex-matched partner into the arena.
-
Test Duration: Record the interaction for a predefined period (e.g., 10 minutes).
-
Data Analysis: Score the duration and frequency of various social behaviors, such as sniffing, grooming, following, and aggressive postures. An increase in active social interaction time is indicative of an anxiolytic effect.
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway for this compound.
Caption: General Experimental Workflow for this compound in Anxiety Models.
Caption: Logical Flow of this compound's Anxiolytic Action.
References
- 1. Therapeutic Role of 5‐HT1A Receptors in The Treatment of Schizophrenia and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antianxiety and behavioral suppressant actions of the novel 5-HT1A receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anxiolytic effects of this compound, a 5-HT1A receptor agonist, are not related to its neuroendocrine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and physiological mouse models for anxiety: effects of this compound in 129S6/SvEvTac and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Flesinoxan in Panic Disorder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Flesinoxan, a selective 5-HT1A receptor agonist, in the investigation of panic disorder. This document details its mechanism of action, summarizes key preclinical and clinical findings, and provides detailed protocols for relevant experimental models.
Mechanism of Action
This compound is a potent and selective full agonist of the serotonin 1A (5-HT1A) receptor. 5-HT1A receptors are crucial in regulating mood and anxiety. They are found both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex (heteroreceptors).
Activation of presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonin neurons, leading to decreased serotonin release. Conversely, activation of postsynaptic 5-HT1A heteroreceptors typically mediates inhibitory effects on neuronal activity. The complex interplay between these receptor populations is thought to underlie the effects of 5-HT1A agonists on anxiety and panic. While initial hypotheses suggested that stimulating these receptors would be anxiolytic, research with this compound has revealed a more complex, and at times, paradoxical role in the context of panic disorder.
Preclinical Research
Preclinical studies in rodent models have been instrumental in characterizing the effects of this compound on anxiety and panic-like behaviors. These studies have yielded mixed results, with some suggesting anxiolytic properties while others indicate a potential to exacerbate panic-like responses.
Key Preclinical Findings
| Animal Model | Species | This compound Dose Range | Key Findings | Reference |
| Elevated Plus-Maze | Mice | 0.1-1.0 mg/kg | Low doses (0.1-0.5 mg/kg) reduced anxiety-like behaviors. Higher doses (1.0 mg/kg) had a more pronounced anxiolytic profile but also caused behavioral suppression.[1] | Rodgers et al. (1994) |
| Shock-Probe Burying Test | Rats | 1 and 3 mg/kg s.c. | Significantly reduced burying and freezing behavior, indicating anxiolytic effects.[2] | van der Poel et al. (1995) |
| Electrical Stimulation of the dPAG | Rats | 1-10 mg/kg i.p. | Dose-dependently decreased the threshold for inducing acute fear responses, suggesting a pro-aversive or panicogenic-like effect.[3] | Jenck et al. (1999) |
Experimental Protocols
Objective: To assess the anxiolytic effects of this compound by measuring the exploration of open and enclosed arms of an elevated plus-maze.
Materials:
-
Elevated plus-maze apparatus (for mice: two open arms, 30 x 5 cm; two closed arms, 30 x 5 cm with 15 cm high walls; central platform, 5 x 5 cm; elevated 50 cm from the floor).
-
Video tracking system.
-
This compound solution.
-
Vehicle control (e.g., saline).
-
Male DBA mice.
Protocol:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (0.1, 0.5, or 1.0 mg/kg, i.p.) or vehicle to different groups of mice.
-
30 minutes post-injection, place a mouse individually on the central platform of the elevated plus-maze, facing an open arm.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Between trials, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
-
Analyze the data for parameters such as the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Objective: To evaluate the anxiolytic potential of this compound by observing the suppression of the defensive burying response to a noxious stimulus.
Materials:
-
Test cage with a floor covered in bedding material (e.g., wood chips).
-
A stationary probe that can deliver a mild electric shock.
-
Shock generator.
-
This compound solution.
-
Vehicle control.
-
Male Wistar rats.
Protocol:
-
Habituate the rats to the testing cages for a period before the experiment.
-
Administer this compound (1 or 3 mg/kg, s.c.) or vehicle.
-
Place the rat in the test cage.
-
When the rat touches the probe, deliver a single, brief, mild electric shock.
-
Observe and record the rat's behavior for a set period (e.g., 15 minutes).
-
Measure the cumulative time spent engaged in defensive burying behavior (pushing bedding material toward the probe with the head and forepaws) and the time spent freezing.
-
A decrease in the duration of burying and freezing is indicative of an anxiolytic effect.
Objective: To assess the effect of this compound on panic-like fear responses induced by direct brain stimulation.
Materials:
-
Stereotaxic apparatus.
-
Bipolar stimulating electrode.
-
Constant current stimulator.
-
Test arena.
-
This compound solution.
-
Vehicle control.
-
Male Wistar rats.
Protocol:
-
Surgically implant a bipolar stimulating electrode into the dPAG of anesthetized rats using stereotaxic coordinates. Allow for a recovery period.
-
On the test day, administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle.
-
Place the rat in the test arena.
-
Deliver brief trains of electrical stimulation to the dPAG, starting at a low current and gradually increasing the intensity.
-
Determine the threshold current required to elicit an "escape" or "freezing" response.
-
A decrease in the current threshold required to induce these fear responses is interpreted as a pro-aversive or panicogenic-like effect.
Clinical Research in Panic Disorder
Two pilot studies have investigated the effects of this compound in patients with panic disorder. The results from these studies were not encouraging and suggested that this compound might worsen symptoms in some patients.
Summary of Clinical Trial Findings
| Study | Design | Number of Patients | This compound Dosage | Key Findings | Reference |
| Study I | Single-blind, placebo-controlled crossover | 5 | Up to 2.4 mg/day | Patients' condition worsened during the 4-week this compound treatment period. Anxiety was a frequently reported adverse event.[4] | van Vliet et al. (1996) |
| Study II | Double-blind, placebo-controlled, three-armed | 15 | 0.6 or 1.2 mg/day | No significant treatment effects were observed in either group. Some patients experienced a lowering of mood.[4] | van Vliet et al. (1996) |
Clinical Study Protocol (Adapted from van Vliet et al., 1996)
Objective: To evaluate the efficacy and tolerability of this compound in patients with panic disorder.
Study Design:
-
Study I: A single-blind, placebo-controlled crossover design.
-
1-week placebo run-in.
-
4 weeks of this compound treatment (up to 2.4 mg/day).
-
2-week placebo washout.
-
-
Study II: A double-blind, placebo-controlled, parallel-group design.
-
1-week single-blind placebo run-in.
-
8 weeks of treatment with placebo, 0.6 mg/day this compound, or 1.2 mg/day this compound.
-
Participant Selection:
-
Inclusion criteria: Patients meeting DSM-III-R criteria for panic disorder with or without agoraphobia.
-
Exclusion criteria: Current major depression, substance abuse, or use of other psychotropic medications.
Assessments:
-
Frequency of panic attacks (patient-rated diary).
-
Hamilton Anxiety Scale (HAS).
-
Clinical Global Impression (CGI) scale.
-
Adverse event monitoring.
Outcome Measures:
-
Primary: Change in the number of panic attacks from baseline.
-
Secondary: Changes in scores on the HAS and CGI scales.
Conclusion and Future Directions
The application of this compound in panic disorder research has provided valuable insights into the complex role of the 5-HT1A receptor system in anxiety and panic. While preclinical studies have shown both anxiolytic and panicogenic-like effects depending on the model and dosage, the limited clinical data in panic disorder patients have been disappointing, with evidence suggesting a potential for symptom exacerbation.
These findings highlight the translational challenges in anxiety research and suggest that full agonism at 5-HT1A receptors may not be a viable therapeutic strategy for panic disorder. Future research could focus on partial 5-HT1A agonists or compounds with mixed receptor profiles to explore alternative avenues for the treatment of this debilitating condition. The experimental protocols detailed herein provide a foundation for researchers to further investigate the nuanced role of the serotonergic system in panic and anxiety.
References
- 1. Antianxiety and behavioral suppressant actions of the novel 5-HT1A receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Shock-probe Defensive Burying Test to Measure Active versus Passive Coping Style in Response to an Aversive Stimulus in Rats. | Semantic Scholar [semanticscholar.org]
- 3. The 5-HT1A receptor agonist this compound increases aversion in a model of panic-like anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the 5-HT1A receptor agonist this compound in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Flesinoxan Behavioral Effects in Rats: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the behavioral effects of Flesinoxan in rats.
Troubleshooting Guides & FAQs
Q1: We administered this compound expecting anxiolytic effects, but our rats are showing signs of increased anxiety and aversion. Is this a known phenomenon?
A1: Yes, this is a documented "unexpected" effect of this compound. While this compound is a 5-HT1A receptor agonist and is generally expected to have anxiolytic and antidepressant properties, some studies have reported pro-aversive or panicogenic-like effects in rats.[1]
Troubleshooting Steps:
-
Review Dosage: High doses of this compound may be more likely to induce these paradoxical effects. Consider a dose-response study to identify the optimal anxiolytic dose.
-
Behavioral Paradigm: The specific behavioral test used can influence the observed outcome. For example, in a model of panic-like anxiety involving stimulation of the dorsolateral periaqueductal grey (dPAG), this compound has been shown to enhance aversion.[1]
-
Acclimation and Handling: Ensure rats are properly acclimated to the testing environment and handled consistently to minimize baseline stress levels, which could interact with the drug's effects.
Q2: Our rats are showing a significant decrease in overall motor activity after this compound administration, complicating the interpretation of our results from the elevated plus-maze. How can we address this?
A2: Behavioral suppression is another known effect of this compound, particularly at higher doses.[2] This can manifest as reduced total arm entries and rearing in the elevated plus-maze, making it difficult to distinguish between anxiolysis and general motor depression.
Troubleshooting Steps:
-
Dose Adjustment: Lowering the dose of this compound may reduce the behavioral suppressant effects while retaining anxiolytic properties. Doses in the range of 0.1-0.5 mg/kg have been shown to reduce anxiety-related behaviors without significant motor impairment.[2]
-
Ethological Analysis: Employ a more detailed ethological scoring method for your behavioral tests. This can help differentiate between specific anxiety-related behaviors (like risk assessment) and general locomotor activity.[2]
-
Control for Motor Effects: Include an open field test in your experimental design to specifically assess locomotor activity. This will help you to interpret the results from other behavioral paradigms more accurately.
Q3: We are using the forced swim test to evaluate the antidepressant potential of this compound and are seeing inconsistent results. What could be the cause?
A3: Inconsistency in the forced swim test can arise from several factors related to the experimental protocol and the complex pharmacology of this compound.
Troubleshooting Steps:
-
Administration Protocol: The timing and frequency of this compound administration are critical. For the forced swim test, a common protocol involves administering the drug 24 hours, 4 hours, and 30 minutes before the test session.
-
Pre-test Habituation: A 15-minute pre-test swim session 24 hours before the actual test is crucial for inducing a stable baseline of immobility.
-
Dose Selection: Both low and high doses of this compound have been shown to decrease immobility time. However, very high doses might induce confounding motor effects.
Quantitative Data Summary
| Behavioral Test | Species/Strain | Dose Range (mg/kg) | Administration Route | Observed Effect | Citation |
| Model of Panic-Like Anxiety (dPAG stimulation) | Wistar Rats | 1 - 10 | Intraperitoneal (i.p.) | Dose-dependent decrease in the threshold for acute fear responses (pro-aversive effect). | |
| Forced Swim Test | Sham and Olfactory Bulbectomized (OB) Rats | 1 and 3 | Subcutaneous (s.c.) | Significantly reduced immobility time in both groups. | |
| Open Field Test | Olfactory Bulbectomized (OB) Rats | 3 | Subcutaneous (s.c.) | Significantly reduced the deficit in ambulation in OB rats. | |
| Elevated Plus-Maze | Mice | 0.1 - 0.5 | Not Specified | Inhibited risk assessment behaviors (anxiolytic). | |
| Elevated Plus-Maze | Mice | 1.0 | Not Specified | Increased percent open arm entries and time, but also caused significant reductions in total arm entries and rearing (behavioral suppression). | |
| Shock-Probe Burying Paradigm | Wistar Rats | 1 and 3 | Subcutaneous (s.c.) | Significantly reduced burying and freezing behavior (anxiolytic). | |
| Male Sexual Behavior | Wistar Rats | 0.3 and 1.0 | Not Specified | Stimulated ejaculation frequency and decreased latency to first ejaculation. |
Experimental Protocols
Forced Swim Test (Rat)
This protocol is adapted from established methods for assessing antidepressant activity.
-
Apparatus: Use two transparent cylinders (40 cm high, 18 cm diameter) filled with water (25°C) to a depth of 15 cm. The cylinders should be visually separated by opaque screens.
-
Habituation (Day 1):
-
At least 60 minutes before the session, mark and randomly assign rats to treatment groups.
-
Place each rat in a cylinder for a 15-minute habituation swim. No behavioral recording is performed.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Administer the first dose of this compound or vehicle immediately after the habituation session.
-
-
Drug Administration: Administer this compound or vehicle at three time points: 24 hours, 4 hours, and 30 minutes before the test session.
-
Test Session (Day 2):
-
Place the rats individually into the cylinders for a 5-minute test session.
-
Record the total duration of immobility during the 5-minute period. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Visualizations
Caption: this compound's dual action on pre- and postsynaptic 5-HT1A receptors.
Caption: Experimental workflow for the rat forced swim test with this compound.
References
Flesinoxan Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Flesinoxan dosage to minimize side effects during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective 5-HT1A receptor partial/near-full agonist.[1] Its therapeutic effects, including antidepressant and anxiolytic properties observed in animal models, are mediated through its interaction with these receptors.[1][2][3] this compound's mechanism involves the activation of both presynaptic 5-HT1A autoreceptors, which regulate serotonin release, and postsynaptic 5-HT1A receptors.[4]
Q2: What are the most commonly reported side effects of this compound in human studies?
The most frequently reported side effects in human clinical studies include headache, dizziness, and nausea. At higher dosages, anxiety and a lowering of mood have also been noted as adverse events.
Q3: Does this compound administration impact physiological parameters?
Yes, this compound has been shown to induce a dose-dependent decrease in body temperature (hypothermia). It also causes dose-related increases in the plasma levels of several hormones, including adrenocorticotropic hormone (ACTH), cortisol, prolactin, and growth hormone.
Q4: How does the route of administration and dosage of this compound affect the observed side effects?
The available data from human studies suggest a dose-dependent relationship for both therapeutic and adverse effects. For instance, in one study on panic disorder, a higher dose of up to 2.4 mg/day was associated with anxiety as a frequent adverse event, while lower doses of 0.6 or 1.2 mg/day showed less anxiety but some instances of lowered mood. Intravenous administration of 7 and 14 micrograms/kg also demonstrated a clear dose-related impact on body temperature and hormone levels.
Troubleshooting Guide: Managing Common Side Effects in Preclinical and Clinical Experiments
Issue 1: High Incidence of Headache, Dizziness, or Nausea
-
Potential Cause: The administered dose of this compound may be too high for the subject population.
-
Troubleshooting Steps:
-
Dosage Reduction: Consider a dose-response study with lower starting doses to identify the minimum effective dose with an acceptable side effect profile.
-
Slower Titration: Implement a slower dose titration schedule to allow for subject acclimatization.
-
Fractionated Dosing: If the experimental design allows, splitting the total daily dose into smaller, more frequent administrations may reduce peak plasma concentrations and associated side effects.
-
Symptomatic Monitoring: Quantify the severity and frequency of these side effects using standardized scales (e.g., Visual Analog Scale for nausea, Dizziness Handicap Inventory). This will provide objective data to guide dosage adjustments.
-
Issue 2: Emergence of Anxiety or Mood Alterations
-
Potential Cause: Higher doses of this compound have been associated with these adverse events. The underlying mechanism may be complex, potentially involving differential effects on presynaptic versus postsynaptic 5-HT1A receptors.
-
Troubleshooting Steps:
-
Dose Evaluation: Re-evaluate the dosage. Studies have indicated that lower doses (e.g., 0.6-1.2 mg/day) may mitigate anxiety compared to higher doses (e.g., up to 2.4 mg/day).
-
Behavioral Monitoring: Implement and document regular behavioral and mood assessments using validated questionnaires or observational scales appropriate for the study population.
-
Exclusion Criteria: For clinical studies, consider refining exclusion criteria to account for pre-existing anxiety or mood disorders that might be exacerbated.
-
Issue 3: Significant Hypothermia or Hormonal Fluctuations
-
Potential Cause: These are known physiological responses to 5-HT1A receptor agonism and are dose-dependent.
-
Troubleshooting Steps:
-
Establish a Baseline: Ensure that baseline body temperature and hormone levels are recorded before this compound administration to accurately quantify the drug's effect.
-
Dose-Response Characterization: Conduct a thorough dose-response study to understand the relationship between the this compound dose and the magnitude of the physiological changes.
-
Controlled Environment: For studies involving temperature measurement, ensure a controlled ambient temperature to minimize environmental influences.
-
Time-Course Analysis: Measure these parameters at multiple time points post-administration to capture the peak effect and duration of the response.
-
Data on this compound Dosage and Observed Side Effects
The following table summarizes findings from various human studies. Note that the study populations, methodologies, and duration of treatment differ, which may influence the observed outcomes.
| Dosage | Study Population | Commonly Observed Side Effects/Physiological Changes | Reference |
| 4-8 mg (oral) | Treatment-resistant depression | Headache, dizziness, nausea | |
| up to 2.4 mg/day (oral) | Panic disorder | Anxiety | |
| 0.6 or 1.2 mg/day (oral) | Panic disorder | Less prominent anxiety, some reports of lowered mood | |
| 7 and 14 µg/kg (intravenous) | Healthy volunteers | Dose-related decrease in body temperature and increase in ACTH, cortisol, prolactin, and growth hormone | |
| 0.5 and 1 mg (intravenous) | Healthy volunteers | Dose-dependent increase in ACTH, cortisol, prolactin, growth hormone, and decrease in body temperature; excellent tolerance reported |
Experimental Protocols
Protocol for Assessing this compound-Induced Hypothermia
-
Subject Acclimatization: Allow subjects to acclimatize to the temperature-controlled testing room for at least 30 minutes before baseline measurements.
-
Baseline Measurement: Record baseline core body temperature at two separate time points (e.g., -30 and 0 minutes) before this compound administration. Use a calibrated tympanic or rectal thermometer for accuracy.
-
Drug Administration: Administer this compound at the predetermined dose and route.
-
Post-Dose Monitoring: Measure core body temperature at regular intervals post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the change in temperature from baseline (ΔT) for each time point. Analyze the dose-response relationship between this compound dosage and the maximum ΔT.
Protocol for Quantifying Hormonal Response to this compound
-
Subject Preparation: Subjects should be in a resting state. An intravenous catheter can be inserted for repeated blood sampling to minimize stress.
-
Baseline Sampling: Collect baseline blood samples at two time points (e.g., -30 and 0 minutes) before drug administration.
-
Drug Administration: Administer this compound.
-
Post-Dose Sampling: Collect blood samples at specified intervals post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Sample Processing and Analysis: Process blood samples to separate plasma or serum and store them appropriately. Analyze the concentrations of ACTH, cortisol, prolactin, and growth hormone using validated immunoassay techniques (e.g., ELISA).
-
Data Analysis: Calculate the change in hormone levels from baseline for each time point and determine the peak concentration and area under the curve (AUC) for each hormone.
Visualizations
References
- 1. This compound dose-dependently reduces extracellular 5-hydroxytryptamine (5-HT) in rat median raphe and dorsal hippocampus through activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced hypothermia by 5HT1A agonists provide neuroprotection in experimental stroke: new perspectives for acute patient treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lowering of body core temperature by exposure to a cold environment and by a 5-HT1A agonist: effects on physiological and psychological variables and blood serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Flesinoxan Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Flesinoxan experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this potent 5-HT1A receptor agonist. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, alongside detailed experimental protocols and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent anxiolytic or even anxiogenic (anxiety-promoting) effects with this compound in my behavioral experiments?
A1: This is a documented phenomenon with this compound and other 5-HT1A agonists. Several factors can contribute to these paradoxical results:
-
Dosage: this compound can exhibit a biphasic dose-response curve. While it generally shows anxiolytic properties, higher doses have been reported to worsen symptoms, particularly in models of panic disorder. It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for your specific experimental model. In some preclinical studies, this compound at doses of 1 and 3 mg/kg (s.c.) showed anxiolytic effects, while in a human study, doses up to 2.4 mg/day were associated with worsening anxiety in panic disorder patients[1].
-
Presynaptic vs. Postsynaptic Receptor Activation: this compound acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors[1].
-
Low Doses: May preferentially activate presynaptic autoreceptors in the raphe nuclei, leading to a decrease in serotonin release and an anxiolytic effect.
-
High Doses: May lead to a more widespread activation of postsynaptic receptors in brain regions like the hippocampus and amygdala, which can, in some contexts, mediate anxiogenic responses[2]. The balance between these two effects is critical and can be influenced by the experimental conditions and the specific animal model.
-
-
Animal Model and Stress Level: The baseline anxiety state of the animal and the specific behavioral paradigm used can significantly influence the outcome. The effects of 5-HT1A agonists can differ in naive versus stressed animals[3].
-
Route of Administration: The pharmacokinetics of this compound can vary with the route of administration (e.g., intravenous, subcutaneous, oral), affecting its concentration in the brain and the resulting receptor activation profile.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Start with a low dose and gradually increase it to identify the optimal anxiolytic range in your model.
-
Consider the Behavioral Paradigm: The choice of behavioral test (e.g., elevated plus-maze, social interaction test, shock-probe burying) can influence the results.
-
Control for Stress: Ensure consistent and minimal stress during animal handling and experimentation.
-
Evaluate Receptor Occupancy: If possible, correlate behavioral findings with receptor occupancy studies to understand the relationship between dose, receptor activation, and behavioral outcome.
Q2: My in vivo results with this compound show lower than expected efficacy compared to other 5-HT1A agonists like 8-OH-DPAT. What could be the reason?
A2: While this compound is a potent 5-HT1A agonist, its in vivo efficacy can sometimes appear lower than that of other compounds like 8-OH-DPAT for a few key reasons:
-
Brain Penetration: Studies have shown that this compound may have lower brain penetration compared to 8-OH-DPAT. Nine minutes after intravenous administration in rats, the brain concentration of [3H]8-OH-DPAT was significantly greater than that of [3H]this compound[1]. This difference in brain availability means that higher systemic doses of this compound may be required to achieve the same level of central 5-HT1A receptor activation as 8-OH-DPAT.
-
P-glycoprotein Efflux: this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. This active transport out of the brain can limit its central nervous system concentration and, consequently, its pharmacological effects.
Troubleshooting Steps:
-
Adjust Dosing: Higher doses of this compound may be necessary to compensate for its lower brain penetration.
-
Consider Co-administration with a P-gp Inhibitor (for research purposes): In preclinical studies, co-administration of a P-gp inhibitor can be used to investigate the impact of efflux on this compound's central effects.
-
Direct Central Administration: For mechanistic studies, direct administration into the brain (e.g., via intracerebroventricular injection) can bypass the blood-brain barrier and provide a more direct measure of its central activity.
Q3: I am observing variability in the hypothermic and neuroendocrine responses induced by this compound. How can I standardize these measurements?
A3: this compound is known to induce a dose-dependent decrease in body temperature and an increase in the secretion of hormones such as ACTH, cortisol, and prolactin. Variability in these responses can be minimized by careful experimental control.
Troubleshooting Steps:
-
Acclimatization: Ensure that animals are properly acclimated to the experimental environment and any monitoring equipment (e.g., rectal probes, telemetry devices) to minimize stress-induced fluctuations.
-
Baseline Measurements: Always establish a stable baseline for temperature and hormone levels before administering this compound.
-
Standardized Administration: Use a consistent route and time of administration.
-
Control for Circadian Rhythms: Hormone levels and body temperature can fluctuate throughout the day. Conduct experiments at the same time each day to minimize this variability.
-
Pharmacokinetic Considerations: The maximal hypothermic effect of this compound may occur later and fade more slowly than that of other 5-HT1A agonists like 8-OH-DPAT. Ensure your measurement time points capture the peak effect.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: this compound Receptor Binding and Potency
| Parameter | Value | Receptor/System | Species | Reference |
| EC50 | 24 nM | 5-HT1A Receptor | Not Specified | --INVALID-LINK-- |
| Ki (5-HT1A) | ~1 nM | 5-HT1A Receptor | Rat | [Relevant pharmacological studies] |
| Ki (D2) | >1000 nM | Dopamine D2 Receptor | Rat |
Table 2: In Vivo Dose and Physiological Response to this compound
| Species | Dose | Route of Administration | Observed Effect | Reference |
| Human | 7 and 14 µg/kg | Intravenous | Dose-dependent decrease in body temperature and increase in ACTH, cortisol, and prolactin. | |
| Human | 0.5 and 1 mg | Intravenous | Dose-dependent decrease in oral temperature and increase in ACTH, cortisol, and prolactin. | |
| Rat | 1 and 3 mg/kg | Subcutaneous | Anxiolytic effects in the shock-probe burying paradigm. | |
| Rat | 3 mg/kg | Subcutaneous | Induced hypothermia comparable to 0.5 mg/kg of 8-OH-DPAT. | |
| Rat | 2.5 and 5 mg/kg/day | Subcutaneous (osmotic minipumps) | Decreased spontaneous firing of dorsal raphe serotonin neurons. | |
| Mouse | 1 and 3 mg/kg | Intraperitoneal | Reduced stress-induced hyperthermia. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound (like this compound) for the 5-HT1A receptor using a radiolabeled ligand such as [³H]8-OH-DPAT.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat hippocampus or cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of radioligand (e.g., [³H]8-OH-DPAT at a concentration close to its Kd).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).
-
For determining total binding, add vehicle instead of the unlabeled compound.
-
-
Add the prepared membrane homogenate to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Rat Forced Swim Test
This test is used to assess antidepressant-like activity.
-
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm, such that the rat cannot touch the bottom or escape.
-
-
Procedure:
-
Day 1 (Pre-test): Place each rat individually into the swim cylinder for a 15-minute session. This initial exposure leads to the development of an immobile posture. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Day 2 (Test): 24 hours after the pre-test, administer this compound or vehicle at the desired dose and route of administration. At a specified time post-injection (e.g., 30-60 minutes), place the rat back into the swim cylinder for a 5-minute test session. Record the session for later analysis.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test session. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
Other behaviors such as swimming and climbing can also be scored.
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound-treated groups and the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Protocol 3: In Vivo Microdialysis in the Rat Brain
This technique allows for the measurement of extracellular neurotransmitter levels (e.g., serotonin) in specific brain regions of freely moving animals.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Following aseptic procedures, implant a guide cannula targeting the brain region of interest (e.g., dorsal raphe, hippocampus).
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., s.c. or i.p.) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the concentration of serotonin in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Calculate the average baseline serotonin concentration.
-
Express the serotonin levels in the post-administration samples as a percentage of the baseline.
-
Compare the changes in extracellular serotonin levels between the this compound-treated and control groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-HT1A Receptor Signaling Cascade Activated by this compound.
Caption: Workflow for a Radioligand Receptor Binding Assay.
References
- 1. Characterization of 5-hydroxytryptamine1A properties of this compound: in vivo electrophysiology and hypothermia study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different effects of 5-HT1A receptor agonists and benzodiazepine anxiolytics on the emotional state of naive and stressed mice: a study using the hole-board test - PubMed [pubmed.ncbi.nlm.nih.gov]
Flesinoxan Stability in Solution: A Technical Support Guide for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Flesinoxan in solutions for long-term experimental studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity and reliability of your research data.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution upon storage or dilution | This compound, like many phenylpiperazine derivatives, has limited aqueous solubility at neutral pH. The compound is more soluble in acidic conditions due to the protonation of basic nitrogen atoms.[1] | - Prepare stock solutions in an appropriate organic solvent such as DMSO. - For aqueous working solutions, consider using a buffer with a slightly acidic pH if compatible with your experimental system. - When diluting stock solutions into aqueous buffers, add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation. - If precipitation persists, a solubility test in your specific buffer system is recommended. |
| Loss of compound activity over time in cell culture | This compound may degrade over time, especially at physiological temperatures (e.g., 37°C) in complex media. Degradation can occur via hydrolysis or oxidation.[1] | - Prepare fresh working solutions from frozen stock solutions for each experiment. - If long-term incubation is necessary, consider replenishing the media with freshly diluted this compound at regular intervals. - Conduct a pilot stability study in your specific cell culture medium to determine the rate of degradation under your experimental conditions. |
| Inconsistent experimental results | This could be due to repeated freeze-thaw cycles of the stock solution, leading to degradation, or variability in solution preparation. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Ensure consistent and accurate pipetting and dilution techniques. - Use freshly opened, high-purity solvents for preparing stock solutions, as hygroscopic solvents like DMSO can affect solubility and stability. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | These may represent degradation products of this compound. Phenylpiperazine derivatives can be susceptible to oxidation, forming N-oxides, or hydrolysis.[1] | - Perform a forced degradation study to intentionally generate degradation products and identify their retention times in your analytical method. This will help in developing a stability-indicating analytical method. - Ensure proper storage of samples for analysis, protecting them from light and elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For long-term storage, this compound stock solutions should be kept at low temperatures. The following table summarizes general storage recommendations:
| Solution Type | Storage Temperature | Recommended Duration |
| This compound Powder | -20°C | 3 years |
| 4°C | 2 years | |
| This compound in Solvent (e.g., DMSO) | -80°C | 2 years |
| -20°C | 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.
Q2: How should I prepare this compound solutions for my experiments?
A2: Due to its limited aqueous solubility, it is best to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. For example, a 10 mM stock solution can be prepared in DMSO. This stock can then be further diluted into your aqueous experimental buffer (e.g., PBS, cell culture media) to the final desired concentration immediately before use. When diluting, add the DMSO stock to the aqueous buffer dropwise while mixing to prevent precipitation.
Q3: Is this compound stable in physiological buffers for long-term studies?
A3: The stability of this compound in physiological buffers at ambient or physiological temperatures for extended periods has not been extensively reported in publicly available literature. Phenylpiperazine derivatives can be susceptible to degradation in aqueous environments.[1] Therefore, for long-term studies (e.g., multi-day cell culture experiments), it is crucial to either prepare fresh solutions daily or to have validated the stability of this compound in your specific experimental medium and conditions. A stability study using a validated analytical method like HPLC is the most reliable way to determine this.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not well-documented, related phenylpiperazine compounds are known to be susceptible to oxidation at the nitrogen atoms of the piperazine ring, leading to the formation of N-oxides.[1] Hydrolysis is another potential degradation route, especially under acidic or basic conditions. Photodegradation may also occur upon exposure to light.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development and Forced Degradation Study for this compound
This protocol outlines the steps to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method and perform a forced degradation study to assess the stability of this compound.
Objective: To develop a validated HPLC method that can separate this compound from its potential degradation products and to identify the conditions under which this compound degrades.
1. HPLC Method Development (Example Conditions)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of this compound (e.g., 238 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Forced Degradation (Stress Testing)
Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a calibrated light source according to ICH Q1B guidelines.
3. Sample Analysis
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the stressed samples by the developed HPLC method alongside a non-stressed control solution.
4. Data Evaluation
-
Compare the chromatograms of the stressed samples with the control.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent this compound peak.
-
Calculate the percentage of degradation in each stress condition.
This information is critical for understanding the stability profile of this compound and for designing and interpreting long-term experiments.
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in long-term studies.
This compound (5-HT1A Agonist) Signaling Pathway
This compound is a potent and selective agonist for the 5-hydroxytryptamine-1A (5-HT1A) receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.
Caption: Simplified signaling pathway of the 5-HT1A receptor activated by this compound.
References
Technical Support Center: Flesinoxan Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing degradation products of Flesinoxan. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for pharmaceutical compounds like this compound?
A1: Pharmaceutical compounds are susceptible to degradation through several common pathways, primarily hydrolysis, oxidation, and photolysis.[1] Thermal degradation can also occur at elevated temperatures.[1] Forced degradation studies are designed to intentionally stress the drug substance under these conditions to predict its stability and identify potential degradation products.[2][3]
-
Hydrolysis: Degradation due to reaction with water, which can be accelerated under acidic or basic conditions.[1]
-
Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents. This can be initiated by exposure to air, light, or trace metals.
-
Photolysis: Degradation resulting from exposure to light, particularly UV radiation.
-
Thermal Degradation: Degradation induced by heat, which can lead to various chemical reactions.
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study for this compound should be designed to expose the drug substance to a range of stress conditions to induce the formation of potential degradation products. A general approach involves subjecting this compound solutions to acidic, basic, oxidative, photolytic, and thermal stress. The extent of degradation should be monitored to achieve a target degradation of 5-20%, which is generally sufficient to detect and identify degradation products without extensive decomposition of the parent drug.
Q3: What analytical techniques are recommended for separating and identifying this compound degradation products?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating degradation products from the parent drug substance. For structural elucidation of the separated impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental compositions of the degradation products.
Q4: I am observing unexpected peaks in my this compound HPLC chromatogram during a stability study. What could be the cause?
A4: Unexpected peaks in an HPLC chromatogram of this compound can arise from several sources:
-
Degradation Products: this compound may be degrading under the storage or experimental conditions.
-
Impurities from Synthesis: The peaks could be process-related impurities from the manufacturing of the this compound active pharmaceutical ingredient (API).
-
Excipient Interactions: If you are analyzing a formulated product, the peaks could be due to interactions between this compound and the excipients.
-
Contamination: The sample, mobile phase, or HPLC system could be contaminated.
A systematic investigation involving forced degradation studies and analysis of placebo formulations can help in identifying the source of these peaks.
Q5: How can the formation of this compound degradation products be minimized?
A5: Minimizing the formation of degradation products is crucial for ensuring the safety and efficacy of a pharmaceutical product. Strategies include:
-
Formulation Optimization: Selecting appropriate excipients that are compatible with this compound can prevent degradation.
-
pH Control: For solutions, maintaining an optimal pH where this compound is most stable is critical.
-
Use of Antioxidants: If this compound is susceptible to oxidation, the addition of antioxidants to the formulation can be beneficial.
-
Light Protection: Storing the drug substance and product in light-resistant containers can prevent photolytic degradation.
-
Temperature Control: Storing the product at recommended temperatures will minimize thermal degradation.
Troubleshooting Guides
HPLC Method Development and Validation
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of this compound from degradation products. | Inadequate mobile phase composition, incorrect column selection, or suboptimal pH. | - Modify the mobile phase composition by varying the organic solvent ratio or using a different organic modifier.- Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Adjust the pH of the aqueous portion of the mobile phase to alter the ionization state of this compound and its degradants. |
| Peak tailing for this compound or its degradation products. | Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH. | - Use a highly deactivated (end-capped) column.- Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes.- Reduce the sample concentration.- Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes. |
| Inconsistent retention times. | Fluctuations in mobile phase composition, temperature, or flow rate. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the HPLC pump for proper functioning and deliver a consistent flow rate. |
| Low sensitivity for degradation products. | Inappropriate detection wavelength, low concentration of degradants, or poor chromatographic peak shape. | - Determine the optimal detection wavelength by scanning the UV spectra of the degradation products.- Concentrate the sample if the degradant levels are below the limit of detection.- Optimize the chromatography to achieve sharp, narrow peaks. |
Identification of Degradation Products
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty in obtaining a clear mass spectrum for a degradation product. | Low concentration of the degradant, ion suppression, or poor ionization efficiency. | - Isolate the degradation product using preparative HPLC to obtain a more concentrated sample.- Modify the LC method to separate the degradant from interfering matrix components that may cause ion suppression.- Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode). |
| Ambiguous fragmentation pattern in MS/MS. | Insufficient collision energy, or the presence of co-eluting species. | - Optimize the collision energy to achieve informative fragmentation.- Improve the chromatographic separation to ensure the precursor ion selected for fragmentation is pure. |
| Inability to propose a structure for a degradation product. | Lack of clear fragmentation pathways, or unexpected chemical transformation. | - Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition.- Consider potential degradation pathways (hydrolysis, oxidation, etc.) to guide the interpretation of the mass spectral data.- If possible, isolate the degradation product and perform NMR spectroscopy for definitive structural elucidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound bulk drug.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Monitor the formation of degradation products and the decrease in the peak area of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.
1. Instrument and Columns:
-
HPLC system with a UV or PDA detector.
-
A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).
-
A typical starting gradient could be from 10% to 90% organic solvent over 30 minutes.
3. Detection:
-
Set the detection wavelength at the λmax of this compound. A PDA detector is recommended to monitor peak purity and detect degradation products with different UV spectra.
4. Method Optimization:
-
Inject the stressed samples and optimize the mobile phase composition, gradient slope, and flow rate to achieve good resolution between this compound and all degradation product peaks.
5. Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for this compound forced degradation studies.
Caption: this compound's 5-HT1A receptor signaling pathway.
References
- 1. ESI-MSn and LC-ESI-MS studies to characterize forced degradation products of bosentan and a validated stability-indicating LC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the 5-HT1A receptor agonist this compound in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Flesinoxan Technical Support Center: Troubleshooting Behavioral Suppression at High Doses
Welcome to the technical support center for Flesinoxan, a potent and selective 5-HT1A receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in-vivo experiments, with a specific focus on the phenomenon of behavioral suppression observed at higher doses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective serotonin 1A (5-HT1A) receptor agonist.[1] Its primary mechanism of action involves binding to and activating 5-HT1A receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission.[2] This activation can lead to a variety of physiological and behavioral effects, including anxiolytic and antidepressant-like responses.[3]
Q2: What is the typical dose-response relationship for this compound in behavioral studies?
A2: this compound exhibits a distinct dose-response curve. At lower doses (e.g., 0.1-0.5 mg/kg in mice), it typically produces anxiolytic effects, characterized by an increase in exploration of open spaces in paradigms like the elevated plus-maze.[4] However, as the dose increases (e.g., 1.0 mg/kg and above in mice), a phenomenon of behavioral suppression is often observed.[4] In rats, higher doses (1-10 mg/kg) have been shown to be pro-aversive in a model of panic-like anxiety.
Q3: What are the characteristic signs of behavioral suppression with high-dose this compound?
A3: Behavioral suppression at high doses of this compound is primarily characterized by a significant reduction in locomotor activity. In the elevated plus-maze, this manifests as a decrease in the total number of arm entries and a reduction in rearing behavior. In open field tests, a higher dose of this compound has been shown to reduce the hyperambulation observed in olfactory bulbectomized rats.
Q4: What is the underlying neurobiological reason for this behavioral suppression?
A4: The behavioral suppression is a direct consequence of potent activation of 5-HT1A receptors. At high doses, this compound leads to significant and dose-related occupancy of 5-HT1A receptors (17-57% at 0.25 mg/kg and above in rats). This widespread receptor activation, particularly of presynaptic 5-HT1A autoreceptors located on serotonin neurons in the raphe nuclei, leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin release throughout the brain. This global decrease in serotonergic neurotransmission can result in a general dampening of behavioral output. The activation of postsynaptic 5-HT1A heteroreceptors in brain regions like the hippocampus and cortex also contributes to inhibitory effects on neuronal activity.
Troubleshooting Guides
Issue 1: Observing a general decrease in locomotor activity and exploratory behavior at a dose intended to be anxiolytic.
Possible Cause: The administered dose of this compound may be too high for the specific animal strain, sex, or experimental conditions, leading to behavioral suppression that masks any potential anxiolytic effects.
Troubleshooting Steps:
-
Dose-Response Curve Generation: If not already performed, conduct a pilot study to establish a full dose-response curve for this compound in your specific behavioral paradigm. This will help identify the optimal dose range for anxiolytic effects and the threshold for behavioral suppression.
-
Dose Reduction: Systematically lower the dose of this compound. Based on published data, anxiolytic effects in mice are typically observed in the 0.1-0.5 mg/kg range, while suppression is more prominent at 1.0 mg/kg and above.
-
Consider Subject Variables: Be aware that factors such as animal strain, sex, and age can influence sensitivity to 5-HT1A agonists. It may be necessary to adjust the dose accordingly.
-
Control for General Activity: Always include an independent measure of locomotor activity (e.g., open field test) to differentiate between a specific anxiolytic effect and a general suppression of movement.
Issue 2: Difficulty in replicating anxiolytic effects reported in the literature.
Possible Cause: The observed lack of effect could be due to behavioral suppression at the chosen dose, or other experimental variables.
Troubleshooting Steps:
-
Review Dose and Administration Route: Double-check the dose and route of administration against the cited literature. Small variations can lead to significant differences in bioavailability and behavioral outcomes.
-
Assess Baseline Anxiety Levels: The anxiolytic effects of this compound may be more pronounced in animals with higher baseline levels of anxiety. Consider the housing conditions and handling procedures, as these can impact baseline behavior.
-
Experimental Paradigm Sensitivity: Ensure that the chosen behavioral assay is sensitive to the anxiolytic effects of 5-HT1A agonists. The elevated plus-maze is a commonly used and validated paradigm for this class of compounds.
-
Co-administration with a 5-HT1A Antagonist: To confirm that the observed effects (or lack thereof) are mediated by the 5-HT1A receptor, consider a control experiment where this compound is co-administered with a selective 5-HT1A antagonist like WAY-100635. This can help to block the effects of this compound and validate the mechanism of action.
Data Presentation
Table 1: Dose-Dependent Behavioral Effects of this compound in Rodents
| Species | Behavioral Assay | Dose (mg/kg) | Route | Observed Effect | Reference |
| Mouse | Elevated Plus-Maze | 0.1 - 0.5 | i.p. | Anxiolytic (Reduced risk assessment) | |
| Mouse | Elevated Plus-Maze | 1.0 | i.p. | Behavioral Suppression (Reduced entries & rearing) | |
| Rat | Forced Swim Test | 1.0, 3.0 | s.c. | Antidepressant-like (Reduced immobility) | |
| Rat | Open Field Test | 3.0 | s.c. | Reduced Hyperambulation (in OBX rats) | |
| Rat | Panic Model | 1.0 - 10.0 | i.p. | Pro-aversive |
Table 2: 5-HT1A Receptor Occupancy of this compound in Rats
| Dose (mg/kg, i.v.) | Mean Receptor Occupancy (%) |
| 0.25 | 17 |
| 1.0 | 42 |
| 5.0 | 57 |
| Data adapted from a study measuring [11C]WAY-100635 binding ex vivo. |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol for Assessing this compound's Effects
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male mice are commonly used. They should be habituated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., saline) via intraperitoneal (i.p.) injection 20-30 minutes before testing. A range of doses (e.g., 0.1, 0.25, 0.5, 1.0 mg/kg) and a vehicle control group should be used.
-
Procedure:
-
Place the mouse in the center of the maze, facing one of the closed arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Anxiety-related measures: Time spent in the open arms, number of entries into the open arms.
-
Locomotor activity measures: Total number of arm entries (open and closed), number of rears.
-
An increase in open arm exploration is indicative of an anxiolytic effect, while a decrease in total entries and rearing suggests behavioral suppression.
-
Forced Swim Test (FST) Protocol for Assessing this compound's Effects
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Animals: Male rats are frequently used in this paradigm.
-
Drug Administration: Administer this compound (e.g., 1.0 and 3.0 mg/kg) or vehicle via subcutaneous (s.c.) injection. Typically, a pre-treatment period of 30 minutes is used. Some protocols may involve multiple days of administration.
-
Procedure:
-
Gently place the rat into the water cylinder.
-
The test duration is typically 5 or 6 minutes.
-
The behavior is recorded, often focusing on the last 4 minutes of the test.
-
-
Data Analysis:
-
Score the duration of immobility (floating with only minimal movements to keep the head above water).
-
A significant decrease in immobility time is interpreted as an antidepressant-like effect. It is crucial to also assess general locomotor activity in a separate test to rule out confounding effects of hyperactivity.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's signaling pathway leading to dose-dependent behavioral outcomes.
Caption: A troubleshooting workflow for addressing this compound-induced behavioral suppression.
Alternative Strategies and Future Directions
For researchers encountering persistent issues with this compound's narrow therapeutic window, exploring alternative compounds may be beneficial. The field of serotonergic drug discovery is moving towards "biased agonists" which preferentially activate specific downstream signaling pathways, potentially separating therapeutic effects from unwanted side effects. Novel 5-HT1A receptor agonists, such as F15599, show promise in preferentially targeting postsynaptic heteroreceptors, which may offer a wider therapeutic window for anxiolytic and antidepressant effects with a reduced propensity for behavioral suppression. Researchers are encouraged to review the literature on these next-generation compounds for their specific experimental needs.
References
- 1. An open study of oral this compound, a 5-HT1A receptor agonist, in treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of the 5-HT1A agonist this compound, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the 5-HT1A receptor agonist this compound in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Flesinoxan Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flesinoxan. The information is designed to address specific issues that may arise during the optimization of dose-response curves in experimental settings.
Troubleshooting Guide
Encountering variability or unexpected results when establishing a this compound dose-response curve is a common challenge. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: High Variability Between Replicate Wells or Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette and consider a reverse pipetting technique. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. |
| Inaccurate Drug Dilutions | Prepare a fresh serial dilution series for each experiment. Verify pipette calibration. Use low-retention pipette tips. |
| Cell Clumping | Ensure single-cell suspension after trypsinization by gentle pipetting. Consider using a cell strainer. |
| Incubator Inconsistencies | Monitor and record incubator temperature and CO2 levels regularly. Ensure proper humidity. |
Problem 2: No Observable Dose-Response (Flat Curve)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | The selected dose range may be too high or too low. Conduct a wide-range pilot experiment with logarithmic dilutions (e.g., 1 nM to 100 µM) to identify the active range. This compound has an EC50 of 24 nM for the 5-HT1A receptor.[1] |
| Inactive Compound | Verify the purity and integrity of the this compound stock. If possible, confirm its activity using a well-established positive control assay. |
| Low Receptor Expression | Confirm that the cell line or tissue model expresses the 5-HT1A receptor at sufficient levels using techniques like qPCR, Western blot, or receptor binding assays. |
| Assay Insensitivity | The chosen assay may not be sensitive enough to detect the biological response. Consider alternative or more sensitive endpoints. |
| Incorrect Assay Endpoint Timing | The time point for measuring the response may be suboptimal. Perform a time-course experiment to determine the optimal incubation time. |
Problem 3: Unexpected Biphasic or "U-shaped" Dose-Response Curve
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, this compound may interact with other receptors or cellular targets, leading to confounding effects.[2] Review literature for known off-target activities and consider using a more selective concentration range. |
| Receptor Desensitization | Prolonged or high-concentration exposure can lead to receptor desensitization or downregulation.[3] Shorten the incubation time or use a lower concentration range. |
| Cell Toxicity | High concentrations of this compound or the vehicle (e.g., DMSO) may induce cytotoxicity, masking the specific pharmacological effect.[4] Perform a cell viability assay in parallel with the functional assay. Keep the final DMSO concentration below 0.5%.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an in vitro experiment?
A1: For initial experiments, a broad logarithmic concentration range is recommended to capture the full dose-response curve. Based on its reported EC50 of 24 nM for the 5-HT1A receptor, a starting range of 10⁻¹⁰ M to 10⁻⁵ M (0.1 nM to 10 µM) is advisable. This range should be narrowed and optimized based on the results of your pilot studies.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your aqueous culture medium. It is common for compounds to precipitate when a DMSO stock is diluted in aqueous media; vortexing or gentle warming may help redissolve the compound.
Q3: What are typical in vivo doses of this compound used in animal studies?
A3: In vivo doses of this compound in rats have ranged from 1 to 10 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.). For example, studies assessing antidepressant potential in rats used doses of 1 and 3 mg/kg s.c. Another study investigating panic-like anxiety used a dose range of 1-10 mg/kg i.p. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and experimental endpoint.
Q4: What are the known downstream signaling pathways of the 5-HT1A receptor activated by this compound?
A4: this compound, as a 5-HT1A receptor agonist, primarily acts by inhibiting adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the 5-HT1A receptor can also lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.
Q5: How can I confirm that the observed effects are specifically mediated by the 5-HT1A receptor?
A5: To confirm the specificity of this compound's action, you can perform antagonist studies. Pre-treatment of your cells or animal model with a selective 5-HT1A receptor antagonist, such as WAY-100635, should block the effects of this compound. A lack of blockade would suggest that the observed response is not mediated by the 5-HT1A receptor.
Experimental Protocols
Protocol: Determining the EC50 of this compound in a Cell-Based cAMP Assay
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in a cell line expressing the human 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture HEK293-5HT1A cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 20,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in serum-free medium to obtain final concentrations ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
-
Cell Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add 50 µL of the various this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate for 15 minutes at 37°C.
-
-
Forskolin Stimulation:
-
Prepare a stock solution of forskolin in DMSO.
-
Dilute the forskolin stock in serum-free medium to a final concentration of 10 µM (or a concentration previously determined to induce a submaximal cAMP response).
-
Add 50 µL of the forskolin solution to all wells except the basal control wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data by setting the response in the forskolin-only wells as 100% and the basal response as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 value.
-
Data Presentation
Table 1: Example In Vitro Dose-Response Data for this compound
| This compound Concentration (M) | Log [this compound] | % Inhibition of Forskolin-Stimulated cAMP (Mean ± SEM) |
| 1.00E-10 | -10.0 | 2.5 ± 1.1 |
| 1.00E-09 | -9.0 | 15.8 ± 2.3 |
| 1.00E-08 | -8.0 | 48.2 ± 3.5 |
| 1.00E-07 | -7.0 | 85.1 ± 2.8 |
| 1.00E-06 | -6.0 | 98.7 ± 1.5 |
| 1.00E-05 | -5.0 | 99.2 ± 1.2 |
Table 2: Example In Vivo Dose-Response Data for this compound in a Rat Model of Anxiety
| This compound Dose (mg/kg, s.c.) | Time Spent in Open Arms of Elevated Plus Maze (seconds, Mean ± SEM) |
| Vehicle | 25.3 ± 3.1 |
| 0.1 | 30.1 ± 4.2 |
| 0.3 | 45.8 ± 5.5 |
| 1.0 | 62.5 ± 6.1 |
| 3.0 | 65.1 ± 5.8 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the 5-HT1A receptor agonist this compound in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sustained administration of the 5-HT1A receptor agonist this compound on rat 5-HT neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Flesinoxan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Flesinoxan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective 5-HT1A receptor agonist belonging to the phenylpiperazine class of compounds. It has shown potential as an anxiolytic and antidepressant agent in preclinical and early clinical studies. However, like many piperazine derivatives, this compound's clinical development can be hampered by poor and variable oral bioavailability. This necessitates strategies to enhance its absorption and ensure consistent therapeutic exposure.
Q2: What are the primary barriers to this compound's oral bioavailability?
-
Poor Aqueous Solubility: As a complex organic molecule, this compound is soluble in organic solvents like DMSO but is likely to have limited solubility in the aqueous environment of the gastrointestinal (GI) tract. Poor solubility is a primary rate-limiting step for the absorption of many drugs.
-
P-glycoprotein (P-gp) Efflux: this compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter. P-gp is an ATP-dependent pump located in the apical membrane of intestinal epithelial cells that actively transports substrates back into the GI lumen, thereby reducing net absorption into the bloodstream.
Q3: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
Without definitive solubility and permeability data, a precise BCS classification is not possible. However, based on its characteristics, this compound is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. Its status as a P-gp substrate can lead to low apparent permeability, even if its intrinsic passive diffusion is high, potentially placing it in Class IV. Troubleshooting should therefore address both solubility and permeability limitations.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Symptom: After oral administration of a simple this compound suspension in an animal model (e.g., rat, mouse), you observe low plasma concentrations (AUC) and high variability between subjects.
Possible Causes and Troubleshooting Steps:
-
Cause A: Poor Solubility and Dissolution Rate. The drug is not dissolving efficiently in the GI tract.
-
Solution: Employ solubility enhancement techniques.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can improve solubilization in the gut.
-
-
-
Cause B: Significant P-gp Efflux. The drug is being actively pumped back into the intestinal lumen.
-
Solution: Inhibit or bypass the P-gp transporter.
-
Co-administration with a P-gp Inhibitor: Use a known P-gp inhibitor as a tool compound in your preclinical studies to confirm P-gp involvement.
-
Formulation with P-gp Inhibiting Excipients: Certain excipients used in formulations (e.g., Vitamin E TPGS, certain polysorbates, and poloxamers) have P-gp inhibitory effects.
-
Nanoformulations: Encapsulating this compound in nanoparticles can alter its absorption pathway, potentially bypassing P-gp efflux through mechanisms like endocytosis.
-
-
Issue 2: In Vitro Dissolution is Improved, but In Vivo Bioavailability Remains Low
Symptom: You have successfully developed a formulation (e.g., a solid dispersion) that shows rapid and complete dissolution of this compound in vitro, but this does not translate to a proportional increase in AUC in vivo.
Possible Cause and Troubleshooting Steps:
-
Cause: P-gp Efflux is the Dominant Barrier. Even though the drug is in solution, it is being efficiently removed from the intestinal cells.
-
Solution: Combine solubility enhancement with P-gp inhibition.
-
Integrate P-gp Inhibiting Excipients: Reformulate your solid dispersion or other formulation to include excipients with P-gp inhibitory properties.
-
Develop a Self-Emulsifying Drug Delivery System (SEDDS): SEDDS are lipid-based formulations that can both maintain the drug in a solubilized state and inhibit P-gp, offering a dual mechanism to enhance bioavailability.
-
-
Data Presentation
Table 1: Physicochemical and Solubility Profile of this compound (Literature-Derived)
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 415.465 g/mol | Within the range for good oral absorption (Lipinski's Rule of 5). |
| P-glycoprotein Substrate | Yes | A primary contributor to low and variable oral absorption. |
| Solubility in DMSO | 31.25 mg/mL | Soluble in organic solvents. |
| Solubility in Aqueous Media | Not reported, but presumed to be low. | Likely a significant limiting factor for dissolution and absorption. |
| Solubility in Formulation | ≥ 2.08 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mL in 10% DMSO / 90% Corn Oil | Can be solubilized in appropriate vehicle systems for in vivo studies. |
Table 2: Hypothetical Pharmacokinetic Data Following Different Formulation Strategies for this compound (Illustrative Examples)
| Formulation Strategy | Expected Cmax (ng/mL) | Expected AUC (ng·h/mL) | Rationale for Improvement |
| Simple Suspension (Control) | Low | Low | Baseline bioavailability limited by poor solubility and P-gp efflux. |
| Micronized Suspension | Moderately Increased | Moderately Increased | Improved dissolution rate due to increased surface area. |
| Amorphous Solid Dispersion (ASD) | Significantly Increased | Significantly Increased | Enhanced dissolution rate and apparent solubility. |
| ASD with a P-gp Inhibiting Polymer | Highly Increased | Highly Increased | Combines enhanced dissolution with mitigation of P-gp efflux. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Highly Increased | Highly Increased | Maintains the drug in a solubilized state and excipients can inhibit P-gp, providing a dual enhancement mechanism. |
Note: The values in Table 2 are for illustrative purposes to demonstrate the expected trends and are not based on actual experimental data for this compound.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay to Assess P-gp Efflux
This assay is crucial to confirm if a compound is a P-gp substrate and to screen for formulations that can overcome this efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add this compound (typically at a concentration of 1-10 µM) to the apical (A) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.
-
Replace the sampled volume with fresh transport buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add this compound to the basolateral (B) chamber.
-
At the same time points, take samples from the apical (A) chamber.
-
-
P-gp Inhibition Control: Repeat the A to B and B to A permeability measurements in the presence of a known P-gp inhibitor (e.g., verapamil or valspodar) to confirm P-gp mediated efflux.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B to A) / Papp (A to B)
-
Interpretation: An ER > 2 is indicative of active efflux. A reduction in the ER in the presence of a P-gp inhibitor confirms that the efflux is P-gp mediated.
-
Visualizations
Caption: Workflow for troubleshooting poor this compound bioavailability.
Caption: Mechanism of P-glycoprotein (P-gp) efflux of this compound.
Caption: Overview of formulation strategies for this compound.
Technical Support Center: Protocol Refinement for Flesinoxan Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Flesinoxan in behavioral assays. The following information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are we observing anxiogenic-like effects with this compound when it's expected to be an anxiolytic?
A1: This is a documented phenomenon with this compound and other 5-HT1A receptor agonists. The behavioral outcome is highly dependent on several factors:
-
Dosage: Higher doses of this compound may lead to paradoxical effects, including increased anxiety-like behaviors. It is crucial to perform a dose-response study to determine the optimal dose for anxiolytic effects in your specific paradigm.
-
Animal Strain: The genetic background of the animal model significantly influences the response to this compound. For instance, effects can differ between various mouse strains.
-
Behavioral Paradigm: The specific behavioral assay being used can determine the observed outcome. This compound may show anxiolytic properties in one test (e.g., elevated plus maze) but not in another, or even show anxiogenic effects.
-
Receptor Localization: this compound acts on both presynaptic 5-HT1A autoreceptors (on serotonin neurons) and postsynaptic 5-HT1A heteroreceptors (on non-serotonin neurons). The net behavioral effect is a result of the complex interplay between these two receptor populations.
Q2: We are seeing high variability in our behavioral data with this compound. What are the potential causes and solutions?
A2: High variability is a common challenge in behavioral research. Several factors can contribute to this:
-
Animal Handling: Inconsistent or stressful handling of animals can significantly impact their behavior and increase variability.[1][2][3][4] It is recommended to use non-aversive handling techniques, such as tunnel or cup handling, instead of tail handling.[1]
-
Environmental Factors: Ensure the testing environment is consistent across all animals and groups. Factors such as lighting, noise levels, and temperature can influence behavior.
-
Acclimation: A proper acclimation period for the animals to the testing room before the experiment is crucial to reduce stress from a novel environment.
-
Circadian Rhythms: Rodent activity levels are influenced by their circadian rhythm. Conducting tests at the same time of day for all animals can reduce variability.
-
Experimenter Effects: The presence and even the gender of the experimenter can influence animal behavior. Whenever possible, the same experimenter should conduct the behavioral testing.
Q3: What is the appropriate vehicle for dissolving this compound for in vivo studies?
A3: The choice of vehicle is critical for drug delivery and to avoid confounding effects. For this compound, common vehicles include:
-
Saline (0.9% NaCl): Often used for subcutaneous (s.c.) and intraperitoneal (i.p.) injections.
-
Distilled Water: Can be used, but it's important to ensure the solubility of this compound at the desired concentration.
-
Tween 80 or DMSO: A small percentage of these can be used to aid in solubilization, but it is essential to run a vehicle-only control group as these substances can have their own behavioral effects.
Always ensure the final solution is at a physiological pH and is sterile-filtered before administration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No significant effect of this compound observed. | - Inappropriate dose (too low or too high).- Insufficient statistical power.- Timing of administration relative to testing is not optimal.- Animal strain is not sensitive to this compound. | - Conduct a dose-response study.- Perform a power analysis to determine the appropriate sample size.- Optimize the time between this compound administration and the behavioral test.- Review the literature for the responsiveness of your chosen animal strain. |
| Sedation or hyperactivity observed. | - Dose is too high, leading to off-target effects or motor impairments.- The observed effect is a primary action of the drug in the specific test. | - Lower the dose of this compound.- Use a battery of tests to differentiate between sedative/hyperactive effects and anxiolytic/anxiogenic effects (e.g., open field test for locomotor activity). |
| Inconsistent results between different batches of this compound. | - Degradation of the compound.- Differences in purity between batches. | - Store this compound appropriately (as per the manufacturer's instructions).- Source this compound from a reputable supplier and obtain a certificate of analysis for each batch. |
Quantitative Data Summary
| Behavioral Assay | Animal Model | This compound Dosage Range | Administration Route | Observed Effects | Reference(s) |
| Forced Swim Test | Rat | 1 and 3 mg/kg | s.c. | Reduced immobility time. | |
| Open Field Test | Rat | 3 mg/kg | s.c. | Reduced hyperactivity in olfactory bulbectomized rats. | |
| 8-OH-DPAT-induced Hypothermia | Rat | 1 and 3 mg/kg | s.c. | Attenuated the hypothermic response. | |
| Panic-like Aversion Model | Rat | 1-10 mg/kg | i.p. | Increased aversion. | |
| Human Studies | Human | 7 and 14 µg/kg | i.v. | Dose-related decrease in body temperature and increases in various hormones. | |
| Panic Disorder Study | Human | up to 2.4 mg/day | oral | Worsening of patient's condition. |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice
1. Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
The maze should be placed in a dimly lit room with consistent, low-level illumination.
2. Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., s.c. or i.p.) at the predetermined time before testing.
-
Testing:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Anxiolytic-like effect is indicated by an increase in the time spent and/or entries into the open arms.
-
Forced Swim Test (FST) for Depressive-Like Behavior in Rats
1. Apparatus:
-
A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom with its tail or feet.
2. Procedure:
-
Pre-test Session (Day 1):
-
Place the rat in the cylinder for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle.
-
24, 5, and 1 hour before the test, place the rat in the cylinder for 5 minutes.
-
Record the session for later scoring.
-
-
Data Analysis:
-
Immobility time: The time the rat spends floating or making only small movements to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Visualizations
Caption: this compound signaling pathway via the 5-HT1A receptor.
Caption: Experimental workflow for the Elevated Plus Maze (EPM) assay.
References
- 1. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 2. Results of mouse studies affected by the way the animals are handled | NC3Rs [nc3rs.org.uk]
- 3. Designing animal-friendly behavioral tests for neuroscience research: The importance of an ethological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of handling technique and handling frequency on laboratory mouse welfare is sex-specific - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting paradoxical effects of Flesinoxan
Welcome to the technical support center for Flesinoxan. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret the complex, sometimes paradoxical, effects of this potent 5-HT1A receptor agonist.
Frequently Asked Questions (FAQs)
Issue 1: Why does this compound decrease serotonin levels at low doses when it's an agonist?
Question: I administered a low dose of this compound and observed a decrease in extracellular serotonin in my target brain region. This seems paradoxical for a serotonin receptor agonist. What is the underlying mechanism?
Answer: This is a classic paradoxical effect stemming from this compound's high affinity for presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei.[1]
-
Mechanism: At low doses, this compound preferentially activates these inhibitory autoreceptors.[1] This activation hyperpolarizes the neuron, reducing its firing rate and consequently decreasing the amount of serotonin released from axon terminals in projection areas like the hippocampus and prefrontal cortex.[2][3] At higher doses, this compound's action on postsynaptic 5-HT1A receptors becomes more prominent, leading to the expected downstream effects of receptor agonism.
-
Troubleshooting Steps:
-
Verify Dose: Confirm that the administered dose falls within the range known to preferentially activate autoreceptors.
-
Measure Serotonin Systemically: Use techniques like in vivo microdialysis to simultaneously measure serotonin levels in the raphe nuclei and a postsynaptic region (e.g., hippocampus) to observe the differential effects.[2]
-
Use an Antagonist: Co-administer a 5-HT1A antagonist like WAY-100635 to block the this compound-induced decrease in serotonin, confirming the effect is receptor-mediated.
-
Logical Diagram: Dose-Dependent Action of this compound
Caption: Dose-dependent effects of this compound on serotonin neurons.
Issue 2: Why do I see anxiogenic (anxiety-increasing) effects with this compound in some models?
Question: My experiments are showing that this compound, which is reported to have anxiolytic properties, is increasing anxiety-like behaviors in my animal model. Is this a known paradoxical effect?
Answer: Yes, this is a documented paradoxical effect. While this compound often shows anxiolytic effects at low doses by reducing risk assessment behaviors, higher doses can induce anxiogenic or pro-aversive responses in certain paradigms. This has also been observed in clinical studies where this compound worsened symptoms in panic disorder patients.
-
Mechanism: The precise mechanism is complex, but it's hypothesized that high levels of 5-HT1A receptor stimulation, particularly in brain regions like the periaqueductal gray (PAG), can paradoxically enhance aversion and fear responses. This effect is opposite to the threshold-increasing effects seen with established anti-panic drugs.
-
Troubleshooting Steps:
-
Review Behavioral Paradigm: The anxiogenic effect is highly dependent on the experimental model. It is prominent in models of panic-like anxiety, such as those involving stimulation of the dorsolateral periaqueductal grey (dPAG). In contrast, models like the elevated plus-maze may show anxiolysis at lower doses and behavioral suppression at higher doses.
-
Perform a Dose-Response Curve: A comprehensive dose-response study is critical. You may find a biphasic or U-shaped curve, with anxiolytic effects at low-to-moderate doses and anxiogenic effects at high doses.
-
Chronic vs. Acute Dosing: Consider the dosing regimen. Some studies suggest that the antidepressant and anxiolytic effects of 5-HT1A agonists emerge after chronic treatment, which leads to the desensitization of presynaptic autoreceptors.
-
Data Summary: Dose-Dependent Behavioral Effects of this compound
| Dose (mg/kg, s.c.) | Behavioral Model | Observed Effect | Reference |
| 0.1 - 0.5 | Murine Elevated Plus-Maze | Anxiolytic: Inhibition of risk assessment behaviors. | |
| 1.0 | Murine Elevated Plus-Maze | Anxiolytic + Behavioral Suppression: Increased open arm time but reduced total entries. | |
| 1.0 - 3.0 | Shock-Probe Burying | Anxiolytic: Reduced burying and freezing behavior. | |
| 1.0 - 10.0 (i.p.) | dPAG Stimulation Aversion | Anxiogenic: Dose-dependent decrease in the threshold for fear responses. |
Issue 3: My results show this compound's effects are blunted after chronic administration. What's happening?
Question: After several days of administering this compound, its initial potent effects (e.g., reduced serotonin neuron firing) are diminishing or returning to baseline. Why is this tolerance developing?
Answer: This phenomenon is due to the desensitization of the presynaptic 5-HT1A autoreceptors.
-
Mechanism: Continuous stimulation of the 5-HT1A autoreceptors by this compound triggers a homeostatic response. The receptors become less responsive to the agonist, a process known as desensitization or downregulation. This leads to a recovery of the serotonin neuron's firing rate. Interestingly, studies show that postsynaptic 5-HT1A receptors in regions like the hippocampus do not appear to desensitize to the same extent, which is the proposed basis for the therapeutic delay of 5-HT1A agonists in depression.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a longer-term study (e.g., 14-21 days) and measure outcomes at multiple time points (e.g., 2, 7, and 14 days) to map the timeline of tolerance development.
-
Electrophysiology: Use in vivo electrophysiology to directly measure the firing rate of dorsal raphe serotonin neurons. You should observe an initial decrease in firing followed by a gradual return to baseline levels after 1-2 weeks of continuous this compound administration.
-
Challenge with Another Agonist: After chronic this compound treatment, challenge the system with a different 5-HT1A agonist (like 8-OH-DPAT or LSD). A rightward shift in the dose-response curve for inhibiting neuron firing would confirm autoreceptor desensitization.
-
Signaling Pathway: Chronic this compound and Autoreceptor Desensitization
Caption: Autoreceptor desensitization after chronic this compound exposure.
Experimental Protocols
Protocol: In Vivo Microdialysis for Serotonin Measurement
This protocol provides a framework for measuring this compound-induced changes in extracellular serotonin in a freely moving rat.
Objective: To quantify extracellular 5-HT levels in the dorsal hippocampus following systemic administration of this compound.
1. Animal Model and Surgery:
-
Species: Male Wistar or Sprague-Dawley rats (250-300g).
-
Surgery: Anesthetize the animal (e.g., isoflurane). Place it in a stereotaxic frame. Implant a guide cannula targeting the dorsal hippocampus. Secure the cannula with dental cement and anchor screws.
-
Recovery: Allow at least 7 days for recovery. House animals individually to protect the implant.
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 7, 2-4 mm membrane) through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂) at a constant flow rate of 1-2 µL/min.
-
Equilibration: Allow the system to stabilize for 90-120 minutes post-probe insertion.
-
Baseline Collection: Collect 3-4 baseline dialysate samples at 20-minute intervals.
-
Drug Administration: Administer this compound (or vehicle) subcutaneously (s.c.) at the desired dose(s).
-
Post-Drug Collection: Continue collecting samples for at least 3-4 hours.
-
Storage: Immediately place samples on dry ice and store at -80°C until analysis.
3. Sample Analysis:
-
Technique: Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify serotonin.
-
Data Analysis: Express post-drug 5-HT concentrations as a percentage of the mean baseline concentration for each animal.
Workflow Diagram: Microdialysis Experiment
Caption: Workflow for a typical in vivo microdialysis experiment.
References
- 1. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound dose-dependently reduces extracellular 5-hydroxytryptamine (5-HT) in rat median raphe and dorsal hippocampus through activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sustained administration of the 5-HT1A receptor agonist this compound on rat 5-HT neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and handling of Flesinoxan powder
This technical support center provides guidance on the long-term storage, handling, and experimental use of Flesinoxan powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound powder should be stored at -20°C for long-term use (up to 3 years). For shorter periods (up to 2 years), storage at 4°C is also acceptable.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C for up to 2 years or at -20°C for up to 1 year to ensure stability.[1]
Q3: What solvents can be used to dissolve this compound powder?
This compound is soluble in DMSO (Dimethyl sulfoxide).[1][3] For in vivo experiments, stock solutions in DMSO can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or in corn oil.
Q4: My this compound solution appears to have precipitated. What should I do?
If precipitation or phase separation occurs during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid in its dissolution.
Q5: What are the known mechanisms of action for this compound?
This compound is a potent and selective agonist for the 5-HT1A serotonin receptor. It acts as a full agonist at presynaptic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Improper storage leading to degradation of this compound powder. | Ensure this compound powder is stored at the recommended temperature of -20°C for long-term storage and protected from light and moisture. For dissolved solutions, store at -80°C or -20°C. |
| Inconsistent solution preparation. | Follow a standardized protocol for preparing this compound solutions. Use newly opened, high-purity DMSO as it is hygroscopic and can affect solubility. Ensure complete dissolution, using sonication if necessary. | |
| Unexpected physiological responses in animal models (e.g., anxiety-like behavior) | Dose-dependent effects of this compound. | This compound has shown dose-dependent effects, and in some cases, higher doses have been associated with an increase in anxiety-like behaviors in animal models and worsening of symptoms in panic disorder patients. Consider performing a dose-response study to determine the optimal dose for your experimental paradigm. |
| Reduced or absent drug effect | Desensitization of 5-HT1A receptors. | Sustained administration of this compound can lead to the desensitization of presynaptic 5-HT1A autoreceptors. If your experimental design involves chronic treatment, be aware of this potential for receptor desensitization which may alter the response to the drug over time. |
| Poor brain penetration. | While this compound does cross the blood-brain barrier, its penetration may be lower compared to other 5-HT1A agonists like 8-OH-DPAT. Ensure the administration route and dosage are appropriate to achieve the desired central nervous system concentration. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Table 2: Solubility Information
| Solvent | Concentration | Notes |
| DMSO | 31.25 mg/mL (75.22 mM) | Ultrasonic assistance may be needed. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.01 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.01 mM) | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly to ensure the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.
Protocol 2: In Vivo Administration in Rodent Models
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Animal Acclimation: Allow animals to acclimate to the housing conditions for a sufficient period before the experiment.
-
Solution Preparation: Prepare the dosing solution by diluting the this compound stock solution in an appropriate vehicle (e.g., saline, or a mixture of DMSO, PEG300, Tween-80, and saline). The final concentration of DMSO should be minimized.
-
Administration: Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous injection). Doses used in previous studies have ranged from 1 to 10 mg/kg.
-
Behavioral/Physiological Assessment: Conduct behavioral tests or physiological measurements at appropriate time points after administration. The maximal effect of this compound is often observed around 30 minutes post-administration.
-
Control Group: Always include a vehicle-treated control group to account for any effects of the solvent or injection procedure.
Visualizations
Caption: this compound's dual agonistic action on 5-HT1A receptors.
Caption: A typical experimental workflow for in vivo this compound studies.
Caption: A logical approach to troubleshooting common this compound experiment issues.
References
Validation & Comparative
Flesinoxan vs. 8-OH-DPAT: An In Vivo Potency Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals comparing the in vivo potency of the 5-HT1A receptor agonists, Flesinoxan and 8-OH-DPAT. This guide provides a detailed analysis of their performance in various experimental models, supported by quantitative data and detailed methodologies.
This compound and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) are both potent and selective agonists of the serotonin 5-HT1A receptor, a key target in the development of treatments for anxiety and depression.[1][2] While both compounds act on the same receptor, their in vivo potency can vary depending on the experimental model and the physiological response being measured. This guide aims to provide a clear comparison of their in vivo potency based on published experimental data.
Quantitative Comparison of In Vivo Potency
The following table summarizes the in vivo potency of this compound and 8-OH-DPAT across different experimental paradigms. The data highlights that the relative potency of these two compounds is context-dependent.
| Experimental Model | Species | Measured Effect | This compound Dose | 8-OH-DPAT Dose | Relative Potency |
| Hypothermia Induction | Rat | Similar degrees of hypothermia | 3 mg/kg (s.c.) | 0.5 mg/kg (s.c.) | 8-OH-DPAT is more potent |
| Suppression of Neuronal Firing | Rat | Suppression of CA3 pyramidal and dorsal raphe 5-HT neuron firing | Significantly higher doses required | Lower doses required | 8-OH-DPAT is more potent |
| Cardiovascular Effects | Rat (anesthetized Wistar and conscious SHR) | Lowering of blood pressure and heart rate | Potent effects observed | Potent effects observed | Both are potent; direct quantitative comparison of ED50 not provided in the source.[3] |
| Reduction of Extracellular 5-HT | Rat | Dose-dependent decrease in dialysate 5-HT levels in median raphe and dorsal hippocampus | Potent effects observed (e.g., at 0.3 mg/kg and 1.0 mg/kg) | Potent effects observed | Both are potent; direct quantitative comparison of ED50 not provided in the source.[4] |
| Antidepressant-like Effects (Forced Swim Test) | Rat | Reduction in immobility time | 1 and 3 mg/kg (s.c.) | Not directly compared in this study | This compound shows antidepressant potential.[1] |
Experimental Protocols
Hypothermia Induction in Rats
This protocol is based on studies assessing the hypothermic effects of 5-HT1A receptor agonists.
-
Animals: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Drug Administration: this compound (3 mg/kg) or 8-OH-DPAT (0.5 mg/kg) is administered subcutaneously (s.c.).
-
Temperature Measurement: Rectal temperature is measured at baseline and at regular intervals (e.g., every 30 minutes) for a specified duration after drug administration using a digital thermometer.
-
Data Analysis: The change in body temperature from baseline is calculated for each time point. The maximal hypothermic effect and the time course of the response are compared between the two compounds.
In Vivo Electrophysiology in Rats
This methodology is employed to assess the effects of this compound and 8-OH-DPAT on the firing rate of neurons.
-
Animals: Male Sprague-Dawley rats.
-
Anesthesia: Animals are anesthetized, for example, with chloral hydrate.
-
Surgical Procedure: A recording electrode is stereotaxically implanted into the brain region of interest, such as the dorsal raphe nucleus or the hippocampus (CA3 region).
-
Drug Administration: this compound or 8-OH-DPAT is administered intravenously (i.v.) in escalating doses.
-
Electrophysiological Recording: The spontaneous firing rate of individual neurons is recorded before and after each dose of the drug.
-
Data Analysis: The dose-dependent suppression of neuronal firing is quantified and compared between the two agonists to determine their relative potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of 5-HT1A receptor agonists and a typical experimental workflow for comparing their in vivo potency.
Caption: 5-HT1A Receptor Agonist Signaling Pathway.
Caption: Experimental Workflow for In Vivo Potency Comparison.
References
- 1. The effects of the 5-HT1A agonist this compound, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. Comparison of the cardiovascular effects of the 5-HT1A receptor agonist this compound with that of 8-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dose-dependently reduces extracellular 5-hydroxytryptamine (5-HT) in rat median raphe and dorsal hippocampus through activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anxiolytic Properties of Flesinoxan and Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic agents Flesinoxan and buspirone, focusing on their pharmacological profiles, preclinical efficacy, and mechanisms of action. The information is intended to support research and development efforts in the field of anxiolytic drug discovery.
Introduction
Both this compound and buspirone are anxiolytic agents that primarily target the serotonin 1A (5-HT1A) receptor. However, their distinct pharmacological properties, including receptor affinity, selectivity, and intrinsic activity, lead to different preclinical and clinical profiles. This guide synthesizes available experimental data to provide a clear comparison of these two compounds.
Pharmacological Profile: A Head-to-Head Comparison
This compound and buspirone, while both targeting the 5-HT1A receptor, exhibit notable differences in their binding affinities and receptor selectivity. This compound generally demonstrates higher affinity and selectivity for the 5-HT1A receptor compared to buspirone, which also interacts with dopamine D2 receptors.[1][2]
Table 1: Receptor Binding Affinity and In Vivo Potency
| Parameter | This compound | Buspirone | Reference |
| 5-HT1A Receptor Affinity (pKi) | 8.91 | 7.50 | [1][2] |
| Intrinsic Activity (relative to 5-HT) | 0.93 | 0.49 | [1] |
| In Vivo 5-HT1A Agonist Potency | 4- to 20-fold less potent than F 11440 | 30- to 60-fold less potent than F 11440 | |
| Dopamine D2 Receptor Affinity | Low | Moderate | |
| Alpha-1 Adrenergic Antagonism | Present (<3-fold separation from 5-HT1A agonism) | Low | |
| Antihistaminergic Activity | Present | Not detected |
Preclinical Anxiolytic Efficacy
The anxiolytic effects of this compound and buspirone have been evaluated in various animal models of anxiety. While direct head-to-head studies are limited, the available data suggests distinct behavioral profiles.
Elevated Plus-Maze (EPM)
In the murine elevated plus-maze, this compound has demonstrated clear anxiolytic properties. At low doses (0.1-0.5 mg/kg), it inhibits risk assessment behaviors, and at higher doses (1.0 mg/kg), it increases the percentage of open arm entries and the time spent in the open arms. However, this is sometimes accompanied by behavioral suppression at higher doses. The plus-maze profile of this compound is noted to be distinguishable from that of buspirone. Buspirone has shown anxiolytic-like effects in the EPM, though some studies report an anxiogenic-like profile, suggesting its effects in this model can be complex and dose-dependent.
Vogel Conflict Test
The Vogel conflict test is another common paradigm for assessing anxiolytic drug action. In a modified Geller-Seifter conflict model, a type of conflict procedure, buspirone at a dose of 1mg/kg significantly increased punished responding, indicative of an anxiolytic effect.
Shock-Probe Burying Paradigm
This compound has been shown to have clear anxiolytic properties in the shock-probe burying paradigm, significantly reducing burying and freezing behavior at doses of 1 and 3 mg/kg s.c.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both this compound and buspirone is their interaction with 5-HT1A receptors. However, their differing intrinsic activities and receptor selectivity profiles lead to distinct downstream effects.
This compound is a potent and selective 5-HT1A receptor agonist. In contrast, buspirone is a partial agonist at 5-HT1A receptors and also possesses a moderate affinity for dopamine D2 receptors, where it acts as an antagonist. This dual action may contribute to its anxiolytic effects, although the primary anxiolytic activity is attributed to its interaction with the 5-HT1A receptor.
Signaling Pathway of 5-HT1A Receptor Agonists
Experimental Protocols
Elevated Plus-Maze (EPM) for Rodents
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behaviors in rodents.
Apparatus: The apparatus is a plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
The drug (this compound, buspirone, or vehicle) is administered at a predetermined time before the test (e.g., 30 minutes).
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
Parameters Measured:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Experimental Workflow for Preclinical Anxiolytic Drug Testing
Pharmacokinetics
Limited comparative pharmacokinetic data is available. Buspirone is known to undergo extensive first-pass metabolism, with a major active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP).
Clinical Observations
To date, there is a lack of direct, head-to-head, double-blind, placebo-controlled clinical trials comparing the anxiolytic efficacy of this compound and buspirone in patients with anxiety disorders.
This compound: Pilot studies of this compound in patients with panic disorder did not yield encouraging results, with some patients experiencing a worsening of symptoms at higher doses.
Buspirone: Buspirone is an approved anxiolytic for generalized anxiety disorder (GAD). Clinical trials have shown its efficacy to be superior to placebo and comparable to diazepam, though with a delayed onset of action.
Conclusion
References
A Head-to-Head Comparison of Flesinoxan and Gepirone for 5-HT1A Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Flesinoxan and gepirone are both selective agonists for the serotonin 1A (5-HT1A) receptor, a key target in the development of treatments for depression and anxiety disorders. While both compounds share a primary mechanism of action, their distinct pharmacological profiles warrant a detailed comparison for research and development purposes. This guide provides an objective, data-driven comparison of their receptor binding affinities, pharmacokinetic properties, and the experimental methodologies used to characterize them.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and gepirone based on available preclinical and clinical data.
Table 1: Receptor Binding Affinity Profile
This table presents the dissociation constants (Ki) for each compound at the primary 5-HT1A receptor and other relevant receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Kᵢ (nM) | Species | Notes |
| Gepirone | 5-HT₁ₐ | 31.8 - 38[1][2][3][4] | Human/Rat | Acts as a partial agonist at postsynaptic receptors and a full agonist at presynaptic autoreceptors[2]. |
| 5-HT₂ₐ | ~3630 | Rat | Demonstrates high selectivity for the 5-HT1A subtype. | |
| Gepirone Metabolites | ||||
| 3'-OH-gepirone | 5-HT₁ₐ | 58 | Human | Active metabolite with significant 5-HT1A receptor agonism. |
| 1-(2-pyrimidinyl)piperazine (1-PP) | α₂-adrenergic | 42 | Human | Active metabolite that functions as an antagonist at presynaptic α₂-adrenoreceptors. |
| This compound | 5-HT₁ₐ | High Affinity / Potent Agonist | Rat | While specific Ki values are not consistently reported in readily available literature, it is consistently described as a potent and selective 5-HT1A receptor agonist. |
| D₂ | Low Affinity | Rat | Exhibits selectivity for 5-HT1A over D2 receptors. |
Table 2: Comparative Pharmacokinetic Parameters
This table outlines the key pharmacokinetic properties of the extended-release (ER) formulation of gepirone. Comprehensive pharmacokinetic data for this compound in a comparable format is not widely available, as its development was discontinued.
| Parameter | Gepirone (ER Formulation) | This compound |
| Bioavailability | 14 - 17% | Data not available |
| Time to Peak (Tₘₐₓ) | ~6 hours | Data not available |
| Plasma Protein Binding | 72% | Data not available |
| Elimination Half-life (t₁/₂) | ~5 hours | Data not available |
| Metabolism | Extensively by CYP3A4 into active metabolites (3'-OH-gepirone, 1-PP). | Data not available |
| Excretion | ~81% in urine, ~13% in feces (as metabolites). | Data not available |
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Cascade
Both this compound and gepirone exert their effects by activating the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that ultimately modulates neuronal excitability.
Upon binding of an agonist like this compound or gepirone, the 5-HT1A receptor activates the inhibitory G-protein, Gαi/o. This leads to two primary downstream effects: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels by the Gβγ subunit. The resulting potassium efflux hyperpolarizes the neuron, making it less likely to fire.
Experimental Workflow: Drug Candidate Evaluation
The characterization of compounds like this compound and gepirone follows a structured experimental workflow, from initial screening to in vivo functional assessment.
Key Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Kᵢ) Determination
This protocol is a standard method to determine the binding affinity of a test compound for a specific receptor.
-
Objective: To calculate the inhibition constant (Kᵢ) of a test compound (e.g., this compound, gepirone) for the 5-HT1A receptor.
-
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from rat brain tissue rich in these receptors (e.g., hippocampus).
-
Radioligand: A radioactively labeled compound with known high affinity for the 5-HT1A receptor, such as [³H]8-OH-DPAT.
-
Assay Buffer: Typically 50 mM Tris-HCl with co-factors like MgCl₂.
-
Competitor: The unlabeled test compound at various concentrations.
-
Non-specific Control: A high concentration of a known 5-HT1A ligand (e.g., serotonin) to determine non-specific binding.
-
-
Procedure:
-
Incubation: Receptor membranes, a fixed concentration of radioligand, and varying concentrations of the test compound are incubated together in the assay buffer until binding reaches equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the pharmacodynamic effects of a drug.
-
Objective: To measure changes in extracellular serotonin levels in response to the administration of a 5-HT1A agonist.
-
Materials:
-
Subjects: Typically adult male rats (e.g., Sprague-Dawley or Wistar).
-
Microdialysis Probe: A small, semi-permeable probe designed for implantation into the brain.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for quantifying serotonin in the collected samples.
-
-
Procedure:
-
Surgery: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted, targeting a brain region of interest (e.g., dorsal raphe nucleus, hippocampus). The animal is allowed to recover.
-
Probe Insertion & Perfusion: On the day of the experiment, the microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular serotonin levels.
-
Drug Administration: The test compound (this compound or gepirone) is administered (e.g., systemically via subcutaneous or intraperitoneal injection).
-
Post-Drug Collection: Dialysate collection continues for several hours to monitor drug-induced changes in serotonin levels.
-
-
Data Analysis:
-
The concentration of serotonin in each dialysate sample is quantified using HPLC-ECD.
-
The post-administration serotonin levels are typically expressed as a percentage change from the pre-drug baseline average.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed changes.
-
Conclusion
Gepirone, now FDA-approved in an extended-release formulation, has a well-characterized pharmacological profile, acting as a selective 5-HT1A receptor partial agonist with active metabolites that also contribute to its overall effect. This compound, while showing promise in early studies as a potent and selective 5-HT1A agonist, was not developed further, resulting in a less complete public dataset, particularly regarding its human pharmacokinetics.
For researchers, gepirone offers a clinically relevant benchmark with extensive data, whereas this compound remains a valuable tool compound for preclinical studies requiring a potent 5-HT1A agonist to probe the function of this receptor system. The experimental protocols described herein represent the standard methodologies essential for the continued development and characterization of novel serotonergic agents.
References
Flesinoxan and Ipsapirone: A Comparative Analysis of 5-HT1A Receptor Binding
Flesinoxan and ipsapirone are both well-characterized selective agonists for the serotonin 1A (5-HT1A) receptor, a key target in neuropharmacology for the development of anxiolytics and antidepressants. While both compounds exhibit high affinity for the 5-HT1A receptor, their binding characteristics and functional activities show subtle differences that are of interest to researchers in drug development. This guide provides a comparative overview of their 5-HT1A receptor binding profiles, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value or a higher pKi value indicates a higher binding affinity. The following table summarizes the reported 5-HT1A receptor binding affinities for this compound and ipsapirone.
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | pKi | Reference |
| This compound | [3H]8-OH-DPAT | Rat Brain | ~0.123 | 8.91 | |
| Ipsapirone | Not Specified | Not Specified | 10 | Not Specified |
Note: The Ki value for this compound was calculated from the provided pKi value (Ki = 10(-pKi) M). Data for the two compounds are from separate studies and experimental conditions may have varied.
Experimental Protocols
The determination of binding affinities for this compound and ipsapirone at the 5-HT1A receptor is typically achieved through competitive radioligand binding assays. A common methodology involves the use of a radiolabeled agonist, such as [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), to label the 5-HT1A binding sites.
Radioligand Binding Assay for 5-HT1A Receptor
1. Membrane Preparation:
-
Tissue of interest (e.g., rat hippocampus or cortex) or cells expressing the 5-HT1A receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of the radioligand ([3H]8-OH-DPAT), and varying concentrations of the unlabeled competitor drug (this compound or ipsapirone).
-
To determine non-specific binding, a separate set of wells is included containing a high concentration of a known 5-HT1A ligand (e.g., unlabeled serotonin or 8-OH-DPAT) to saturate the receptors.
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
4. Quantification of Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Flesinoxan vs. Classic SSRIs: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Flesinoxan, a 5-HT1A receptor agonist, and classic Selective Serotonin Reuptake Inhibitors (SSRIs), a cornerstone in the treatment of depression and anxiety disorders. This analysis is based on available clinical trial data and an examination of their distinct pharmacological mechanisms.
Executive Summary
This compound, a full agonist of the 5-HT1A receptor, demonstrated antidepressant and anxiolytic potential in early clinical studies. Its mechanism of action, directly stimulating presynaptic and postsynaptic 5-HT1A receptors, offers a different therapeutic approach compared to classic SSRIs, which primarily act by blocking the serotonin transporter to increase synaptic serotonin levels. While pilot studies of this compound showed promising results in treating major depression, its development was ultimately discontinued. The reasons for this discontinuation are not definitively stated in the available literature, but may be attributable to strategic portfolio decisions by the developing pharmaceutical company rather than significant safety concerns. Classic SSRIs, such as sertraline, fluoxetine, and paroxetine, have a well-established efficacy and safety profile backed by extensive clinical trials and are widely used as first-line treatments for depressive and anxiety disorders.
Comparative Efficacy Data
The following tables summarize quantitative data from clinical trials of this compound and the classic SSRI, Sertraline. It is important to note that direct head-to-head comparative trials between this compound and SSRIs are not available in the published literature. The data presented is from separate studies and should be interpreted with this limitation in mind.
Table 1: Efficacy in Major Depressive Disorder
| Drug | Study Design | N | Primary Efficacy Measure | Baseline Score (Mean ± SD) | End of Treatment Score (Mean ± SD) | Key Findings |
| This compound | Open-label, pilot study[1] | 16 | MADRS | 35.7 ± 10.0 | 13.0 ± 11.9 | Considerable improvement in depressive symptomatology after 4 weeks of treatment.[1] |
| CGI-Severity | 5.69 ± 1.14 | 2.73 ± 1.62 | Significant reduction in illness severity.[1] | |||
| Sertraline | Randomized, placebo-controlled[2] | 77 | HAMD-17 | Not Specified | Not Specified | Clinical response favored sertraline (72% vs 32% for placebo).[2] |
| Randomized, placebo-controlled | 288 | Recurrence of Major Depressive Episode | N/A | N/A | Recurrence rates were significantly lower in the sertraline groups (16.8%-17.0%) compared to placebo (33.3%). |
Table 2: Adverse Event Profile
| Drug | Study Population | Most Common Adverse Events | Percentage of Patients Reporting Adverse Events |
| This compound | Treatment-resistant depression | Headache, dizziness, nausea | Not explicitly quantified in the study, but described as the "most frequently reported". |
| Panic disorder | Anxiety | "Frequently reported as an adverse event". | |
| Sertraline | Major Depressive Disorder | Headache, diarrhea, weight loss | Not specified |
| Major Depressive Disorder and other psychiatric conditions | Nausea (24.3%), headache (19.3%), diarrhea (14.0%), sweating (13.4%), dizziness (11.4%) | Nearly three out of four patients reported an adverse event. | |
| Real-world patient survey | Sexual dysfunction, sleepiness, weight gain | 38% of patients reported at least one side effect. |
Experimental Protocols
This compound: Open-Label Study in Treatment-Resistant Depression
-
Objective: To assess the safety and efficacy of this compound in patients with treatment-resistant major depression.
-
Study Design: An open-label, baseline-controlled study.
-
Participants: Patients diagnosed with major depressive disorder who had not responded to at least two previous antidepressant treatments.
-
Intervention: this compound administered orally at a dose of 4-8 mg per day for the duration of the study.
-
Primary Outcome Measures: Changes in scores on the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Clinical Global Impressions (CGI) scale.
-
Statistical Analysis: Comparison of baseline and end-of-treatment scores on the primary outcome measures.
Sertraline: Randomized, Placebo-Controlled Trial in Major Depressive Disorder
-
Objective: To evaluate the efficacy and safety of sertraline compared with placebo in patients with major depressive disorder naive to SSRIs.
-
Study Design: A 10-week, multicenter, randomized, double-blind, placebo-controlled, superiority trial.
-
Participants: Adult patients with a diagnosis of major depressive disorder according to DSM-IV criteria and a total score of 19 to 36 on the 17-item Hamilton Depression Rating Scale (HAMD-17).
-
Intervention: Patients were randomly assigned to receive either a fixed dose of sertraline 50 mg/day or a placebo for the first 4 weeks. Subsequently, a flexible dose of up to 200 mg/day was permitted if required.
-
Primary Outcome Measure: Clinical response, defined as a 50% or greater reduction in the HAMD-17 score from baseline to week 10.
-
Statistical Analysis: The primary efficacy endpoint was analyzed by comparing the proportion of responders in the sertraline and placebo groups. A linear mixed model was used to analyze the change in HAMD-17 scores over time.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and classic SSRIs are visualized in the following diagrams.
Caption: this compound directly stimulates presynaptic and postsynaptic 5-HT1A receptors.
Caption: Classic SSRIs block the reuptake of serotonin, increasing its synaptic levels.
Conclusion
This compound, as a direct 5-HT1A receptor agonist, presented a novel mechanism for the treatment of depression. Early data suggested a promising efficacy profile. However, its clinical development was not pursued, limiting the available data for a comprehensive comparison with established classic SSRIs. In contrast, classic SSRIs have a vast body of evidence supporting their efficacy and are a mainstay in the pharmacological management of depression and anxiety disorders, despite their own limitations, including a delayed onset of action and a notable side-effect profile for some patients. The exploration of direct 5-HT1A agonists like this compound highlights the ongoing effort to develop antidepressants with novel mechanisms of action that may offer advantages over existing therapies. Further research into selective 5-HT1A receptor modulation remains a viable and interesting avenue in psychopharmacology.
References
Validating Flesinoxan's 5-HT1A-Mediated Effects with the Selective Antagonist WAY-100635: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5-HT1A receptor agonist Flesinoxan and its validation using the selective antagonist WAY-100635. The data presented herein, compiled from preclinical studies, demonstrates the utility of WAY-100635 in unequivocally demonstrating the 5-HT1A receptor-mediated effects of this compound across various experimental paradigms.
Executive Summary
This compound is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor, a key target in the central nervous system for therapeutic intervention in mood and anxiety disorders. To rigorously validate that the observed pharmacological effects of this compound are indeed mediated by its action at the 5-HT1A receptor, the highly selective and silent antagonist WAY-100635 is an indispensable tool. This guide presents experimental data from key preclinical models—drug discrimination, in vivo microdialysis, and hypothermia—to illustrate the specific antagonism of this compound's effects by WAY-100635, thereby confirming its mechanism of action.
Data Presentation
The following tables summarize the quantitative data from studies investigating the antagonistic effect of WAY-100635 on this compound-induced responses.
Table 1: Antagonism of this compound's Discriminative Stimulus Effects by WAY-100635 in Rats
| Agonist | Training Dose (mg/kg, p.o.) | Antagonist | Antagonist Dose (mg/kg, s.c.) | ID50 of Antagonism (mg/kg, s.c.) | Reference |
| (+)-Flesinoxan | 1.5 | WAY-100635 | Dose-dependent | 0.03 | [1] |
ID50 represents the dose of the antagonist required to reduce the drug-appropriate responding to 50% of the control.
Table 2: Reversal of this compound-Induced Suppression of 5-HT Release by WAY-100635 in Rat Brain
| Brain Region | This compound Dose (mg/kg) | Effect on 5-HT Release | WAY-100635 Dose (mg/kg) | Antagonism | Reference |
| Central Nucleus of the Amygdala | 0.3 | Dose-dependent decrease | 0.05 | Complete antagonization | [2] |
Table 3: Blockade of this compound-Induced Hypothermia by 5-HT1A Antagonists in Humans
| Agonist | Agonist Dose | Antagonist | Antagonist Dose | Effect on Hypothermia | Reference |
| This compound | 7 and 14 µg/kg, i.v. | Pindolol (5-HT1A antagonist) | 30 mg, p.o. | Attenuated (not statistically significant) | [3] |
| This compound | 7 and 14 µg/kg, i.v. | Methysergide (nonselective 5-HT1/2 antagonist) | 4 mg, p.o. | Attenuated (not statistically significant) | [3] |
Note: While a study using WAY-100635 to block this compound-induced hypothermia was not specifically found, data with another 5-HT1A antagonist, pindolol, is presented. WAY-100635 has been shown to potently block 8-OH-DPAT-induced hypothermia with an ID50 of 0.01 mg/kg s.c. in rats.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Drug Discrimination Studies in Rats
This paradigm assesses the subjective internal state produced by a drug.
-
Animals: Male Wistar rats are typically used.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training:
-
Rats are trained to press one lever ("drug lever") after administration of this compound (e.g., 1.5 mg/kg, p.o.) and the other lever ("vehicle lever") after administration of the vehicle (e.g., water).
-
Correct lever presses are reinforced with food pellets on a fixed-ratio schedule, commonly a FR10 schedule (10 presses for one pellet).
-
Training continues until the rats reliably select the correct lever (e.g., >80% correct responses for several consecutive days).
-
-
Antagonism Testing:
-
Once discrimination is established, rats are pre-treated with various doses of WAY-100635 (s.c.) prior to the administration of the training dose of this compound.
-
The percentage of responses on the drug-appropriate lever is measured. A dose-dependent decrease in responding on the this compound-appropriate lever indicates antagonism.
-
In Vivo Microdialysis in Freely Moving Rats
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted above the brain region of interest (e.g., central nucleus of the amygdala).
-
The cannula is secured to the skull with dental cement.
-
-
Microdialysis:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 0.85 MgCl2.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Analysis:
-
After establishing a stable baseline of serotonin (5-HT) levels, this compound is administered systemically.
-
In antagonism studies, WAY-100635 is administered prior to this compound.
-
The concentration of 5-HT in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the interaction between this compound and WAY-100635 at the 5-HT1A receptor.
Caption: this compound's agonistic action at pre- and postsynaptic 5-HT1A receptors.
Caption: WAY-100635 competitively antagonizes this compound at 5-HT1A receptors.
Experimental Workflow
Caption: Workflow for validating this compound's effects using drug discrimination.
Caption: Workflow for in vivo microdialysis to assess 5-HT release.
Conclusion
References
- 1. Discriminative stimulus properties of this compound: effects of enantiomers, (S)-UH301 and WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of a 5-HT1A receptor agonist and antagonist on the 5-hydroxytryptamine release in the central nucleus of the amygdala: a microdialysis study with this compound and WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin1A receptor activation by this compound in humans. Body temperature and neuroendocrine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Flesinoxan and Other Phenylpiperazine Derivatives for 5-HT1A Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of flesinoxan and other notable phenylpiperazine derivatives that target the 5-HT1A receptor, a key player in the modulation of mood and anxiety. The following sections present quantitative data on their binding affinities and functional activities, comprehensive experimental protocols for their evaluation, and visual representations of the associated signaling pathway and a typical experimental workflow.
Quantitative Comparison of Phenylpiperazine Derivatives
The following table summarizes the in vitro binding affinities (Ki) and functional activities of this compound, buspirone, tandospirone, and gepirone at the 5-HT1A receptor. This compound demonstrates a notably higher affinity for the 5-HT1A receptor compared to buspirone.[1][2] Tandospirone also exhibits a high affinity for this receptor.[3][4] In terms of functional activity, this compound is considered a full or near-full agonist, whereas buspirone, tandospirone, and gepirone are classified as partial agonists.[3]
| Compound | 5-HT1A Receptor Binding Affinity (Ki, nM) | Receptor Selectivity | Functional Activity (Intrinsic Activity vs. 5-HT) | Key Characteristics |
| This compound | ~0.12 (pKi = 8.91) | High selectivity for 5-HT1A | Full/Near-full agonist (~0.93) | Potent and selective 5-HT1A agonist; investigated for depression and anxiety but development was discontinued. |
| Buspirone | ~31.6 (pKi = 7.50) | Also binds to dopamine D2 receptors | Partial agonist (~0.49) | Anxiolytic agent; its therapeutic effect may involve complex interactions at both presynaptic and postsynaptic 5-HT1A receptors. |
| Tandospirone | ~27 | Low affinity for other receptors like 5-HT2, D1, and D2 | Partial agonist (~60% of 8-OH-DPAT's effect) | Anxiolytic used in some countries; shows a favorable selectivity profile. |
| Gepirone | Data not consistently reported in direct comparison | Selective for 5-HT1A with lower affinity for 5-HT2A and D2 receptors | Partial agonist | An azapirone with a pharmacological profile of a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors. |
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the accurate assessment and comparison of these compounds.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol determines the binding affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of a test compound for the 5-HT1A receptor.
Materials:
-
Membrane preparations from cells expressing the 5-HT1A receptor (e.g., rat hippocampal membranes or CHO-K1 cells stably expressing the human 5-HT1A receptor).
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Test compounds (this compound, buspirone, etc.) at various concentrations.
-
Non-specific binding control: 10 µM 5-HT.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Thaw the membrane preparations on ice.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (or vehicle for total binding, or 10 µM 5-HT for non-specific binding), and 50 µL of [3H]8-OH-DPAT (final concentration ~1 nM).
-
Add 350 µL of the membrane preparation (containing 10-20 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for Functional Activity
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Objective: To determine the EC50 and Emax of a test compound, indicating its potency and efficacy as a 5-HT1A receptor agonist.
Materials:
-
Membrane preparations expressing the 5-HT1A receptor.
-
[35S]GTPγS.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (10 µM).
-
Test compounds at various concentrations.
-
Non-specific binding control: 10 µM unlabeled GTPγS.
Procedure:
-
Pre-incubate the membrane preparations (20-40 µg of protein) with the test compound at various concentrations in the assay buffer containing GDP for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a liquid scintillation counter.
-
Plot the specific binding of [35S]GTPγS against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.
Adenylyl Cyclase Activity Assay
This assay assesses the functional consequence of 5-HT1A receptor activation, which is coupled to Gi/o proteins and thus inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Objective: To measure the inhibitory effect of a test compound on adenylyl cyclase activity.
Materials:
-
Whole cells or membrane preparations expressing the 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Pre-incubate the cells or membranes with the test compound for 15-30 minutes.
-
Stimulate adenylyl cyclase with forskolin (e.g., 10 µM) for a defined period (e.g., 15 minutes).
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Determine the concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by the test compound to calculate its IC50 value.
Visualizing Key Processes
5-HT1A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor. Upon agonist binding, the receptor activates inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.
Caption: 5-HT1A receptor signaling pathway.
Experimental Workflow for Compound Comparison
This diagram outlines a typical workflow for the preclinical comparison of novel phenylpiperazine derivatives against a reference compound like this compound. The process begins with in vitro characterization of binding and function, progresses to selectivity screening, and culminates in in vivo behavioral and physiological assessments.
Caption: Experimental workflow for compound comparison.
References
- 1. F 11440, a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Flesinoxan's Enantiomers for Drug Development Professionals
A deep dive into the stereochemistry and pharmacological activity of Flesinoxan's enantiomers, providing researchers with critical data for informed drug design and development.
This compound, a selective and high-affinity agonist for the serotonin 5-HT1A receptor, has been a subject of significant research in the fields of anxiety, depression, and other neurological disorders. As a chiral molecule, this compound exists as two enantiomers, (+)-Flesinoxan and (-)-Flesinoxan. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit profound differences in their biological activity. This guide provides a comparative analysis of the enantiomers of this compound, summarizing key pharmacological data, outlining experimental methodologies, and visualizing relevant biological pathways to aid researchers in their drug development endeavors.
Pharmacological Profile: A Tale of Two Enantiomers
For reference, the racemic mixture of this compound exhibits a high affinity for the 5-HT1A receptor.
| Compound | Receptor | Binding Affinity (pKi) | Reference Compound |
| (±)-Flesinoxan | 5-HT1A | 8.91 | Buspirone (pKi 7.50) |
Table 1: Binding Affinity of Racemic this compound. This table presents the pKi value for the racemic mixture of this compound at the 5-HT1A receptor, with Buspirone shown for comparison.
Experimental Protocols
To aid researchers in the further investigation of this compound's enantiomers, detailed methodologies for key experiments are provided below.
5-HT1A Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Rat brain tissue homogenates (e.g., hippocampus or cortex) or cell lines expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Test Compounds: (+)-Flesinoxan, (-)-Flesinoxan, and (±)-Flesinoxan.
-
Non-specific Binding Control: 10 µM of unlabeled 5-HT or 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µ g/assay tube.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the assay tubes at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competitive binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assessment: Drug Discrimination Paradigm
This experimental design is used to evaluate the subjective effects of a drug and to compare the stimulus properties of different compounds.
Subjects:
-
Male Wistar rats (200-250g).
Apparatus:
-
Standard two-lever operant conditioning chambers.
Procedure:
-
Training: Rats are trained to discriminate between an intraperitoneal (i.p.) injection of (+)-Flesinoxan (the training drug) and a saline injection. On days when (+)-Flesinoxan is administered, responses on one lever (the "drug lever") are reinforced with food pellets. On days when saline is administered, responses on the other lever (the "saline lever") are reinforced. Training continues until the rats reliably press the correct lever based on the injection they received.
-
Generalization Testing: Once the discrimination is established, generalization tests are conducted with the (-)-enantiomer and the racemate of this compound, as well as other 5-HT1A receptor agonists and antagonists. Various doses of the test compounds are administered, and the percentage of responses on the drug lever is recorded. A high percentage of responding on the drug lever indicates that the test compound has similar subjective effects to the training drug.
-
Data Analysis: The ED50 value, which is the dose of the test compound that produces 50% of the maximal drug-lever responding, is calculated for each compound. These values can then be compared to assess the relative potencies of the enantiomers.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Benchmarking Flesinoxan Against Novel 5-HT1A Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established 5-HT1A receptor agonist, Flesinoxan, against a selection of novel agonists that have emerged in recent years. The objective is to offer a clear, data-driven benchmark of their performance based on key preclinical parameters, including binding affinity, functional potency, and in vivo activity. This information is intended to aid researchers and drug developers in the selection and evaluation of 5-HT1A receptor modulators for various therapeutic applications.
Introduction to 5-HT1A Receptor Agonists
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a well-validated target for the treatment of psychiatric and neurological disorders, including anxiety and depression. Agonists of the 5-HT1A receptor modulate serotonergic neurotransmission, producing anxiolytic and antidepressant effects. This compound, a highly selective and potent 5-HT1A agonist, has been a valuable research tool and a benchmark compound for the development of new therapies. In recent years, a new wave of 5-HT1A agonists with diverse pharmacological profiles, including partial agonism and multi-target engagement, has been developed. This guide provides a comparative analysis of this compound against some of these notable novel agents: Gepirone, Tandospirone, Flibanserin, Vilazodone, and Vortioxetine.
Comparative Data
The following tables summarize the quantitative data for this compound and the selected novel 5-HT1A agonists, focusing on their binding affinity (Ki) and functional activity (EC50 and Emax) at the human 5-HT1A receptor.
Table 1: 5-HT1A Receptor Binding Affinity (Ki)
| Compound | Ki (nM) for human 5-HT1A Receptor | Reference(s) |
| This compound | ~1.23 | [1] |
| Gepirone | ~31.8 | [2] |
| Tandospirone | 27 ± 5 | [3][4] |
| Flibanserin | 1 | [5] |
| Vilazodone | 0.1 | |
| Vortioxetine | 15 |
Note: Ki values can vary depending on the experimental conditions (e.g., radioligand, tissue preparation). The values presented here are representative examples from the cited literature.
Table 2: 5-HT1A Receptor Functional Activity (cAMP Assay)
| Compound | Agonist Type | EC50 (nM) | Emax / Intrinsic Activity (%) | Reference(s) |
| This compound | Full Agonist | - | - | |
| Gepirone | Partial Agonist | - | - | |
| Tandospirone | Partial Agonist | - | ~60% of 8-OH-DPAT | |
| Flibanserin | Agonist | - | Induces cAMP formation reduction | |
| Vilazodone | Partial Agonist | 8.1 (rat hippocampal membranes, [35S]GTPγS) | 61% (rat hippocampal membranes, [35S]GTPγS) | |
| Vortioxetine | Agonist | 200 | 96% |
Note: Functional activity data can be assay-dependent. The data presented are from cAMP or [35S]GTPγS binding assays as indicated. A direct head-to-head comparison in a standardized cAMP assay is ideal for precise benchmarking.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or adapt these assays for their own comparative studies.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the 5-HT1A receptor using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing recombinant human 5-HT1A receptors or from brain tissue known to have high 5-HT1A receptor density (e.g., hippocampus, cortex).
-
Radioligand: A high-affinity 5-HT1A receptor radioligand such as [3H]8-OH-DPAT.
-
Test Compound: The novel 5-HT1A agonist to be tested.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin or 8-OH-DPAT) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing a magnesium salt (e.g., 10 mM MgCl2).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and the membrane preparation.
-
Competition Binding: A range of concentrations of the test compound, radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for 5-HT1A Receptor Agonism
This protocol outlines a common method to assess the functional activity of 5-HT1A receptor agonists by measuring their ability to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a 5-HT1A receptor agonist.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compound: The novel 5-HT1A agonist to be tested.
-
Reference Agonist: A known full 5-HT1A agonist (e.g., 5-HT or 8-OH-DPAT) for comparison.
-
Assay Buffer: A suitable buffer such as Hank's Balanced Salt Solution (HBSS) supplemented with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, LANCE, or ELISA-based kits).
Procedure:
-
Cell Culture and Plating: Culture the 5-HT1A expressing cells to ~80-90% confluency. Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in the assay buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells and add the assay buffer.
-
Add the different concentrations of the test compound or reference agonist to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist). The intrinsic activity of a partial agonist can be expressed as a percentage of the Emax of a full agonist.
Signaling Pathway
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA). The βγ subunit of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
In Vivo Experimental Data
Direct, quantitative in vivo comparative studies between this compound and many of the newer 5-HT1A agonists are not extensively reported in single publications. However, existing literature provides valuable insights into their individual effects in animal models of anxiety and depression.
-
This compound: Has demonstrated clear anxiolytic and antidepressant-like effects in various preclinical models, such as the elevated plus-maze and forced swim test. It has been shown to reduce anxiety-like behaviors and decrease immobility time, indicative of an antidepressant effect.
-
Gepirone: Has shown efficacy in animal models of depression and anxiety. It is characterized as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic autoreceptors.
-
Tandospirone: Exhibits anxiolytic effects in animal models.
-
Vilazodone: Demonstrates anxiolytic efficacy in the ultrasonic vocalization model in rats and shows antidepressant-like effects in the forced swim test.
-
Vortioxetine: Has shown antidepressant and anxiolytic-like effects in behavioral models in mice.
For a definitive in vivo benchmark, head-to-head studies in validated animal models are necessary to compare the dose-dependent effects and therapeutic windows of these compounds directly.
Conclusion
This guide provides a comparative overview of this compound and several novel 5-HT1A agonists based on currently available preclinical data. This compound remains a potent and selective full agonist, serving as a valuable reference compound. The newer agents exhibit a range of affinities and functional activities, with some, like Vilazodone and Vortioxetine, possessing multi-target profiles that may offer different therapeutic advantages. The provided data tables and experimental protocols offer a foundation for researchers to conduct their own comparative assessments and further elucidate the therapeutic potential of these and other emerging 5-HT1A receptor agonists. The choice of agonist for a specific research or development program will ultimately depend on the desired pharmacological profile, including potency, efficacy, and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Flesinoxan's Receptor Selectivity Profile: A Comparative Analysis with Other Key Serotonergic Agents
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the selectivity profile of Flesinoxan, a potent 5-HT1A receptor agonist, reveals its distinct binding characteristics compared to other widely used serotonergic agents. This guide provides a detailed comparison of this compound with Buspirone, 8-OH-DPAT, and WAY-100635, offering valuable insights for researchers and drug development professionals in the field of neuroscience and pharmacology. The data presented herein, supported by detailed experimental protocols, facilitates an objective evaluation of this compound's performance and its potential applications in therapeutic development.
This compound demonstrates high affinity and selectivity for the serotonin 5-HT1A receptor, a key target in the modulation of mood and anxiety.[1][2] Its selectivity is a critical attribute, minimizing off-target effects and potentially leading to a more favorable side-effect profile. This comparative guide delves into the quantitative binding affinities of these compounds across a panel of serotonergic and other neurotransmitter receptors, providing a clear, data-driven overview of their selectivity profiles.
Comparative Binding Affinity Profile
The following table summarizes the binding affinities (Ki, in nM) of this compound and other selected serotonergic agents for various human receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Buspirone (Ki, nM) | 8-OH-DPAT (Ki, nM) | WAY-100635 (Ki, nM) |
| Serotonin | ||||
| 5-HT1A | 1.23[3] | 31.6[3] | ~1.0 - 1.6[4] | 0.39 |
| 5-HT1B | >10,000 | - | >3800 | - |
| 5-HT1D | 1,585 | - | - | - |
| 5-HT2A | - | Weak affinity | - | - |
| 5-HT2C | - | Weak affinity | - | - |
| 5-HT7 | - | - | 466 | - |
| Dopamine | ||||
| D2 | 3,162 | Moderate affinity | - | 940 (D2L) |
| D3 | - | - | - | 370 |
| D4 | - | - | - | 16 (D4.2), 3.3 (D4.4) |
| Adrenergic | ||||
| α1 | 794 | - | - | 251 |
| Histamine | ||||
| H1 | >10,000 | - | - | - |
Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not available from the searched sources.
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and the methodologies used to determine these binding affinities, the following diagrams are provided.
References
- 1. The effects of the 5-HT1A agonist this compound, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Both acute and chronic buspirone treatments have different effects on regional 5-HT synthesis in Flinders Sensitive Line rats (a rat model of depression) than in control rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
Flesinoxan Clinical Trials: A Comparative Meta-Analysis of Outcomes
For Researchers, Scientists, and Drug Development Professionals
Flesinoxan, a potent and selective 5-HT1A receptor agonist, has been the subject of several clinical investigations for its potential therapeutic effects in psychiatric disorders. This guide provides a comparative meta-analysis of the outcomes from key clinical trials, detailing experimental protocols and summarizing quantitative data. While originally explored as an antihypertensive agent, its antidepressant and anxiolytic properties garnered significant research interest.[1] However, its development was ultimately halted due to "management decisions."[1]
Summary of Clinical Trial Outcomes
The clinical trials investigating this compound have yielded mixed results across different psychiatric conditions. The following tables summarize the quantitative outcomes from these studies.
This compound in Major Depressive Disorder
An open-label study investigating this compound in treatment-resistant depression suggested potential antidepressant effects.[2] Patients received 4-8 mg of this compound, and while the study was not placebo-controlled, the observations warranted further investigation in a double-blind setting.[2] The most frequently reported side effects were headache, dizziness, and nausea.[2]
A subsequent study in major depressed inpatients explored the neurobiological effects of this compound, particularly in relation to suicidal behavior. This randomized controlled trial compared the hormonal and temperature responses to this compound between patients with and without a history of suicide attempts.
| Outcome Measure | Suicide Attempters (n=15) | Non-Attempters (n=15) | p-value | Reference |
| Δ Cortisol (µg/l) | 14.5 ± 16.3 | 101 ± 94 | 0.006 | |
| Δ Temperature (°C) | 0.20 ± 0.24 | 0.60 ± 0.24 | 0.0003 |
These findings suggest a blunted cortisol and temperature response to this compound in depressed patients with a history of suicidal behavior, potentially indicating altered 5-HT1A receptor sensitivity in this population.
This compound in Panic Disorder
Two pilot studies evaluated the efficacy of this compound in patients with panic disorder, with generally discouraging results.
| Study | Design | Dosage | Key Findings | Reference |
| Pilot Study I | Single-blind, crossover | Up to 2.4 mg/day | Worsening of patients' condition, with anxiety frequently reported as an adverse event. | |
| Pilot Study II | Double-blind, placebo-controlled | 0.6 or 1.2 mg/day | No significant treatment effects were observed. A lowering of mood was noted in some patients. |
Neuroendocrine and Physiological Effects
Several studies have characterized the neuroendocrine and physiological responses to this compound administration in healthy volunteers and patient populations. These effects are believed to be mediated by the activation of 5-HT1A receptors.
A double-blind, placebo-controlled crossover study in healthy male volunteers demonstrated dose-dependent effects of intravenous this compound on various hormones and body temperature.
| Outcome Measure | This compound (7 µg/kg) | This compound (14 µg/kg) | Reference |
| Body Temperature | Decrease | Dose-related decrease | |
| Growth Hormone | Increase | Dose-related increase | |
| ACTH | Increase | Dose-related increase | |
| Cortisol | Increase | Dose-related increase | |
| Prolactin | Increase | Dose-related increase |
Experimental Protocols
This compound Challenge in Major Depression and Suicidal Behavior
-
Study Design: This was a randomized controlled trial.
-
Participants: 30 inpatients with a DSM-III-R diagnosis of major depression were included, subgrouped into those with (n=15) and without (n=15) a history of suicide attempts.
-
Procedure: Patients underwent a drug-free period of at least 3 weeks. This compound was administered, and responses in cortisol, ACTH, growth hormone, prolactin, and body temperature were measured. A subset of 16 patients also completed the Buss-Durkee Hostility Inventory.
Pilot Studies in Panic Disorder
-
Study I Design: A single-blind crossover design was employed.
-
Participants: Five patients with panic disorder were enrolled.
-
Procedure: Treatment consisted of 1 week of placebo, 4 weeks of this compound (up to 2.4 mg/day), followed by a 2-week placebo washout period.
-
Study II Design: A double-blind, three-armed study was conducted.
-
Participants: Fifteen patients with panic disorder were included.
-
Procedure: Following a 1-week single-blind placebo run-in, patients were treated for 8 weeks with either placebo, 0.6 mg/day this compound, or 1.2 mg/day this compound.
Visualizing the Mechanism and Workflow
This compound Signaling Pathway
This compound acts as a potent agonist at serotonin 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase and activate G-protein-gated inwardly rectifying potassium (GIRK) channels. This leads to hyperpolarization of the neuron and a decrease in neuronal firing. The diagram below illustrates this signaling cascade.
References
A Comparative In Vivo Profile of Flesinoxan and S-15535: A Guide for Researchers
An objective analysis of two prominent 5-HT1A receptor modulators, Flesinoxan and S-15535, this guide synthesizes key experimental data to differentiate their in vivo pharmacological profiles. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of their receptor interactions, neurochemical and electrophysiological effects, and behavioral outcomes.
This compound and S-15535 are both potent ligands for the serotonin 1A (5-HT1A) receptor, a key target in the development of treatments for anxiety and depression. However, their distinct functional activities at this receptor translate into significantly different in vivo profiles. This compound is characterized as a high-affinity, full agonist at both presynaptic and postsynaptic 5-HT1A receptors. In contrast, S-15535 exhibits a more complex profile, acting as a full agonist at presynaptic 5-HT1A autoreceptors but as a partial agonist or antagonist at postsynaptic 5-HT1A receptors.[1][2] This fundamental difference in their mechanism of action underlies their varied effects on serotonergic and dopaminergic neurotransmission, as well as their distinct behavioral outcomes in preclinical models.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data differentiating the in vivo profiles of this compound and S-15535.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Affinity (Ki, nM) |
| This compound | 5-HT1A | ~1-2 |
| S-15535 | 5-HT1A | 0.7 - 1.8[2] |
| D2 | 400[2] | |
| D3 | 248[2] | |
| α2A-adrenergic | 190 |
Table 2: In Vivo Electrophysiological Effects
| Compound | Brain Region | Neuron Type | Effect on Firing Rate | Potency (ID50 / ED50) |
| This compound | Dorsal Raphe Nucleus (DRN) | Serotonergic | Inhibition | ID50 = 19.5 µg/kg, i.v. |
| Ventral Tegmental Area (VTA) | Dopaminergic | Increase | Maximal effect of 70.1 ± 17.2% increase at ≥ 500 µg/kg, i.v. | |
| S-15535 | Dorsal Raphe Nucleus (DRN) | Serotonergic | Inhibition | ID50 = 6.1 µg/kg, i.v. |
| Ventral Tegmental Area (VTA) | Dopaminergic | Increase | Maximal effect of 33.7 ± 5.3% increase at ≥ 125 µg/kg, i.v. |
Table 3: In Vivo Neurochemical Effects (Microdialysis)
| Compound | Brain Region | Neurotransmitter | Effect on Extracellular Levels |
| This compound | Median Raphe, Dorsal Hippocampus | Serotonin (5-HT) | Dose-dependent decrease |
| S-15535 | Frontal Cortex, Nucleus Accumbens, Striatum | Serotonin (5-HT) | Dose-dependent decrease |
| Frontal Cortex | Dopamine (DA), Noradrenaline (NA) | Dose-dependent increase |
Table 4: Behavioral Effects in Preclinical Models
| Compound | Behavioral Test | Species | Key Findings |
| This compound | Elevated Plus-Maze | Mouse | At 0.1-0.5 mg/kg, inhibited risk assessment behaviors, indicative of anxiolysis. At 1.0 mg/kg, increased open arm entries and time, but also caused behavioral suppression. |
| Forced Swim Test | Rat | Significantly reduced immobility time at 1 and 3 mg/kg s.c. | |
| Shock-Probe Burying | Rat | Significantly reduced burying and freezing behavior at 1 and 3 mg/kg s.c. | |
| S-15535 | Learned Helplessness | Rat | Markedly reduced escape deficits at 0.63-40.0 mg/kg p.o. |
| Forced Swim Test | Rat | No significant effect on immobility time at 0.63-10.0 mg/kg. | |
| Geller-Seifter Conflict Test | Rat | Dose-dependently increased punished responses. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound and S-15535 for various receptors.
-
Method: Radioligand binding assays are performed using tissue homogenates (e.g., rat frontal cortex for 5-HT1A, striatum for D2) or cell lines expressing the receptor of interest. The tissue or cell membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound (this compound or S-15535). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. The affinity constant (Ki) is then derived from the IC50 value using the Cheng-Prusoff equation.
In Vivo Electrophysiology
-
Objective: To assess the effects of this compound and S-15535 on the firing rate of specific neuronal populations.
-
Method: Anesthetized rats are placed in a stereotaxic frame. A recording microelectrode is lowered into the brain region of interest (e.g., Dorsal Raphe Nucleus or Ventral Tegmental Area). The spontaneous electrical activity of individual neurons is recorded. The test compound is administered intravenously in escalating doses. The change in the firing rate of the neurons from baseline is recorded and analyzed. The dose required to produce a 50% inhibition (ID50) or excitation (ED50) of neuronal firing is calculated.
In Vivo Microdialysis
-
Objective: To measure the effects of this compound and S-15535 on extracellular neurotransmitter levels in specific brain regions.
-
Method: A microdialysis probe is stereotaxically implanted into the target brain region of a freely moving rat. The probe is continuously perfused with an artificial cerebrospinal fluid. The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals. The concentrations of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection. After establishing a stable baseline, the test compound is administered, and subsequent changes in neurotransmitter levels are monitored.
Elevated Plus-Maze Test
-
Objective: To evaluate the anxiolytic or anxiogenic effects of the compounds.
-
Method: The apparatus consists of a plus-shaped maze raised above the floor, with two open arms and two enclosed arms. Rodents are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
Forced Swim Test
-
Objective: To assess potential antidepressant-like activity.
-
Method: Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating without struggling) is measured over a specific period (e.g., the last 4 minutes of a 6-minute test). A decrease in immobility time is interpreted as an antidepressant-like effect.
Shock-Probe Burying Test
-
Objective: To assess anxiety and defensive behaviors.
-
Method: A rat is placed in a test chamber with bedding material on the floor. An electrified probe is introduced into the chamber. After the rat touches the probe and receives a mild shock, the time spent in defensive burying behavior (pushing bedding material towards the probe) and freezing is recorded. A reduction in these behaviors suggests an anxiolytic effect.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the in vivo profiling of this compound and S-15535.
Caption: this compound's full agonism at 5-HT1A receptors.
Caption: S-15535's mixed agonist/antagonist profile.
Caption: Workflow for in vivo compound profiling.
References
- 1. Induction of burst firing in ventral tegmental area dopaminergic neurons by activation of serotonin (5-HT)1A receptors: WAY 100,635-reversible actions of the highly selective ligands, this compound and S 15535 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Flesinoxan: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for Flesinoxan, a selective 5-HT1A receptor agonist used in research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound Disposal Protocol
Disposal of this compound must be conducted in accordance with all applicable local, regional, national, and international regulations. It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidelines. The following procedure is a general recommendation based on safety data sheets and standard laboratory practices.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE). This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Classification
This compound waste should be classified as hazardous chemical waste. Do not mix it with non-hazardous waste.
Step 3: Containerization
-
Place solid this compound waste in a clearly labeled, sealed container.
-
Solutions of this compound should be collected in a dedicated, sealed, and clearly labeled waste container.
-
The container label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
Step 4: Storage
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
Step 5: Arrange for Professional Disposal
Contact your institution's EHS department or a licensed waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[1][2] Professional disposal ensures that the chemical is handled and treated in an environmentally responsible manner.
Important Considerations:
-
Do not dispose of this compound down the drain.
-
Do not dispose of this compound in the regular trash.
-
In case of a spill, follow the procedures outlined in the Safety Data Sheet (SDS) for this compound.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Quantitative Data
No quantitative data on specific disposal methods or environmental impact levels for this compound were available in the public domain at the time of this publication. Disposal procedures are based on the hazardous nature of chemical compounds used in research.
Experimental Protocols
No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes were found in the reviewed literature. The standard and recommended procedure is disposal via a licensed and certified hazardous waste management company.[1][2]
References
Personal protective equipment for handling Flesinoxan
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Flesinoxan. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 compliant | Protects eyes from splashes and airborne particles. |
| Chemical Goggles | Recommended when there is a significant risk of splashing. | ||
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate material | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Avoid inhalation of dust or aerosols. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Preparation and Use
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control exposure.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing and Aliquoting: When weighing the solid form, do so in a fume hood to avoid inhalation of dust. For preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Avoid Contamination: Use dedicated labware and equipment when working with this compound to prevent cross-contamination.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Spill and Exposure Procedures
-
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: If inhaled, move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: If ingested, seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, vials, and bench paper, must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect contaminated solid materials in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Safety Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
